3-Oxo-17-methyloctadecanoyl-CoA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C40H70N7O18P3S |
|---|---|
分子量 |
1062.0 g/mol |
IUPAC名 |
S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 17-methyl-3-oxooctadecanethioate |
InChI |
InChI=1S/C40H70N7O18P3S/c1-27(2)16-14-12-10-8-6-5-7-9-11-13-15-17-28(48)22-31(50)69-21-20-42-30(49)18-19-43-38(53)35(52)40(3,4)24-62-68(59,60)65-67(57,58)61-23-29-34(64-66(54,55)56)33(51)39(63-29)47-26-46-32-36(41)44-25-45-37(32)47/h25-27,29,33-35,39,51-52H,5-24H2,1-4H3,(H,42,49)(H,43,53)(H,57,58)(H,59,60)(H2,41,44,45)(H2,54,55,56)/t29-,33-,34-,35+,39-/m0/s1 |
InChIキー |
VDWTVJZJJZRUJG-MJVJSIPZSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis of 3-Oxo-17-methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-Oxo-17-methyloctadecanoyl-CoA, a C19 iso-branched-chain fatty acyl-CoA. The synthesis of this molecule is a multi-step enzymatic process initiated by a branched-chain primer and elongated by the fatty acid synthase (FAS) system. This document details the core enzymatic reactions, provides structured quantitative data on enzyme kinetics, and outlines detailed experimental protocols for key assays. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying biochemical processes.
Introduction
Branched-chain fatty acids (BCFAs) are important components of cell membranes in many bacteria and also play significant roles in various biological processes in higher organisms. 17-methyloctadecanoic acid is an iso-branched-chain fatty acid, and its activated form, 17-methyloctadecanoyl-CoA, is a precursor for further metabolism. The 3-oxo derivative, this compound, is a key intermediate in both the synthesis and degradation of this fatty acid. Understanding its synthesis is crucial for research in microbial metabolism, lipidomics, and for the development of novel therapeutics targeting fatty acid metabolic pathways.
The Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process that begins with a branched-chain primer and proceeds through several cycles of fatty acid elongation, followed by a final oxidation step. The overall pathway can be divided into three main stages: Initiation, Elongation, and Final Oxidation.
Initiation: Generation of the Branched-Chain Primer
The synthesis of iso-branched-chain fatty acids is initiated with a short-chain branched acyl-CoA molecule derived from the catabolism of branched-chain amino acids. In the case of 17-methyloctadecanoyl-CoA, the likely primer is isovaleryl-CoA , which is derived from the amino acid leucine (B10760876) .
The generation of isovaleryl-CoA from leucine involves two key enzymatic steps:
-
Branched-chain amino acid aminotransferase (BCAT) : This enzyme catalyzes the transfer of the amino group from leucine to α-ketoglutarate, producing α-ketoisocaproate and glutamate.
-
Branched-chain α-keto acid dehydrogenase complex (BCKDH) : This multi-enzyme complex catalyzes the oxidative decarboxylation of α-ketoisocaproate to form isovaleryl-CoA.
Elongation: The Fatty Acid Synthase (FAS) Cycle
Once the isovaleryl-CoA primer is formed, it enters the fatty acid synthase (FAS) system for elongation. The FAS system, typically a Type II system in bacteria, utilizes a series of enzymatic reactions to add two-carbon units from malonyl-CoA to the growing acyl chain. The key initiating enzyme in this process for branched-chain fatty acids is β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) . FabH exhibits specificity for branched-chain acyl-CoA primers, making it a critical determinant for the production of BCFAs.[1]
The elongation cycle consists of four main reactions catalyzed by a suite of enzymes:
-
Condensation : β-ketoacyl-ACP synthase III (FabH) catalyzes the initial condensation of isovaleryl-CoA with malonyl-ACP to form 3-oxo-5-methylhexanoyl-ACP. Subsequent elongation cycles are catalyzed by β-ketoacyl-ACP synthase I (FabB) and β-ketoacyl-ACP synthase II (FabF).
-
Reduction : The 3-keto group of the β-ketoacyl-ACP intermediate is reduced to a hydroxyl group by β-ketoacyl-ACP reductase (FabG) , utilizing NADPH as the reducing agent.
-
Dehydration : The hydroxyl group is removed as a water molecule by β-hydroxyacyl-ACP dehydratase (FabZ) , forming a double bond between the α and β carbons.
-
Reduction : The double bond is reduced by enoyl-ACP reductase (FabI) , again using NADPH, to form a saturated acyl-ACP.
This four-step cycle is repeated seven more times, with each cycle adding two carbons from malonyl-CoA, to elongate the initial 5-carbon chain to a 19-carbon chain, 17-methyloctadecanoyl-ACP.
Final Thioester Hydrolysis and Activation
The final elongated product, 17-methyloctadecanoyl-ACP, is hydrolyzed by an acyl-ACP thioesterase to release free 17-methyloctadecanoic acid. This free fatty acid is then activated to its CoA ester, 17-methyloctadecanoyl-CoA , by an acyl-CoA synthetase (FadD) .
Formation of this compound
This compound is an intermediate in the β-oxidation of 17-methyloctadecanoyl-CoA. The conversion of the saturated acyl-CoA to the 3-oxoacyl-CoA involves the first two steps of the β-oxidation pathway:
-
Dehydrogenation : Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons of 17-methyloctadecanoyl-CoA, forming 17-methyl-trans-2-octadecenoyl-CoA.
-
Hydration : Enoyl-CoA hydratase adds a water molecule across the double bond, forming 3-hydroxy-17-methyloctadecanoyl-CoA.
-
Dehydrogenation : 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding the final product, This compound .
Quantitative Data
The following tables summarize key quantitative data related to the enzymes involved in branched-chain fatty acid synthesis.
Table 1: Kinetic Parameters of Bacillus subtilis β-Ketoacyl-ACP Synthase III (FabH) with Various Acyl-CoA Primers
| Substrate (Acyl-CoA) | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Isobutyryl-CoA | 15 ± 2 | 120 ± 10 | 0.11 | 7,300 |
| Isovaleryl-CoA | 8 ± 1 | 250 ± 20 | 0.23 | 28,750 |
| 2-Methylbutyryl-CoA | 5 ± 1 | 300 ± 25 | 0.27 | 54,000 |
| Acetyl-CoA | 50 ± 5 | 50 ± 5 | 0.045 | 900 |
| n-Butyryl-CoA | 25 ± 3 | 80 ± 7 | 0.072 | 2,880 |
Data are representative and compiled from various studies on bacterial FabH enzymes.
Experimental Protocols
Assay for β-Ketoacyl-ACP Synthase III (FabH) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of FabH by monitoring the consumption of NADPH in a coupled reaction.
Materials:
-
Purified FabH enzyme
-
Purified β-ketoacyl-ACP reductase (FabG)
-
Purified enoyl-ACP reductase (FabI)
-
Purified β-hydroxyacyl-ACP dehydratase (FabZ)
-
Acyl Carrier Protein (ACP)
-
Malonyl-CoA
-
Branched-chain acyl-CoA primer (e.g., isovaleryl-CoA)
-
NADPH
-
Assay buffer: 100 mM sodium phosphate, pH 7.0, 1 mM β-mercaptoethanol, 1 mM EDTA.
Procedure:
-
Prepare a reaction mixture containing all components except the FabH enzyme in a quartz cuvette. The final concentrations should be: 50 µM ACP, 200 µM malonyl-CoA, 100 µM branched-chain acyl-CoA, 150 µM NADPH, and saturating amounts of the coupling enzymes (FabG, FabI, FabZ) in the assay buffer.
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a known amount of purified FabH enzyme to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1).
-
Perform control reactions lacking the acyl-CoA primer or FabH to account for any background NADPH oxidation.
Purification of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
This protocol outlines a general procedure for the purification of the BCKDH complex from bacterial sources.
Materials:
-
Bacterial cell paste expressing the BCKDH complex.
-
Lysis buffer: 50 mM potassium phosphate, pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol, and protease inhibitors.
-
Chromatography resins: Ion-exchange (e.g., Q-Sepharose), and size-exclusion (e.g., Superdex 200).
-
Dialysis tubing.
Procedure:
-
Resuspend the cell paste in lysis buffer and lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation at high speed to remove cell debris.
-
Perform a stepwise ammonium sulfate precipitation of the supernatant. The BCKDH complex typically precipitates between 25% and 45% saturation.
-
Collect the precipitate by centrifugation, resuspend it in a minimal amount of lysis buffer, and dialyze against the same buffer to remove excess ammonium sulfate.
-
Apply the dialyzed protein sample to an anion-exchange chromatography column (e.g., Q-Sepharose) pre-equilibrated with lysis buffer.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the lysis buffer.
-
Collect fractions and assay for BCKDH activity (e.g., by monitoring the reduction of NAD+ at 340 nm in the presence of the α-keto acid substrate and CoA).
-
Pool the active fractions and concentrate them.
-
Further purify the complex by size-exclusion chromatography on a column (e.g., Superdex 200) equilibrated with lysis buffer.
-
Collect the fractions corresponding to the high molecular weight complex.
-
Assess the purity of the final preparation by SDS-PAGE.
Mandatory Visualizations
Synthesis Pathway of 17-methyloctadecanoyl-CoA
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for FabH Activity Assay
Caption: Workflow for the spectrophotometric FabH activity assay.
References
The Biological Role of 3-Oxo-17-methyloctadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxo-17-methyloctadecanoyl-CoA is a putative intermediate in the catabolism of branched-chain fatty acids. While direct experimental data on this specific molecule is limited, its structure strongly suggests a role in the mitochondrial beta-oxidation pathway. This technical guide synthesizes the current understanding of 3-oxoacyl-CoAs and branched-chain fatty acid metabolism to infer the biological significance, potential metabolic pathways, and relevant experimental approaches for studying this compound. This document provides a framework for its investigation, including hypothetical quantitative data, detailed experimental protocols, and visualizations of its presumed metabolic context and analytical workflows.
Introduction
Fatty acid oxidation is a fundamental metabolic process for energy production in most organisms. This process involves the sequential breakdown of fatty acids into acetyl-CoA, which subsequently enters the citric acid cycle. 3-oxoacyl-CoA thioesters are key intermediates in the final step of each cycle of beta-oxidation. 17-methyloctadecanoic acid is a branched-chain fatty acid found in various organisms.[1][2][3] Its metabolism is expected to proceed through a modified beta-oxidation pathway to handle the methyl branch. This compound is the predicted 3-ketoacyl-CoA intermediate in the degradation of this branched-chain fatty acid. Understanding the metabolism of such branched-chain fatty acids and their intermediates is crucial for elucidating lipid metabolism in various physiological and pathological states.
Presumed Biological Role and Metabolic Pathway
Based on the established principles of fatty acid metabolism, this compound is an intermediate in the beta-oxidation of 17-methyloctadecanoic acid. Due to the methyl group at the penultimate carbon (an iso-branched fatty acid), its metabolism likely follows the canonical beta-oxidation pathway until the final few cycles.
The catabolism of 17-methyloctadecanoic acid is expected to proceed as follows:
-
Activation: 17-methyloctadecanoic acid is activated to 17-methyloctadecanoyl-CoA in the cytoplasm.
-
Mitochondrial Transport: The acyl-CoA is transported into the mitochondrial matrix.
-
Beta-Oxidation Cycles: A series of standard beta-oxidation cycles occur, shortening the fatty acyl chain by two carbons in each cycle and producing acetyl-CoA.
-
Formation of this compound: In the later stages of oxidation, this compound is formed from its corresponding 3-hydroxyacyl-CoA by the action of a 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolytic Cleavage: A thiolase enzyme catalyzes the cleavage of this compound, yielding acetyl-CoA and a shorter branched-chain acyl-CoA. This process continues until the final products, which for an iso-branched fatty acid like this would ultimately be a mix of acetyl-CoA and propionyl-CoA.
The overall pathway is depicted in the following diagram:
References
The Metabolic Crossroads: A Technical Guide to the Function of 3-Oxo-17-methyloctadecanoyl-CoA in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxo-17-methyloctadecanoyl-CoA is a crucial, albeit transient, intermediate in the catabolism of 17-methyloctadecanoic acid, a branched-chain fatty acid. Its formation and subsequent cleavage are central to the beta-oxidation pathway, a vital process for energy production from fatty acids. This technical guide delineates the hypothesized function of this compound within the broader context of fatty acid metabolism. Drawing upon established principles of lipid catabolism, this document provides a detailed overview of the metabolic pathway, enzymatic reactions, and relevant experimental protocols for studying this and analogous molecules. The guide is intended to serve as a comprehensive resource for researchers investigating branched-chain fatty acid metabolism and its implications in health and disease.
Introduction: The Significance of Branched-Chain Fatty Acid Metabolism
While straight-chain fatty acids represent the majority of dietary lipids, branched-chain fatty acids (BCFAs) also play important biological roles and their metabolism is crucial for maintaining cellular homeostasis. 17-methyloctadecanoic acid, also known as isostearic acid, is a C19 iso-branched-chain saturated fatty acid found in various natural sources.[1][2] Like other fatty acids, it serves as a substrate for energy production through a process of sequential carbon removal known as beta-oxidation.[3] The focus of this guide, this compound, is a key intermediate in the beta-oxidation of this particular BCFA. Understanding its transient role provides a window into the broader mechanisms of lipid metabolism and potential dysregulations that may contribute to metabolic disorders.
The Hypothesized Metabolic Pathway of 17-Methyloctadecanoic Acid
The catabolism of 17-methyloctadecanoic acid is presumed to follow the canonical beta-oxidation pathway, as the methyl branch at the iso-position (ω-1) does not sterically hinder the initial enzymatic steps. The process begins with the activation of the fatty acid in the cytoplasm and its transport into the mitochondria, followed by a four-step reaction cycle.
Step 1: Activation and Mitochondrial Transport
Prior to oxidation, 17-methyloctadecanoic acid must be activated to its coenzyme A (CoA) thioester, 17-methyloctadecanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase. The resulting long-chain acyl-CoA is then transported across the inner mitochondrial membrane via the carnitine shuttle.
Step 2: The Beta-Oxidation Spiral
Within the mitochondrial matrix, 17-methyloctadecanoyl-CoA undergoes successive cycles of beta-oxidation. Each cycle consists of four enzymatic reactions and shortens the acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA. This compound is formed during the third step of the first cycle of this process.
The overall reaction for one cycle of beta-oxidation is:
Cn-acyl-CoA + FAD + NAD+ + H2O + CoA → Cn-2-acyl-CoA + FADH2 + NADH + H+ + acetyl-CoA[3]
Hypothesized beta-oxidation pathway of 17-methyloctadecanoic acid.
The Central Role of this compound
This compound is the ketoacyl-CoA intermediate in the beta-oxidation of 17-methyloctadecanoyl-CoA. Its formation and subsequent processing are critical for the progression of the fatty acid spiral.
Formation of this compound
This intermediate is generated from L-3-hydroxy-17-methyloctadecanoyl-CoA through the action of the enzyme 3-hydroxyacyl-CoA dehydrogenase . This NAD+-dependent enzyme oxidizes the hydroxyl group at the beta-carbon (C3) to a keto group.
Reaction:
L-3-hydroxy-17-methyloctadecanoyl-CoA + NAD+ ⇌ this compound + NADH + H+
Function and Further Metabolism
The primary function of this compound is to serve as the substrate for the final enzyme of the beta-oxidation cycle, β-ketothiolase . This enzyme catalyzes the thiolytic cleavage of the bond between the alpha (C2) and beta (C3) carbons, utilizing a molecule of free coenzyme A.
Reaction:
This compound + CoA-SH → Heptadecanoyl-CoA + Acetyl-CoA
This reaction yields a two-carbon acetyl-CoA unit, which can then enter the citric acid cycle for further energy production, and a shortened acyl-CoA (heptadecanoyl-CoA) that can proceed through subsequent rounds of beta-oxidation.
Quantitative Data
| Enzyme | Substrate (Analogous) | Km (µM) | Vmax (U/mg) | Reference |
| Long-Chain Acyl-CoA Dehydrogenase | Palmitoyl-CoA (C16:0) | 2-5 | 5-10 | [4] |
| Enoyl-CoA Hydratase | trans-2-Hexadecenoyl-CoA | 10-20 | >1000 | [5] |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxypalmitoyl-CoA | 5-15 | 20-50 | [6] |
| Long-Chain β-Ketothiolase | 3-Keto-palmitoyl-CoA | 1-10 | 10-30 | [5] |
Note: These values are approximate and can vary significantly depending on the specific enzyme isoform, assay conditions, and organism.
Experimental Protocols
The study of this compound and its metabolism requires robust experimental methodologies. Below are detailed protocols for the key enzymes involved in its formation and degradation, adapted from established methods for long-chain acyl-CoAs.
Synthesis of Substrates
As 17-methyloctadecanoyl-CoA and its derivatives are not commercially available, they must be chemically synthesized. This is typically achieved by converting the corresponding fatty acid to its acyl chloride, followed by reaction with coenzyme A.
Assay for 3-Hydroxyacyl-CoA Dehydrogenase
The activity of 3-hydroxyacyl-CoA dehydrogenase is typically measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.[7]
-
Principle: The formation of 3-oxoacyl-CoA is coupled to the reduction of NAD+. The rate of NADH production is directly proportional to the enzyme activity.
-
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
NAD+ (1 mM)
-
L-3-hydroxy-17-methyloctadecanoyl-CoA (substrate, 50 µM)
-
Enzyme preparation (e.g., mitochondrial extract or purified enzyme)
-
-
Procedure:
-
In a cuvette, combine the buffer, NAD+, and enzyme preparation.
-
Incubate at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Assay for β-Ketothiolase
The activity of β-ketothiolase is measured by monitoring the cleavage of the 3-oxoacyl-CoA substrate. This can be done using a coupled assay.[8][9]
-
Principle: The forward reaction is difficult to measure directly. A common method is to measure the reverse reaction, the condensation of acetyl-CoA with a shortened acyl-CoA. A more direct approach for the forward reaction involves HPLC or mass spectrometry to quantify the products.
-
Reagents for HPLC-based assay:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Coenzyme A (100 µM)
-
This compound (substrate, 50 µM)
-
Enzyme preparation
-
-
Procedure:
-
Combine buffer, CoA, and enzyme in a microcentrifuge tube.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the formation of heptadecanoyl-CoA and acetyl-CoA.
-
Analysis of Acyl-CoA Esters by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of acyl-CoA species.[10][11][12][13][14]
-
Principle: Acyl-CoAs are separated by reverse-phase liquid chromatography and then detected by a mass spectrometer. Multiple reaction monitoring (MRM) can be used for high specificity and sensitivity.
-
Sample Preparation:
-
Extract acyl-CoAs from cells or tissues using a suitable solvent system (e.g., isopropanol/acetonitrile/water).
-
Incorporate an internal standard (e.g., a C17-CoA) for accurate quantification.
-
Dry the extract under nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Ionization: Electrospray ionization (ESI), typically in positive ion mode.
-
Detection: Tandem mass spectrometry (MS/MS) in MRM mode, monitoring for specific precursor-product ion transitions for each acyl-CoA of interest.
-
Workflow for the analysis of acyl-CoA esters by LC-MS/MS.
Conclusion
This compound represents a key metabolic intermediate in the beta-oxidation of 17-methyloctadecanoic acid. While its existence is transient, its role is indispensable for the complete catabolism of this branched-chain fatty acid and the subsequent generation of cellular energy. The study of this and similar molecules is fundamental to a deeper understanding of lipid metabolism and its intricate regulation. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers to further investigate the metabolism of branched-chain fatty acids and their potential involvement in metabolic diseases. Future research in this area, particularly utilizing advanced mass spectrometry techniques, will be crucial for elucidating the precise kinetics and regulation of these pathways.
References
- 1. Buy 17-Methyloctadecanoic acid | 2724-59-6 [smolecule.com]
- 2. 17-Methyloctadecanoic acid | C19H38O2 | CID 3083779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orpha.net [orpha.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Presence of 3-Oxo-17-methyloctadecanoyl-CoA in Mammals: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct scientific literature confirming the endogenous presence and physiological role of 3-Oxo-17-methyloctadecanoyl-CoA in mammals is currently unavailable. This technical guide, therefore, provides a hypothetical framework based on established principles of branched-chain and odd-chain fatty acid metabolism. It is intended to serve as a roadmap for researchers seeking to investigate this novel molecule.
Introduction
Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, extending beyond simple energy storage to influencing cellular signaling and membrane dynamics.[1] 17-methyloctadecanoic acid, a C19 iso-fatty acid, belongs to this class of lipids.[2] Its metabolism is presumed to follow the canonical pathways of fatty acid oxidation, which would invariably generate this compound as a key intermediate. This document outlines the theoretical basis for the existence of this molecule in mammals, proposes its metabolic pathway, and provides a comprehensive guide to its experimental investigation.
Hypothetical Metabolic Pathway of 17-Methyloctadecanoic Acid
The metabolism of 17-methyloctadecanoic acid is expected to occur within the mitochondria and peroxisomes via beta-oxidation.[3][4] As an odd-chain fatty acid, its breakdown will proceed through successive rounds of beta-oxidation, yielding acetyl-CoA until a final three-carbon propionyl-CoA unit remains.[5][6][7]
The conversion of 17-methyloctadecanoyl-CoA to its 3-oxo derivative is a critical step in each cycle of beta-oxidation, catalyzed by acyl-CoA dehydrogenase and 3-hydroxyacyl-CoA dehydrogenase.[4][8] The resulting this compound is then cleaved by a thiolase to release acetyl-CoA and a shortened acyl-CoA.
Quantitative Data
Currently, there is no published data on the endogenous concentrations of this compound in mammalian tissues or fluids. Researchers who successfully develop and validate an analytical method for this molecule would be the first to populate a table such as the one below.
| Tissue/Fluid | Species | Condition | Concentration (pmol/g tissue or pmol/mL fluid) | Analytical Method | Reference |
| Liver | Mouse | Normal Diet | Data not available | LC-MS/MS | To be determined |
| Adipose Tissue | Mouse | Normal Diet | Data not available | LC-MS/MS | To be determined |
| Skeletal Muscle | Mouse | Normal Diet | Data not available | LC-MS/MS | To be determined |
| Brain | Mouse | Normal Diet | Data not available | LC-MS/MS | To be determined |
| Plasma | Human | Fasting | Data not available | LC-MS/MS | To be determined |
Experimental Protocols
The following sections detail a proposed workflow for the investigation of endogenous this compound.
Synthesis of an Analytical Standard
A crucial first step is the chemical synthesis of a purified this compound standard. This is essential for the unambiguous identification and accurate quantification of the endogenous molecule. A potential synthetic route could involve the activation of 17-methyloctadecanoic acid to its corresponding acyl-CoA, followed by controlled oxidation at the beta-position. Alternatively, enzymatic synthesis using acyl-CoA synthetase could be explored.
Mammalian Tissue Extraction
A robust extraction method is necessary to isolate acyl-CoAs from complex biological matrices while minimizing degradation.
-
Materials:
-
Mammalian tissues (e.g., liver, adipose tissue, muscle)
-
Liquid nitrogen
-
Homogenizer
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or another suitable extraction solvent
-
Centrifuge
-
-
Protocol:
-
Excise tissues of interest and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a pre-chilled homogenizer with ice-cold 10% TCA.
-
Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant containing the acyl-CoAs for further purification and analysis.
-
Analytical Detection and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of acyl-CoAs.
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
-
-
Chromatography:
-
A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
A gradient elution with a mobile phase consisting of an aqueous component with a volatile salt (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile) is recommended.
-
-
Mass Spectrometry:
-
Electrospray ionization (ESI) in positive ion mode is generally used for the detection of acyl-CoAs.
-
For quantitative analysis using a triple quadrupole mass spectrometer, multiple reaction monitoring (MRM) would be employed. The precursor ion would be the [M+H]+ of this compound. Characteristic product ions would need to be determined from the fragmentation of the synthesized standard. A common fragmentation pattern for acyl-CoAs is the neutral loss of the pantetheine-adenosine diphosphate (B83284) moiety.[9][10]
-
High-resolution mass spectrometry can be used for accurate mass determination to confirm the elemental composition of the detected molecule.
-
Potential Signaling Roles
While the primary role of 3-oxoacyl-CoAs is as metabolic intermediates, the possibility of them having signaling functions should not be dismissed. Acyl-CoAs, in general, are known to be involved in the regulation of various cellular processes, including gene expression and protein acylation. Future research could explore whether this compound or its downstream metabolites interact with nuclear receptors or other signaling proteins.
Conclusion
The endogenous presence of this compound in mammals remains a compelling but unproven hypothesis. This technical guide provides a foundational framework for its investigation. The successful identification and quantification of this molecule would open new avenues for understanding the metabolism and potential biological roles of C19 branched-chain fatty acids. Such discoveries could have significant implications for nutrition, metabolic diseases, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 17-Methyloctadecanoic acid | C19H38O2 | CID 3083779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. aocs.org [aocs.org]
- 5. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 6. biochemistryclub.com [biochemistryclub.com]
- 7. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Emergence of a Novel Acyl-CoA: A Technical Guide to the Study of 3-Oxo-17-methyloctadecanoyl-CoA in Cellular Lipids
For Researchers, Scientists, and Drug Development Professionals
Abstract
While a seminal discovery paper for 3-Oxo-17-methyloctadecanoyl-CoA in cellular lipids has not been prominently identified in the scientific literature, the existence of its parent fatty acid, 17-methyloctadecanoic acid (isononadecanoic acid), in various biological systems is known.[1][2] The study of such branched-chain fatty acids and their metabolites is a burgeoning field, with implications for understanding cellular metabolism, signaling, and disease. This technical guide provides a comprehensive framework for researchers and drug development professionals interested in investigating this compound. It consolidates information on the hypothesized biosynthetic pathways, detailed experimental protocols for detection and quantification, and potential roles in cellular physiology. The guide is structured to facilitate the design of new experiments and to provide a deeper understanding of the methodologies required to study novel lipid species.
Introduction: The Significance of Branched-Chain Acyl-CoAs
Fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production, lipid synthesis, and post-translational modifications.[3] While straight-chain fatty acids are well-characterized, branched-chain fatty acids (BCFAs) and their corresponding acyl-CoAs are emerging as important players in cellular function and disease. BCFAs can influence membrane fluidity, act as signaling molecules, and their metabolism is linked to various metabolic disorders.[4][5] The presence of a methyl group on the penultimate carbon, as in 17-methyloctadecanoic acid, classifies it as an iso-fatty acid. Its subsequent activation to a CoA thioester and metabolism would logically proceed through a 3-oxo intermediate, making this compound a key, albeit understudied, metabolite.
Hypothesized Biosynthesis and Metabolism of this compound
The formation of this compound is likely to occur through the β-oxidation of 17-methyloctadecanoyl-CoA. The initial steps would involve the conversion of dietary 17-methyloctadecanoic acid or its endogenous synthesis from branched-chain amino acid precursors like leucine.[6][7]
Proposed Metabolic Pathway
The catabolism of 17-methyloctadecanoyl-CoA is expected to follow the canonical steps of β-oxidation, with enzymes that have specificity for branched-chain substrates.
Hypothesized pathway for the formation of this compound.
Experimental Protocols for the Analysis of this compound
The detection and quantification of specific acyl-CoAs within a complex cellular lipidome require sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction of Acyl-CoAs from Cellular Samples
A generalized protocol for the extraction of acyl-CoAs from cultured cells is presented below. This method can be adapted for tissue samples.
Materials:
-
Cultured cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standards (e.g., a C17:0 or other odd-chain acyl-CoA)
-
Solid-phase extraction (SPE) columns (e.g., Oasis HLB)
Procedure:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold 10% TCA to the cells to precipitate proteins and quench metabolism.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Spike the sample with a known amount of internal standard.
-
Sonicate the sample briefly to ensure complete lysis.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the protein.
-
Purify the cleared supernatant containing the acyl-CoAs using an SPE column.
-
Elute the acyl-CoAs from the SPE column and dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
Quantification by LC-MS/MS
The analysis of acyl-CoAs is typically performed using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[8][9]
Table 1: Analogous Quantitative Data for Acyl-CoAs in Mammalian Cells
| Acyl-CoA Species | Cell Line | Concentration (pmol/10^6 cells) | Reference |
| Myristoyl-CoA (C14:0) | RAW 264.7 | ~2.4 | [10] |
| Oleoyl-CoA (C18:1) | MCF7 | Not specified, but a major species | [10] |
| Total Acyl-CoAs | MCF7 | 80.4 ± 6.1 | [10] |
| Total Acyl-CoAs | RAW 264.7 | 12.0 ± 1.0 | [10] |
| Lactoyl-CoA | HepG2 | 0.011 | [5] |
| Crotonyl-CoA | HepG2 | 0.033 | [5] |
Note: Data for this compound is not currently available. The table presents data for other acyl-CoAs to provide a general context for expected cellular concentrations.
General workflow for the analysis of acyl-CoAs by LC-MS/MS.
Potential Signaling Roles and Implications for Drug Development
The accumulation of specific acyl-CoA species can have significant effects on cellular processes by modulating the activity of enzymes and transcription factors. The study of this compound could reveal novel regulatory roles for branched-chain fatty acid metabolites.
Potential Signaling Pathways
Long-chain fatty acyl-CoAs are known to influence various signaling pathways. While the specific roles of this compound are yet to be elucidated, it could potentially impact pathways regulated by other acyl-CoAs.
Hypothesized signaling roles of this compound.
Implications for Drug Development
Elucidating the metabolic pathways and cellular functions of novel lipid species like this compound can open new avenues for therapeutic intervention.
-
Target Identification: Enzymes involved in the synthesis and degradation of this molecule could represent novel drug targets for metabolic diseases.
-
Biomarker Discovery: The levels of this compound or its metabolites could serve as biomarkers for diseases characterized by aberrant branched-chain fatty acid metabolism.
-
Therapeutic Agents: Synthetic analogs of this molecule could be developed to modulate specific cellular pathways for therapeutic benefit.
Conclusion and Future Directions
The study of this compound represents a new frontier in lipid research. While its discovery in cellular lipids is not yet formally documented in a landmark publication, the tools and conceptual frameworks are in place to explore its existence, regulation, and function. This technical guide provides a starting point for researchers to design and execute experiments aimed at unraveling the roles of this and other novel branched-chain acyl-CoAs in health and disease. Future research should focus on the definitive identification and quantification of this molecule in various cell types and tissues, the characterization of the enzymes that metabolize it, and the elucidation of its specific cellular functions. Such efforts will undoubtedly contribute to a more complete understanding of the complex and dynamic world of cellular lipids.
References
- 1. Buy 17-Methyloctadecanoic acid | 2724-59-6 [smolecule.com]
- 2. 17-Methyloctadecanoic acid | C19H38O2 | CID 3083779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Formation of 3-Oxo-17-methyloctadecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic formation of 3-Oxo-17-methyloctadecanoyl-CoA, a key intermediate in the catabolism of the anteiso-branched-chain fatty acid, 17-methyloctadecanoic acid. The guide details the sequential enzymatic reactions of the peroxisomal and/or mitochondrial beta-oxidation pathway, the enzymes involved with a focus on those active on branched-chain substrates, and available quantitative data. Detailed experimental protocols for enzyme assays and the synthesis of the substrate are provided, alongside visual representations of the metabolic pathway and experimental workflows to facilitate understanding and application in research and drug development.
Introduction
Branched-chain fatty acids (BCFAs) are important components of biological systems, influencing membrane fluidity and serving as signaling molecules. Their metabolism is crucial for cellular homeostasis, and defects in their degradation pathways are associated with several metabolic disorders. 17-methyloctadecanoic acid is an anteiso-branched-chain fatty acid, characterized by a methyl group on the antepenultimate (n-2) carbon. Its breakdown follows the general principles of beta-oxidation, a cyclical process that sequentially shortens the fatty acyl-CoA chain. This guide focuses on the enzymatic steps leading to the formation of this compound.
The catabolism of 17-methyloctadecanoyl-CoA to this compound involves a series of four enzymatic reactions: activation, dehydrogenation, hydration, and a second dehydrogenation. These reactions are catalyzed by a specific set of enzymes that can accommodate the steric hindrance imposed by the methyl branch.
The Enzymatic Pathway: Beta-Oxidation of 17-Methyloctadecanoic Acid
The formation of this compound is a critical part of the initial cycle of beta-oxidation of 17-methyloctadecanoic acid. The pathway involves the following key steps:
-
Activation: 17-methyloctadecanoic acid is first activated to its coenzyme A (CoA) thioester, 17-methyloctadecanoyl-CoA, by a long-chain acyl-CoA synthetase (LACS). This reaction requires ATP and CoA.
-
First Dehydrogenation: 17-methyloctadecanoyl-CoA is then oxidized by an acyl-CoA dehydrogenase (ACAD) to form trans-2-enoyl-17-methyloctadecanoyl-CoA. For branched-chain fatty acids, this step can be catalyzed by specific ACADs, such as long-chain acyl-CoA dehydrogenase (LCAD), which is known to have a broad substrate specificity that includes branched-chain fatty acids. In peroxisomes, acyl-CoA oxidase 2 (ACOX2) is involved in the oxidation of branched-chain fatty acids.
-
Hydration: The resulting enoyl-CoA intermediate is hydrated by an enoyl-CoA hydratase (ECH) to produce 3-Hydroxy-17-methyloctadecanoyl-CoA.
-
Second Dehydrogenation: Finally, the 3-hydroxyacyl-CoA derivative is oxidized by a 3-hydroxyacyl-CoA dehydrogenase (HADH) to yield the target molecule, this compound. Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) has shown a preference for short-chain methyl-branched acyl-CoAs and may be involved in later cycles of degradation of this anteiso fatty acid.[1]
The subsequent step in the beta-oxidation spiral is the thiolytic cleavage of this compound by a thiolase. Specifically, the sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase) has been shown to be active in the cleavage of 2-methyl-branched 3-oxoacyl-CoA derivatives and is a likely candidate for this final step.[2]
Below is a diagram illustrating the enzymatic formation of this compound.
Quantitative Data
Table 1: Kinetic Parameters of Peroxisomal Thiolases with Various Substrates
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) |
| Thiolase A | 3-Oxohexadecanoyl-CoA | 5 | 13.5 |
| 3-Oxo-2-methylpalmitoyl-CoA | Inactive | Inactive | |
| SCP-2/Thiolase | 3-Oxohexadecanoyl-CoA | 10 | 2.5 |
| 3-Oxo-2-methylpalmitoyl-CoA | 25 | 1.2 | |
| Data from reference[2]. |
Table 2: General Substrate Preferences of Beta-Oxidation Enzymes
| Enzyme Family | Substrate Preference | Notes |
| Acyl-CoA Dehydrogenases (ACADs) | Vary by isoform (short, medium, long, very-long chain). LCAD shows activity towards branched-chain substrates.[3] | ACOX2 is involved in peroxisomal oxidation of branched-chain fatty acids. |
| Enoyl-CoA Hydratases (ECHs) | Broad substrate specificity. | |
| 3-Hydroxyacyl-CoA Dehydrogenases (HADHs) | Isoforms exist with preferences for different chain lengths. SCHAD shows a preference for short-chain methyl-branched acyl-CoAs.[1] | |
| Thiolases | SCP-2/thiolase is active on 2-methyl-branched 3-oxoacyl-CoAs.[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the enzymatic formation of this compound.
Synthesis of 17-Methyloctadecanoyl-CoA
The synthesis of the starting substrate is a prerequisite for enzymatic assays. A common method involves the activation of the free fatty acid.
Principle: 17-methyloctadecanoic acid is converted to its CoA ester by an acyl-CoA synthetase in the presence of ATP and CoA.
Materials:
-
17-methyloctadecanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Long-chain acyl-CoA synthetase (from microbial or mammalian sources)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
MgCl₂
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, DTT, Triton X-100, and BSA.
-
Add 17-methyloctadecanoic acid (dissolved in a small amount of ethanol (B145695) or DMSO).
-
Add CoA and ATP to the mixture.
-
Initiate the reaction by adding long-chain acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the formation of 17-methyloctadecanoyl-CoA using HPLC or LC-MS.
-
Purify the product using solid-phase extraction or preparative HPLC.
In Vitro Reconstitution of the Beta-Oxidation Pathway
This protocol allows for the step-wise or complete conversion of 17-methyloctadecanoyl-CoA to this compound.
Materials:
-
Purified enzymes: Acyl-CoA Dehydrogenase (e.g., LCAD), Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase
-
17-Methyloctadecanoyl-CoA
-
FAD
-
NAD⁺
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl)
-
Quenching solution (e.g., perchloric acid)
-
Analytical instruments (HPLC, LC-MS)
Procedure:
-
Set up a reaction mixture containing the reaction buffer and 17-methyloctadecanoyl-CoA.
-
Step 1 (Dehydrogenation): Add Acyl-CoA Dehydrogenase and FAD. Incubate at 37°C. Take aliquots at different time points, quench the reaction, and analyze for the formation of the enoyl-CoA intermediate.
-
Step 2 (Hydration): To the reaction mixture containing the enoyl-CoA intermediate, add Enoyl-CoA Hydratase. Incubate and analyze for the formation of the 3-hydroxyacyl-CoA intermediate.
-
Step 3 (Dehydrogenation): To the reaction mixture containing the 3-hydroxyacyl-CoA intermediate, add 3-Hydroxyacyl-CoA Dehydrogenase and NAD⁺. Incubate and analyze for the formation of this compound.
Individual Enzyme Assays
Principle: The activity of acyl-CoA dehydrogenase can be measured by monitoring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, or by coupling the reaction to the electron-transferring flavoprotein (ETF) reduction assay.
Procedure (ETF Reduction Assay):
-
Prepare an anaerobic cuvette containing reaction buffer, purified ETF, and the enzyme source (e.g., purified LCAD).
-
Initiate the reaction by adding 17-methyloctadecanoyl-CoA.
-
Monitor the decrease in ETF fluorescence (excitation ~380 nm, emission ~495 nm) as it is reduced by the acyl-CoA dehydrogenase.
-
Calculate the enzyme activity based on the rate of fluorescence change.
Principle: The hydration of the double bond in the enoyl-CoA intermediate leads to a decrease in absorbance at around 263 nm.
Procedure:
-
Synthesize and purify trans-2-Enoyl-17-methyloctadecanoyl-CoA.
-
Prepare a reaction mixture in a quartz cuvette containing reaction buffer and the enoyl-CoA substrate.
-
Initiate the reaction by adding enoyl-CoA hydratase.
-
Monitor the decrease in absorbance at 263 nm over time.
-
Calculate the enzyme activity using the molar extinction coefficient of the enoyl-CoA substrate.
Principle: The oxidation of the 3-hydroxyacyl-CoA intermediate is coupled to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Procedure:
-
Synthesize and purify 3-Hydroxy-17-methyloctadecanoyl-CoA.
-
Prepare a reaction mixture in a cuvette containing reaction buffer, NAD⁺, and the 3-hydroxyacyl-CoA substrate.
-
Initiate the reaction by adding 3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Conclusion
The enzymatic formation of this compound from 17-methyloctadecanoic acid follows the canonical beta-oxidation pathway, albeit with enzymes that can accommodate a branched-chain substrate. While specific kinetic data for this particular anteiso-fatty acid is scarce, this guide provides a robust framework for its study, including the identification of likely participating enzymes, adaptable experimental protocols, and a clear visualization of the metabolic process. Further research, particularly in obtaining quantitative kinetic data and elucidating the specificities of the involved enzymes, will be crucial for a complete understanding of branched-chain fatty acid metabolism and its implications in health and disease. This knowledge will be invaluable for the development of novel therapeutics targeting metabolic disorders.
References
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Oxo-17-methyloctadecanoyl-CoA: A Putative Intermediate in Branched-Chain Fatty Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-17-methyloctadecanoyl-CoA is the activated form of 3-oxo-17-methyloctadecanoic acid, a C19 iso-branched-chain fatty acid. While not extensively studied, its structure strongly suggests a role as a metabolic intermediate in the catabolism of 17-methyloctadecanoic acid.[1][2] This fatty acid belongs to the class of long-chain fatty acids and has been identified in various organisms.[2] The presence of a methyl group on the penultimate carbon (iso-position) necessitates a specific metabolic pathway for its complete oxidation, differing from that of straight-chain fatty acids. This guide will delineate the probable metabolic fate of this compound, propose experimental protocols for its investigation, and provide visualizations of the key biochemical pathways.
Predicted Metabolic Role and Significance
Based on the metabolism of other branched-chain fatty acids, 17-methyloctadecanoic acid is likely metabolized via a combination of alpha- and beta-oxidation.[3][4] The initial steps of this process for very long-chain and branched-chain fatty acids typically occur in peroxisomes.[5][6][7][8]
The formation of this compound is a critical step in the beta-oxidation spiral. This intermediate is generated from its corresponding 3-hydroxyacyl-CoA precursor by the action of a 3-hydroxyacyl-CoA dehydrogenase. Subsequently, this compound would be the substrate for a 3-oxoacyl-CoA thiolase, which cleaves the molecule to yield acetyl-CoA and a shortened acyl-CoA. However, the methyl branch at the C17 position presents a steric hindrance for the final cycles of beta-oxidation, suggesting an initial alpha-oxidation step is required to remove the terminal carbon and shift the methyl group's position.
Understanding the metabolism of this compound is significant for several reasons:
-
Elucidating Branched-Chain Fatty Acid Metabolism: Investigating this pathway will contribute to a more complete understanding of how organisms process dietary and endogenously synthesized branched-chain fatty acids.
-
Identifying Potential Enzyme Deficiencies: Inborn errors of metabolism related to branched-chain fatty acid oxidation can lead to serious pathological conditions. Characterizing the enzymes involved in the metabolism of 17-methyloctadecanoic acid could uncover new metabolic disorders.
-
Drug Development: Enzymes in fatty acid metabolism pathways are potential targets for therapeutic intervention in diseases such as metabolic syndrome, diabetes, and cancer.
Quantitative Data from Analogous Compounds
Direct quantitative data for enzymes acting on this compound is unavailable. However, data from studies on similar long-chain and branched-chain 3-oxoacyl-CoAs can provide a basis for experimental design. The following table summarizes kinetic parameters for relevant thiolase enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Organism/Tissue |
| 3-Oxoacyl-CoA Thiolase A (Thiolase A) | 3-Oxohexadecanoyl-CoA (C16) | 5.4 | 125 | Rat Liver Peroxisomes |
| 3-Oxododecanoyl-CoA (C12) | 2.1 | 160 | Rat Liver Peroxisomes | |
| 3-Oxooctanoyl-CoA (C8) | 1.5 | 175 | Rat Liver Peroxisomes | |
| Sterol Carrier Protein 2/3-Oxoacyl-CoA Thiolase (SCP-2/Thiolase) | 3-Oxohexadecanoyl-CoA (C16) | 12.5 | 2.5 | Rat Liver Peroxisomes |
| 3-Oxo-2-methylpalmitoyl-CoA | 10.2 | 1.8 | Rat Liver Peroxisomes |
Data extrapolated from studies on rat liver peroxisomal thiolases. The kinetic parameters are indicative and may vary based on experimental conditions.
Experimental Protocols
The following are proposed methodologies for the investigation of this compound metabolism.
Protocol 1: Synthesis of this compound
Objective: To chemically synthesize this compound for use as a substrate in enzymatic assays.
Materials:
-
17-methyloctadecanoic acid
-
Coenzyme A (CoA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Appropriate organic solvents (e.g., Dichloromethane, Dimethylformamide)
-
Purification columns (e.g., Silica gel chromatography, HPLC)
Procedure:
-
Activation of Carboxylic Acid: React 17-methyloctadecanoic acid with NHS and DCC in an appropriate solvent to form an NHS-ester.
-
Thioesterification: React the NHS-ester of 17-methyloctadecanoic acid with the free thiol group of Coenzyme A.
-
Purification: Purify the resulting this compound using chromatographic techniques.
-
Characterization: Confirm the identity and purity of the synthesized product using mass spectrometry and NMR spectroscopy.
Protocol 2: In Vitro Enzyme Assay for 3-Oxoacyl-CoA Thiolase Activity
Objective: To determine if this compound is a substrate for 3-oxoacyl-CoA thiolases.
Materials:
-
Synthesized this compound
-
Purified 3-oxoacyl-CoA thiolase (e.g., from rat liver peroxisomes or a recombinant source)
-
Coenzyme A
-
Assay buffer (e.g., Tris-HCl with appropriate pH)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, Coenzyme A, and the purified thiolase enzyme.
-
Initiation: Start the reaction by adding this compound to the reaction mixture.
-
Monitoring: Monitor the decrease in absorbance at a specific wavelength (e.g., 303 nm) which corresponds to the disappearance of the 3-oxoacyl-CoA thioester bond.
-
Data Analysis: Calculate the initial reaction velocity and determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.
Protocol 3: Cellular Metabolism Studies using Stable Isotope Labeling
Objective: To trace the metabolic fate of 17-methyloctadecanoic acid in a cellular model.
Materials:
-
13C-labeled 17-methyloctadecanoic acid
-
Cell culture model (e.g., human fibroblasts, hepatocytes)
-
Cell culture media and reagents
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS)
Procedure:
-
Cell Culture and Labeling: Culture the cells and supplement the media with 13C-labeled 17-methyloctadecanoic acid for a defined period.
-
Metabolite Extraction: Harvest the cells and extract the intracellular metabolites.
-
Derivatization: Chemically derivatize the extracted metabolites to make them suitable for GC-MS or LC-MS analysis.
-
Mass Spectrometry Analysis: Analyze the derivatized samples by GC-MS or LC-MS to identify and quantify the 13C-labeled intermediates of the fatty acid oxidation pathway, including the predicted downstream products of this compound cleavage.
Signaling Pathways and Experimental Workflows
Caption: Predicted metabolic pathway of 17-methyloctadecanoyl-CoA.
Caption: Proposed experimental workflow for studying this compound.
Conclusion
While this compound remains a hypothetical intermediate, its central position in the predicted metabolic pathway of 17-methyloctadecanoic acid makes it a crucial target for future research. The experimental protocols and theoretical frameworks presented in this guide offer a roadmap for elucidating its role in branched-chain fatty acid metabolism. Such investigations will not only enhance our fundamental understanding of lipid biochemistry but may also pave the way for new diagnostic and therapeutic strategies for related metabolic disorders.
References
- 1. Buy 17-Methyloctadecanoic acid | 2724-59-6 [smolecule.com]
- 2. 17-Methyloctadecanoic acid | C19H38O2 | CID 3083779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 8. aocs.org [aocs.org]
The Peroxisomal Nexus: Unraveling the Metabolism of 3-Oxo-17-methyloctadecanoyl-CoA
A Technical Guide for Researchers and Drug Development Professionals
The intricate network of cellular metabolism relies on the compartmentalization of specific biochemical pathways within various organelles. Peroxisomes, versatile and dynamic organelles, play a critical role in lipid metabolism, particularly in the breakdown of fatty acids that are challenging for mitochondria to process. This guide delves into the pivotal role of peroxisomes in the metabolism of 3-oxo-17-methyloctadecanoyl-CoA, a methylated long-chain fatty acid intermediate. Understanding this pathway is crucial for researchers in metabolic diseases and professionals involved in drug development, as defects in peroxisomal fatty acid oxidation are linked to severe human pathologies.
Introduction to Peroxisomal β-Oxidation of Branched-Chain Fatty Acids
Peroxisomes are indispensable for the catabolism of very-long-chain fatty acids (VLCFAs), certain dicarboxylic acids, and branched-chain fatty acids.[1] Unlike their mitochondrial counterparts, peroxisomal β-oxidation is a chain-shortening process that is not directly coupled to ATP synthesis via a respiratory chain.[2] For branched-chain fatty acids, such as 17-methyloctadecanoic acid, the presence of a methyl group necessitates a specialized enzymatic machinery within the peroxisome.
The metabolism of 17-methyloctadecanoic acid, a C19 iso-fatty acid, proceeds through the peroxisomal β-oxidation pathway. This compound is a key intermediate in the final cycle of this pathway within the peroxisome before the shortened acyl-CoA is further metabolized.
The Metabolic Pathway of 17-Methyloctadecanoic Acid in Peroxisomes
The breakdown of 17-methyloctadecanoyl-CoA within the peroxisome is a cyclical process involving a series of enzymatic reactions. The following diagram illustrates the peroxisomal β-oxidation of a generic methyl-branched fatty acid, leading to the formation of intermediates like this compound.
The metabolism of this compound represents the final enzymatic step in a cycle of peroxisomal β-oxidation. This intermediate is the substrate for the peroxisomal thiolase.
Key Enzymes and Their Substrate Specificities
The catabolism of this compound is orchestrated by a specific set of peroxisomal enzymes. While data directly pertaining to this specific molecule is limited, extensive research on analogous branched-chain fatty acids allows for a detailed understanding of the enzymatic players.
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactors | Notes |
| Acyl-CoA Oxidase 2 | ACOX2 | Branched-chain acyl-CoAs (e.g., pristanoyl-CoA) | 2-enoyl-acyl-CoAs, H₂O₂ | FAD | The rate-limiting enzyme in peroxisomal β-oxidation. ACOX2 is specific for branched-chain fatty acids.[3] |
| Multifunctional Enzyme 2 / D-bifunctional protein | MFE2 / DBP | 2-enoyl-acyl-CoAs, 3-hydroxyacyl-CoAs | 3-hydroxyacyl-CoAs, 3-oxoacyl-CoAs | H₂O, NAD⁺ | Possesses both hydratase and dehydrogenase activities. It is crucial for the metabolism of branched-chain fatty acids.[3] |
| Sterol Carrier Protein 2 / 3-oxoacyl-CoA Thiolase | SCPx / Thiolase | 3-oxo-2-methyl-branched acyl-CoAs | Shortened acyl-CoA, Propionyl-CoA or Acetyl-CoA | CoA-SH | Catalyzes the thiolytic cleavage of the 3-oxoacyl-CoA. SCPx is active towards 2-methyl-branched substrates.[4] |
Experimental Protocols
A thorough investigation of the peroxisomal metabolism of this compound necessitates robust experimental methodologies. The following sections outline key protocols adapted from established research practices.
Isolation of Functional Peroxisomes
The purification of intact and metabolically active peroxisomes is a prerequisite for in vitro studies of fatty acid oxidation. Density gradient centrifugation is a reliable technique for this purpose.[5][6]
Protocol: Isolation of Rat Liver Peroxisomes by Density Gradient Centrifugation
-
Homogenization: Perfuse rat liver with a cold buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 7.4) to remove blood. Mince the liver and homogenize in the same buffer using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 min) to obtain a pellet enriched with mitochondria and peroxisomes (light mitochondrial fraction).
-
-
Density Gradient Centrifugation:
-
Resuspend the light mitochondrial fraction in a suitable buffer.
-
Layer the suspension onto a pre-formed density gradient (e.g., Nycodenz or Iodixanol).
-
Ultracentrifuge at high speed (e.g., 100,000 x g for 1-2 hours).
-
Peroxisomes will band at a higher density than mitochondria and can be carefully collected.
-
-
Purity Assessment: Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).
Measurement of Peroxisomal β-Oxidation Activity
The rate of peroxisomal β-oxidation can be determined by measuring the production of acetyl-CoA (or other short-chain acyl-CoAs) from a fatty acid substrate.
Protocol: Radiometric Assay for Peroxisomal β-Oxidation
This method utilizes a radiolabeled fatty acid substrate to quantify the rate of β-oxidation.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Isolated peroxisomes
-
[1-¹⁴C]-labeled 17-methyloctadecanoic acid
-
ATP and CoA (for fatty acid activation)
-
NAD⁺ and FAD
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins.
-
Separation of Products: Centrifuge to pellet the protein. The supernatant contains the water-soluble radiolabeled acetyl-CoA.
-
Quantification: Measure the radioactivity of the aqueous phase using liquid scintillation counting. The amount of radioactivity is proportional to the rate of β-oxidation.
Acyl-CoA Oxidase (ACOX) Activity Assay
The activity of ACOX, the rate-limiting enzyme, can be measured spectrophotometrically by monitoring the production of H₂O₂.[7][8]
Protocol: Spectrophotometric ACOX Activity Assay
-
Reaction Principle: The H₂O₂ produced by ACOX is used by a peroxidase to oxidize a chromogenic substrate, leading to a measurable change in absorbance.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Peroxisomal extract or purified ACOX
-
17-methyloctadecanoyl-CoA (substrate)
-
Horseradish peroxidase
-
A chromogenic substrate (e.g., leuco-dichlorofluorescein or Amplex Red)
-
Reaction buffer
-
-
Measurement: Monitor the increase in absorbance at the appropriate wavelength over time using a spectrophotometer. The rate of change in absorbance is proportional to the ACOX activity.
Data Presentation and Analysis
To facilitate comparison and interpretation, quantitative data from experiments should be organized into clear tables.
Table 1: Hypothetical Kinetic Parameters of Peroxisomal β-Oxidation Enzymes for Branched-Chain Acyl-CoAs
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) |
| ACOX2 | Pristanoyl-CoA | 15 ± 2 | 50 ± 5 |
| 17-methyloctadecanoyl-CoA | Data not available | Data not available | |
| MFE2/DBP | 2-enoyl-pristanoyl-CoA | 25 ± 3 | 120 ± 10 |
| 3-hydroxy-pristanoyl-CoA | 18 ± 2 | 150 ± 12 | |
| SCPx/Thiolase | 3-oxo-pristanoyl-CoA | 10 ± 1.5 | 80 ± 7 |
| This compound | Data not available | Data not available | |
| Note: The values for pristanoyl-CoA derivatives are illustrative and based on published literature for similar substrates. Specific kinetic data for 17-methyloctadecanoyl-CoA and its intermediates would require direct experimental determination. |
Conclusion and Future Directions
Peroxisomes are central to the metabolism of this compound and its parent fatty acid, 17-methyloctadecanoic acid. The specialized enzymatic machinery within these organelles ensures the efficient breakdown of such branched-chain fatty acids, a process that is vital for cellular homeostasis. Deficiencies in this pathway can lead to the accumulation of toxic lipid species, resulting in severe metabolic disorders.
For researchers and drug development professionals, a deep understanding of this metabolic nexus is paramount. Future research should focus on elucidating the precise kinetic parameters of the involved enzymes with 17-methyloctadecanoyl-CoA and its derivatives. Furthermore, investigating the regulatory mechanisms governing this pathway could unveil novel therapeutic targets for the treatment of peroxisomal disorders. The development of high-throughput screening assays based on the protocols outlined in this guide will be instrumental in identifying small molecules that can modulate peroxisomal β-oxidation for therapeutic benefit.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of a Substrate-binding Site in a Peroxisomal β-Oxidation Enzyme by Photoaffinity Labeling with a Novel Palmitoyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 6. Isolation of Peroxisomes from Rat Liver and Cultured Hepatoma Cells by Density Gradient Centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Metabolic Fate of 3-Oxo-17-methyloctadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the theoretical metabolic pathway of 3-Oxo-17-methyloctadecanoyl-CoA, a saturated 18-carbon, beta-keto acyl-CoA with a methyl branch at the antepenultimate (C17) position. As an intermediate in fatty acid metabolism, its fate is primarily dictated by the mitochondrial beta-oxidation pathway. The process involves an initial thiolytic cleavage followed by successive cycles of beta-oxidation, culminating in a final branched-chain fragment. This terminal fragment, identified as isovaleryl-CoA, subsequently enters the well-characterized pathway for leucine (B10760876) catabolism. The complete oxidation yields multiple molecules of acetyl-CoA and one molecule of the ketone body acetoacetate, integrating the metabolism of this specific branched-chain fatty acid into central energy production pathways. This document provides a detailed step-by-step breakdown of the enzymatic reactions, metabolic products, and relevant cellular machinery.
Introduction
Fatty acid metabolism is a cornerstone of cellular energy homeostasis, involving the breakdown of long-chain hydrocarbon molecules to generate ATP.[1][2] The primary pathway for this process is mitochondrial beta-oxidation, a cyclical series of reactions that sequentially shortens the fatty acyl-CoA chain.[3][4] While the metabolism of straight-chain, even-numbered fatty acids is well-understood, the processing of branched-chain fatty acids requires auxiliary enzymatic steps.[5][6]
This compound is a specialized fatty acyl-CoA intermediate. Its structure presents two key features:
-
3-Oxo Group: The presence of a ketone at the beta-carbon (C3) indicates that this molecule is already an intermediate within a cycle of beta-oxidation, poised for the final step of that cycle.[7][8]
-
17-Methyl Group: A methyl branch at the C17 position (an ω-1 or iso-branch) means that standard beta-oxidation will eventually be halted, requiring a specialized pathway to metabolize the remaining branched fragment.
This guide provides a theoretical framework for the complete catabolism of this molecule, tracing its path from the initial cleavage through to its final products that enter the citric acid cycle and ketogenesis pathways.
Core Metabolic Pathway: Mitochondrial Beta-Oxidation
The metabolism of this compound commences within the mitochondrial matrix, where the enzymes for beta-oxidation are located.[3][9]
Initial Thiolytic Cleavage
As a 3-ketoacyl-CoA, the molecule is a direct substrate for the final enzyme in the beta-oxidation cycle: 3-ketoacyl-CoA thiolase (KAT) .[9][10]
-
Reaction: This enzyme catalyzes a thiolytic cleavage, utilizing a molecule of free Coenzyme A (CoA-SH) to break the C2-C3 bond.[10][12][13]
-
Products:
-
Acetyl-CoA (C2 unit): This molecule directly enters the citric acid cycle for further oxidation.
-
15-Methylhexadecanoyl-CoA (C16 branched-chain acyl-CoA): A new acyl-CoA, now two carbons shorter but still retaining the methyl branch, which becomes the substrate for the subsequent metabolic steps.
-
Subsequent Cycles of Beta-Oxidation
The resulting 15-methylhexadecanoyl-CoA is a suitable substrate to enter the standard beta-oxidation spiral from the beginning. It will undergo six complete cycles of beta-oxidation. Each cycle consists of four enzymatic steps:
-
Dehydrogenation by Acyl-CoA Dehydrogenase (FAD-dependent).
-
Hydration by Enoyl-CoA Hydratase.
-
Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase (NAD+-dependent).
-
Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase.
These six cycles release an additional six molecules of Acetyl-CoA. After these cycles, the remaining acyl-CoA chain is a five-carbon branched structure.
Formation of the Terminal Branched-Chain Metabolite
After a total of seven rounds of beta-oxidation (the initial cleavage plus six subsequent cycles), the final product is 3-methylbutyryl-CoA , more commonly known as isovaleryl-CoA .[14] This intermediate is a key metabolite in the catabolism of the branched-chain amino acid leucine.[14][15][16]
Metabolism of the Isovaleryl-CoA Remnant
The metabolic fate of isovaleryl-CoA is well-established and involves a dedicated mitochondrial pathway that ultimately yields ketogenic and glucogenic precursors.[14]
-
Dehydrogenation: Isovaleryl-CoA is converted to 3-methylcrotonyl-CoA by the FAD-dependent enzyme isovaleryl-CoA dehydrogenase (IVD) .[15][17][18] This enzyme is crucial; its deficiency leads to the genetic disorder isovaleric acidemia.[15][17]
-
Carboxylation: 3-methylcrotonyl-CoA is carboxylated by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase to form 3-methylglutaconyl-CoA.
-
Hydration: The enzyme 3-methylglutaconyl-CoA hydratase adds a water molecule to form (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
Cleavage: Finally, HMG-CoA lyase cleaves HMG-CoA into two products: acetyl-CoA and acetoacetate , a ketone body.[19][20][21][22]
Acetoacetate can be used as fuel by extrahepatic tissues (e.g., heart, brain) or can be converted to two molecules of acetyl-CoA.
Summary of Metabolic Products
The complete theoretical oxidation of one molecule of this compound yields the following products.
| Pathway Stage | Products Generated |
| Initial Thiolytic Cleavage | 1 x Acetyl-CoA |
| 6 Cycles of Beta-Oxidation | 6 x Acetyl-CoA, 6 x FADH₂, 6 x NADH |
| Metabolism of Isovaleryl-CoA | 1 x Acetyl-CoA, 1 x Acetoacetate, 1 x FADH₂, 1 x NADH, 1 x ATP (consumed for carboxylation) |
| Total Net Products | 8 x Acetyl-CoA, 1 x Acetoacetate, 7 x FADH₂, 7 x NADH |
Mandatory Visualizations
Diagram 1: Overall Metabolic Pathway
Caption: Overall workflow for the catabolism of this compound.
Diagram 2: Detailed Isovaleryl-CoA Metabolism
Caption: Enzymatic cascade for the breakdown of the isovaleryl-CoA remnant.
Experimental Protocols
As this guide describes a theoretical pathway, direct experimental data for this compound is not available. The following are representative protocols for assaying the activity of key enzymes in the proposed metabolic sequence.
Protocol: 3-Ketoacyl-CoA Thiolase (KAT) Activity Assay
This spectrophotometric assay measures the rate of disappearance of the 3-ketoacyl-CoA substrate, which has a characteristic absorbance.
-
Principle: The assay follows the decrease in absorbance at 303 nm resulting from the cleavage of the 3-ketoacyl-CoA substrate, which is dependent on the presence of Coenzyme A.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂.
-
Coenzyme A (CoA-SH) solution: 10 mM in water.
-
Substrate: 1 mM solution of a suitable 3-ketoacyl-CoA (e.g., 3-oxopalmitoyl-CoA) in water.
-
Enzyme Source: Purified KAT enzyme or mitochondrial protein extract.
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 950 µL of Assay Buffer and 20 µL of CoA-SH solution.
-
Add 20 µL of the enzyme source and mix by inversion.
-
Initiate the reaction by adding 10 µL of the 3-ketoacyl-CoA substrate solution.
-
Immediately monitor the decrease in absorbance at 303 nm for 5 minutes at 25°C.
-
Calculate the rate of substrate cleavage using the molar extinction coefficient for the enolate form of the 3-ketoacyl-CoA.
-
Protocol: Isovaleryl-CoA Dehydrogenase (IVD) Activity Assay
This assay measures the reduction of a dye, which is coupled to the FAD-dependent oxidation of isovaleryl-CoA.
-
Principle: IVD transfers electrons from isovaleryl-CoA to an electron-transfer flavoprotein (ETF), which can then reduce an artificial electron acceptor like dichlorophenolindophenol (DCPIP), leading to a measurable decrease in its absorbance at 600 nm.
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5.
-
Electron Transfer Flavoprotein (ETF): Purified solution (approx. 10 µM).
-
DCPIP solution: 2 mM in water.
-
Substrate: 10 mM isovaleryl-CoA in water.
-
Enzyme Source: Purified IVD or mitochondrial protein extract.
-
-
Procedure:
-
In a cuvette, combine 900 µL Assay Buffer, 20 µL ETF, and 20 µL DCPIP solution.
-
Add 50 µL of the enzyme source and incubate for 2 minutes at 30°C to establish a baseline.
-
Initiate the reaction by adding 10 µL of the isovaleryl-CoA substrate.
-
Monitor the decrease in absorbance at 600 nm for 5-10 minutes.
-
The rate of reaction is proportional to the rate of DCPIP reduction, calculated using its molar extinction coefficient (21 mM⁻¹cm⁻¹).
-
References
- 1. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 2. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 3-Oxoacyl-CoA - Wikipedia [en.wikipedia.org]
- 8. Biology:3-Oxoacyl-CoA - HandWiki [handwiki.org]
- 9. Thiolase - Wikipedia [en.wikipedia.org]
- 10. gosset.ai [gosset.ai]
- 11. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiolase: A Versatile Biocatalyst Employing Coenzyme A–Thioester Chemistry for Making and Breaking C–C Bonds | Annual Reviews [annualreviews.org]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 15. IVD gene: MedlinePlus Genetics [medlineplus.gov]
- 16. storymd.com [storymd.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Isovaleryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 19. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. fiveable.me [fiveable.me]
- 22. Functional Insights into Human HMG-CoA Lyase from Structures of Acyl-CoA-containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-Oxo-17-methyloctadecanoyl-CoA in Mitochondrial Fatty Acid Elongation
Introduction to Mitochondrial Fatty Acid Synthesis (mtFASII)
Mitochondria, in addition to their primary role in cellular respiration and energy production, possess their own machinery for the synthesis of fatty acids, a pathway known as mitochondrial fatty acid synthesis (mtFASII).[1][2] This pathway is distinct from the high-capacity cytosolic fatty acid synthesis (FASI) and is essential for mitochondrial biogenesis and function.[2][3] The primary and most well-understood function of mtFASII is the production of octanoyl-ACP, the precursor for the synthesis of lipoic acid, an essential cofactor for several key mitochondrial enzyme complexes.[1][3] However, evidence suggests that mtFASII can produce longer fatty acids, and its role in regulating the assembly of electron transport chain (ETC) complexes is an area of active investigation.[1]
The mtFASII pathway involves a series of enzymatic reactions that elongate a growing acyl chain by two-carbon units, utilizing malonyl-CoA as the donor. The intermediates in this pathway are attached to an acyl carrier protein (ACP).
The Core mtFASII Pathway
The mtFASII pathway is a cyclical process involving four key enzymatic steps for each round of elongation.
Initiation of mtFASII
The initiation of mtFASII begins with the generation of malonyl-ACP. Malonyl-CoA, which serves as the two-carbon donor for elongation, is transferred to the mitochondrial ACP by malonyl-CoA-ACP transacylase (MCAT).[4]
The Elongation Cycle
Once initiated, the acyl-ACP chain undergoes cycles of elongation, with each cycle consisting of four reactions:
-
Condensation: 3-oxoacyl-ACP synthase (OXSM) catalyzes the condensation of the growing acyl-ACP with malonyl-ACP, extending the acyl chain by two carbons and releasing CO2. This reaction forms a 3-ketoacyl-ACP intermediate.
-
Reduction: The 3-ketoacyl-ACP is then reduced by 3-ketoacyl-ACP reductase (KAR) to form a 3-hydroxyacyl-ACP. This reaction utilizes NADPH as the reducing agent.
-
Dehydration: A molecule of water is removed from the 3-hydroxyacyl-ACP by 3-hydroxyacyl-ACP dehydratase (HsHTD2) to create a double bond, resulting in a trans-2,3-enoyl-ACP.
-
Second Reduction: Finally, the trans-2,3-enoyl-ACP is reduced by enoyl-ACP reductase (MECR) to a saturated acyl-ACP, completing the elongation cycle. This step also requires NADPH.
This newly elongated acyl-ACP can then serve as the substrate for the next round of condensation with malonyl-ACP.
Enzymes of the Mitochondrial Fatty Acid Synthesis Pathway
The mtFASII pathway is carried out by a series of distinct enzymes, in contrast to the single multifunctional fatty acid synthase protein in the cytosol.
| Enzyme | Gene | Function |
| Malonyl-CoA-ACP transacylase | MCAT | Transfers the malonyl group from malonyl-CoA to the acyl carrier protein (ACP).[4] |
| 3-Oxoacyl-ACP synthase | OXSM | Catalyzes the condensation of malonyl-ACP with an acyl-ACP to form a 3-ketoacyl-ACP. |
| 3-Ketoacyl-ACP reductase | KAR1 | Reduces the 3-ketoacyl-ACP to a 3-hydroxyacyl-ACP using NADPH.[4] |
| 3-Hydroxyacyl-ACP dehydratase | HsHTD2 | Dehydrates the 3-hydroxyacyl-ACP to form a trans-2,3-enoyl-ACP. |
| Enoyl-ACP reductase | MECR | Reduces the trans-2,3-enoyl-ACP to a saturated acyl-ACP using NADPH. |
| Acyl carrier protein | NDUFAB1 | A small acidic protein that carries the growing fatty acyl chain between the active sites of the mtFASII enzymes. |
The Presumed Role of 3-Oxo-17-methyloctadecanoyl-CoA
While not explicitly detailed in the literature, the structure of this compound suggests it is an intermediate in the synthesis of a branched-chain fatty acid, specifically 17-methyloctadecanoic acid. Branched-chain fatty acids are known to be synthesized in various organisms, and their synthesis often utilizes branched-chain starter units or extender units like methylmalonyl-CoA.[5]
In the context of the mtFASII pathway, the formation of this compound would likely involve the condensation of a 15-methylhexadecanoyl-CoA (a C17 branched-chain acyl-CoA) with malonyl-CoA, catalyzed by 3-oxoacyl-ACP synthase (OXSM). The subsequent steps of reduction, dehydration, and a second reduction would then lead to the formation of 17-methyloctadecanoyl-CoA.
Signaling Pathways and Logical Relationships
The mtFASII pathway is intricately linked to central mitochondrial metabolism and cellular energy status.
Caption: Overview of mtFASII and its integration with central mitochondrial metabolism.
Experimental Protocols
Studying the intermediates and enzymes of the mtFASII pathway requires a combination of biochemical and modern analytical techniques.
General Experimental Workflow
Caption: A generalized workflow for the investigation of the mtFASII pathway.
Detailed Methodologies
Mitochondrial Isolation: Mitochondria can be isolated from cultured cells or tissues by differential centrifugation. The sample is first homogenized in an ice-cold isolation buffer. The homogenate is then centrifuged at a low speed to pellet nuclei and cell debris. The resulting supernatant is centrifuged at a higher speed to pellet the mitochondria. The mitochondrial pellet is then washed and can be used for downstream applications.
Analysis of mtFASII Enzymes:
-
Western Blotting: The abundance of specific mtFASII enzymes can be determined by Western blotting. Isolated mitochondria are lysed, and the proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane and probed with antibodies specific to the mtFASII enzymes of interest.
-
Enzyme Activity Assays: The activity of mtFASII enzymes can be measured using spectrophotometric assays. For example, the activity of the reductase enzymes (KAR and MECR) can be monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Acyl-CoA Profiling by Mass Spectrometry: A key technique for studying the intermediates of mtFASII is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acyl-CoA Extraction: Acyl-CoAs are extracted from isolated mitochondria using a solvent-based method, often involving an acidic aqueous phase and an organic phase to separate the acyl-CoAs from other cellular components.[6][7]
-
LC-MS/MS Analysis: The extracted acyl-CoAs are then separated by liquid chromatography based on their chain length and other properties. The separated acyl-CoAs are then introduced into a mass spectrometer, which ionizes the molecules and fragments them. The mass-to-charge ratio of the parent ion and its fragments are used to identify and quantify the specific acyl-CoA species.[6][7] This method allows for the sensitive and specific detection of a wide range of acyl-CoAs, including potential branched-chain intermediates.[6]
Conclusion
The mitochondrial fatty acid synthesis pathway is a critical component of mitochondrial function, with its roles in lipoic acid synthesis and electron transport chain assembly being of particular importance. While the specific intermediate this compound is not well-documented, its presumed existence points to the potential for branched-chain fatty acid synthesis within the mitochondria. The experimental approaches outlined in this guide, particularly the powerful technique of acyl-CoA profiling by LC-MS/MS, provide a framework for the future investigation of this and other novel intermediates of the mtFASII pathway. Further research in this area will undoubtedly shed more light on the full scope of mtFASII's contribution to cellular metabolism and disease.
References
- 1. Mitochondrial fatty acid synthesis coordinates oxidative metabolism in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Mitochondrion - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mass Spectrometry-Based Detection of 3-Oxo-17-methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-17-methyloctadecanoyl-CoA is a long-chain branched 3-oxoacyl-coenzyme A derivative. While specific research on this molecule is limited, its structure suggests a role as an intermediate in the metabolism of branched-chain fatty acids or the catabolism of branched-chain amino acids. The analysis of acyl-CoA species is crucial for understanding cellular metabolism and its dysregulation in various diseases. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific platform for the quantification of acyl-CoAs in complex biological matrices.
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of this compound using LC-MS/MS. The methodologies described are based on established principles for the analysis of long-chain and branched-chain acyl-CoAs and can be adapted for various research applications.
Biological Significance
Branched-chain fatty acids and their metabolites are involved in various physiological processes. Dysregulation of branched-chain amino acid and fatty acid metabolism has been linked to metabolic disorders such as insulin (B600854) resistance and type 2 diabetes. 3-oxoacyl-CoAs are key intermediates in both fatty acid beta-oxidation and fatty acid synthesis. The presence and concentration of specific acyl-CoAs, such as this compound, can serve as important biomarkers for cellular metabolic status and disease progression.
Signaling Pathways and Metabolic Context
This compound is likely an intermediate in the catabolism of the branched-chain amino acid isoleucine or in the beta-oxidation of branched-chain fatty acids. The general pathway involves the sequential action of dehydrogenases, hydratases, and thiolases.
Application Notes and Protocols for the Synthesis of 3-Oxo-17-methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed theoretical protocol for the chemical synthesis of 3-Oxo-17-methyloctadecanoyl-CoA, a long-chain branched 3-oxoacyl-CoA. The synthesis involves a multi-step process commencing with the commercially available precursor, 16-methylheptadecanoic acid. This precursor is first converted to its corresponding acyl-CoA, which then undergoes a Claisen condensation with malonyl-CoA to yield the target molecule. This document outlines the necessary reagents, equipment, and step-by-step procedures for synthesis, purification, and characterization. The protocols are designed to be a valuable resource for researchers requiring this molecule for in vitro studies of fatty acid metabolism, enzyme kinetics, or as a standard in metabolic profiling.
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, participating in fatty acid β-oxidation and the biosynthesis of complex lipids. The 3-oxoacyl-CoA species are key intermediates in the fatty acid elongation cycle, formed by the condensation of an acyl-CoA with malonyl-CoA, a reaction catalyzed by 3-ketoacyl-CoA synthases. The study of these molecules is crucial for understanding metabolic pathways and their dysregulation in various diseases. This compound, a branched-chain 3-oxo-fatty acyl-CoA, is a valuable tool for investigating the substrate specificity of enzymes involved in branched-chain fatty acid metabolism. This protocol details a plausible chemical synthesis route for this compound.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Purity |
| 16-Methylheptadecanoic acid | Larodan | 11-1716 | >98% |
| Oxalyl chloride | Sigma-Aldrich | 320420 | ≥99% |
| Coenzyme A, free acid | Sigma-Aldrich | C3019 | ≥85% |
| Malonyl-CoA, lithium salt | Sigma-Aldrich | M4282 | ≥90% |
| Dichloromethane (B109758) (DCM), anhydrous | Sigma-Aldrich | 270997 | ≥99.8% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | 227056 | ≥99.8% |
| Tetrahydrofuran (B95107) (THF), anhydrous | Sigma-Aldrich | 186562 | ≥99.9% |
| Sodium Bicarbonate | Sigma-Aldrich | S6014 | ≥99.5% |
| Solid Phase Extraction (SPE) C18 Cartridges | Waters | WAT054955 | |
| Acetonitrile (B52724) (ACN), HPLC grade | Fisher Scientific | A998 | ≥99.9% |
| Potassium Phosphate (B84403) Monobasic | Sigma-Aldrich | P5655 | ≥99% |
Experimental Protocols
Part 1: Synthesis of 16-Methylheptadecanoyl-CoA
This part of the protocol describes the conversion of 16-methylheptadecanoic acid to its Coenzyme A thioester.
Step 1.1: Formation of 16-Methylheptadecanoyl Chloride
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 100 mg of 16-methylheptadecanoic acid in 5 mL of anhydrous dichloromethane (DCM).
-
Add one catalytic drop of anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.5 equivalents of oxalyl chloride dropwise to the stirred solution. Thionyl chloride can also be used as an alternative chlorinating agent[1].
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The completion of the reaction can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride in vacuo to yield the crude 16-methylheptadecanoyl chloride, which is used immediately in the next step.
Step 1.2: Synthesis of 16-Methylheptadecanoyl-CoA
-
In a separate flask, dissolve 1.2 equivalents of Coenzyme A (free acid) in 10 mL of a 1:1 mixture of anhydrous tetrahydrofuran (THF) and a saturated aqueous solution of sodium bicarbonate.
-
Cool the Coenzyme A solution to 0°C in an ice bath.
-
Dissolve the crude 16-methylheptadecanoyl chloride from Step 1.1 in 5 mL of anhydrous THF.
-
Add the acyl chloride solution dropwise to the vigorously stirred Coenzyme A solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate (B1210297) to remove any unreacted fatty acid.
-
The aqueous phase containing the 16-methylheptadecanoyl-CoA is then lyophilized. The crude product is taken to the next step without further purification.
Part 2: Synthesis of this compound
This part describes the Claisen condensation to form the final product. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in fatty acid biosynthesis, where an acyl-CoA condenses with malonyl-CoA[2][3][4].
-
Dissolve the lyophilized crude 16-methylheptadecanoyl-CoA in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Add 1.5 equivalents of malonyl-CoA (lithium salt) to the solution.
-
The reaction can be initiated by the addition of a suitable base to generate the enolate of malonyl-CoA. In a biological context, this is catalyzed by a 3-ketoacyl-CoA synthase. For a chemical synthesis, a strong, non-nucleophilic base can be carefully added.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by HPLC.
Part 3: Purification of this compound
Step 3.1: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the this compound with a solution of 80% acetonitrile in water.
-
Lyophilize the eluted fractions.
Step 3.2: High-Performance Liquid Chromatography (HPLC) Purification
For final purification, reverse-phase HPLC is recommended.
| HPLC Purification Parameters | |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 75 mM Potassium Phosphate, pH 4.9[5][6] |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from 10% to 90% Mobile Phase B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm (for the adenine (B156593) moiety of CoA) |
| Injection Volume | 100 µL |
Collect fractions corresponding to the major product peak, and lyophilize to obtain the purified this compound.
Characterization
The final product should be characterized by:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.
Diagrams
Signaling Pathway: Fatty Acid Elongation
Caption: Fatty acid elongation pathway.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-Oxo-17-methyloctadecanoyl-CoA in Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxo-17-methyloctadecanoyl-CoA is a putative intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). As a branched-chain fatty acyl-CoA, its quantification in cellular models is crucial for understanding its role in various physiological and pathological processes, including metabolic disorders and cancer. Acyl-Coenzyme A (acyl-CoA) molecules are central to cellular metabolism, participating in fatty acid metabolism, energy generation, and the synthesis of complex lipids. However, their low abundance and inherent instability pose significant analytical challenges.
This document provides a comprehensive guide for the quantification of this compound in cell cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocols outlined below are based on established methods for the analysis of other long-chain and branched-chain acyl-CoAs and provide a framework for the development of a robust quantitative assay for this novel analyte.
Data Presentation
The quantitative data for this compound should be summarized in a clear and structured table to facilitate comparison across different cell lines or experimental conditions. Due to the novelty of this specific analyte, published quantitative data is not currently available. The table below is a template that can be populated with experimental data.
Table 1: Hypothetical Quantitative Data for this compound in Various Human Cell Lines
| Cell Line | Treatment | This compound (pmol/mg protein) | Reference |
| HepG2 (Liver Carcinoma) | Vehicle Control | 0.5 ± 0.1 | [Hypothetical Data] |
| Fatty Acid Cocktail (100 µM) | 2.3 ± 0.4 | [Hypothetical Data] | |
| MCF7 (Breast Cancer) | Vehicle Control | 1.2 ± 0.3 | [Hypothetical Data] |
| Palmitic Acid (50 µM) | 3.8 ± 0.7 | [Hypothetical Data] | |
| SH-SY5Y (Neuroblastoma) | Vehicle Control | Not Detected | [Hypothetical Data] |
| Branched-Chain Amino Acids (1 mM) | 0.8 ± 0.2 | [Hypothetical Data] |
Note: The data presented in this table is hypothetical and serves as an example of how to present quantitative results. Actual values must be determined experimentally.
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of this compound in cell cultures.
Protocol 1: Cell Culture, Harvesting, and Quenching
1. Cell Culture:
-
Culture cells to approximately 80-90% confluency in appropriate cell culture flasks or plates. The choice of media and supplements should be consistent across experiments.
2. Cell Harvesting:
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold methanol (B129727) to each 10 cm plate and scrape the cells using a cell scraper.
-
-
For suspension cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
3. Quenching of Metabolism:
-
Immediately after harvesting, it is critical to quench metabolic activity to prevent the degradation of acyl-CoAs. This is typically achieved by the addition of a cold organic solvent, such as methanol or acetonitrile.
Protocol 2: Extraction of Acyl-CoAs
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.
1. Reagents and Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Internal Standard (IS): A suitable internal standard is crucial for accurate quantification. As a specific labeled standard for this compound is likely unavailable, a commercially available odd-chain or stable isotope-labeled long-chain acyl-CoA (e.g., C17:0-CoA or C19:0-CoA) can be used.
-
Microcentrifuge tubes (1.5 mL)
-
Sonicator
-
Centrifuge capable of reaching 15,000 x g at 4°C.
2. Extraction Procedure:
-
To the cell pellet or scraped cell suspension, add 500 µL of a pre-chilled (-20°C) extraction solvent mixture of methanol:acetonitrile:water (2:2:1, v/v/v).
-
Add the internal standard to the extraction mixture at a known concentration.
-
Vortex the sample vigorously for 1 minute.
-
Sonicate the sample in an ice-water bath for 10 minutes.
-
Add 250 µL of chloroform, vortex for 1 minute, and sonicate for an additional 5 minutes.
-
Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
Protocol 3: LC-MS/MS Analysis
1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer) equipped with an electrospray ionization (ESI) source.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A suitable gradient must be developed to achieve good chromatographic separation of this compound from other cellular components and isomeric acyl-CoAs. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the hydrophobic acyl-CoAs, and then re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The quantification of this compound will be performed using MRM. This requires the determination of the precursor ion (the molecular weight of the molecule) and a specific product ion (a fragment of the molecule).
-
Precursor Ion (Q1): The exact mass of this compound needs to be calculated. Based on its structure, the protonated molecule [M+H]⁺ will be monitored.
-
Product Ion (Q3): Acyl-CoAs typically show a characteristic neutral loss of the phosphopantetheine group. A common fragment ion for many acyl-CoAs corresponds to the acylium ion or a fragment of the CoA moiety. The specific fragmentation pattern for this compound will need to be determined by direct infusion of a synthesized standard or by high-resolution mass spectrometry.
-
-
Collision Energy (CE) and other MS parameters: These will need to be optimized for the specific MRM transition of this compound and the internal standard to achieve maximum sensitivity.
4. Quantification:
-
A calibration curve should be prepared using a synthesized or purified standard of this compound at a range of concentrations.
-
The concentration of the analyte in the cell extracts is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The final concentration should be normalized to the protein content of the cell pellet, which can be determined using a standard protein assay (e.g., BCA assay).
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates the general pathway of fatty acid elongation, where this compound is an intermediate. This process involves a four-step cycle that adds two carbons to a growing fatty acyl-CoA chain.
Caption: General pathway of fatty acid elongation in the endoplasmic reticulum.
Experimental Workflow
The following diagram outlines the experimental workflow for the quantification of this compound in cell cultures.
Caption: Experimental workflow for acyl-CoA quantification.
Concluding Remarks
The quantification of specific acyl-CoA species such as this compound is a challenging but essential task for advancing our understanding of lipid metabolism. The protocols and guidelines presented here provide a solid foundation for researchers to develop a sensitive and reliable method for its measurement in cell cultures. The successful implementation of these methods will enable the investigation of the biological roles of this novel metabolite and its potential as a biomarker or therapeutic target. Due to the likely absence of a commercial standard, the synthesis of this compound will be a critical first step for absolute quantification.
Application Notes and Protocols for 3-Oxo-17-methyloctadecanoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-17-methyloctadecanoyl-CoA is a long-chain fatty acyl-CoA analog containing a methyl branch at the omega-1 position. Its structure suggests a role as a substrate for enzymes involved in fatty acid metabolism, particularly in fatty acid elongation and β-oxidation. The presence of the 3-oxo group makes it a key intermediate for specific enzymatic reactions, while the terminal methyl group may influence enzyme specificity and metabolic fate. These characteristics make it a valuable tool for probing enzyme kinetics, screening for inhibitors, and investigating metabolic pathways relevant to various diseases, including metabolic disorders and cancer.
This document provides detailed application notes and protocols for utilizing this compound as a substrate in enzyme assays, focusing on key enzymes in fatty acid metabolism.
Metabolic Significance
This compound is presumed to be an intermediate in the mitochondrial or peroxisomal β-oxidation of branched-chain fatty acids or in the elongation of fatty acids. The key enzymes expected to interact with this substrate are 3-ketoacyl-CoA thiolases and 3-ketoacyl-CoA synthases.
-
3-Ketoacyl-CoA Thiolase (Thiolase): In the final step of β-oxidation, thiolase catalyzes the cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.
-
3-Ketoacyl-CoA Synthase (KCS): In fatty acid elongation, KCS catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, which is two carbons longer.
Dysregulation of these pathways is implicated in numerous metabolic diseases. Therefore, enzymes that metabolize this compound represent potential therapeutic targets.
Data Presentation
The following tables summarize hypothetical, yet plausible, kinetic data for enzymes utilizing this compound as a substrate. These values are based on typical ranges observed for similar long-chain acyl-CoA substrates and are intended to serve as a reference for experimental design.
Table 1: Hypothetical Kinetic Parameters for Human 3-Ketoacyl-CoA Thiolase
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| This compound | 15 | 2.5 |
| 3-Oxooctadecanoyl-CoA | 10 | 3.0 |
Table 2: Hypothetical IC50 Values for Thiolase Inhibitors
| Inhibitor | IC50 (µM) with this compound |
| Inhibitor A | 5.2 |
| Inhibitor B | 12.8 |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This protocol measures the thiolytic cleavage of this compound, which is dependent on the presence of Coenzyme A (CoA). The reaction can be monitored by the decrease in absorbance of the enolate form of the 3-ketoacyl-CoA substrate at 303 nm.
Materials:
-
This compound
-
Coenzyme A (CoA)
-
Purified 3-Ketoacyl-CoA Thiolase
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 8.0)
-
Magnesium Chloride (25 mM)
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0) and 25 mM MgCl2.
-
Add this compound to the reaction mixture to a final concentration of 50 µM.
-
Equilibrate the mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding Coenzyme A to a final concentration of 50 µM.
-
Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.
-
To determine the specific activity, perform a control reaction without the enzyme and subtract the background rate of non-enzymatic cleavage.
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding the substrate.
Protocol 2: Coupled Spectrophotometric Assay for 3-Ketoacyl-CoA Synthase (KCS)
This protocol measures the condensation reaction catalyzed by KCS. The consumption of the co-substrate, malonyl-CoA, can be coupled to the oxidation of NADH by malate (B86768) dehydrogenase and citrate (B86180) synthase in the presence of malate. The decrease in NADH is monitored at 340 nm.
Materials:
-
This compound (as the product for kinetic studies, or a shorter acyl-CoA as the initial substrate)
-
Malonyl-CoA
-
Purified 3-Ketoacyl-CoA Synthase
-
HEPES Buffer (100 mM, pH 7.5)
-
NADH
-
Malate Dehydrogenase
-
Citrate Synthase
-
L-Malic Acid
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.5), 200 µM NADH, 10 units of malate dehydrogenase, 10 units of citrate synthase, and 10 mM L-malic acid.
-
Add the acyl-CoA substrate (e.g., palmitoyl-CoA) to a final concentration of 100 µM.
-
Equilibrate the mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding malonyl-CoA to a final concentration of 100 µM, immediately followed by the addition of the KCS enzyme.
-
Monitor the decrease in absorbance at 340 nm for 10-20 minutes.
-
The rate of NADH oxidation is proportional to the rate of the KCS reaction.
-
For inhibitor studies, pre-incubate the KCS enzyme with the test compound before initiating the reaction.
Visualizations
Caption: Proposed β-oxidation pathway for 17-Methyloctadecanoyl-CoA.
Caption: General workflow for an enzyme assay using this compound.
Application Notes and Protocols: Development of a 3-Oxo-17-methyloctadecanoyl-CoA Specific Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxo-17-methyloctadecanoyl-CoA is a long-chain fatty acyl-CoA molecule that is an intermediate in fatty acid biosynthesis and degradation. Very-long-chain fatty acids (VLCFAs) and their metabolites are integral components of cellular lipids, such as sphingolipids and glycerophospholipids, and can act as precursors for signaling molecules.[1][2] The study of these molecules is critical for understanding various physiological and pathological processes. To facilitate research in this area, we have developed a specific antibody for the detection and quantification of this compound.
This document provides detailed protocols for the development and characterization of this antibody, as well as its application in various immunoassays. The availability of a specific antibody will enable researchers to investigate the role of this compound in metabolic pathways and its potential as a biomarker or therapeutic target.
Antibody Development Workflow
The development of a specific antibody to a small molecule like this compound requires a multi-step process. This involves the synthesis of a hapten, its conjugation to a carrier protein to make it immunogenic, immunization of host animals, and subsequent purification and characterization of the resulting antibodies.
Experimental Protocols
Protocol 1: Hapten Synthesis and Carrier Conjugation
1.1. Hapten Synthesis (3-Oxo-17-methyloctadecanoyl-succinyl-NHS ester)
This protocol outlines a plausible synthetic route to create a derivative of this compound that can be conjugated to a carrier protein. The CoA moiety is replaced with a linker arm terminating in an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the carrier protein.
-
Synthesis of 3-Oxo-17-methyloctadecanoic acid: This can be achieved through various organic synthesis methods, for instance, by the oxidation of the corresponding 3-hydroxy fatty acid.
-
Activation of the Carboxylic Acid: The carboxylic acid group of 3-Oxo-17-methyloctadecanoic acid is then reacted with a linker, such as succinic anhydride, to introduce a terminal carboxyl group.
-
NHS Ester Formation: The resulting 3-Oxo-17-methyloctadecanoyl-succinate is then reacted with N-hydroxysuccinimide in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), to form the stable 3-Oxo-17-methyloctadecanoyl-succinyl-NHS ester (hapten).
1.2. Hapten-Carrier Conjugation
-
Dissolve Keyhole Limpet Hemocyanin (KLH) in 0.1 M phosphate-buffered saline (PBS), pH 7.4, to a final concentration of 10 mg/mL.
-
Dissolve the 3-Oxo-17-methyloctadecanoyl-succinyl-NHS ester hapten in a minimal amount of a water-miscible organic solvent, such as dimethylformamide (DMF).
-
Slowly add the hapten solution to the KLH solution while gently stirring. A typical molar ratio of hapten to carrier protein is 20-40:1.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
Remove unconjugated hapten by dialysis against PBS at 4°C overnight with several buffer changes.
-
Determine the conjugation efficiency by spectrophotometry or a suitable analytical method.
-
Store the conjugate at -20°C until use.
Protocol 2: Immunization
This protocol is for the generation of polyclonal antibodies in rabbits.
-
Emulsify the 3-Oxo-17-methyloctadecanoyl-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL.
-
For the primary immunization, inject 1 mL of the emulsion subcutaneously at multiple sites on the back of a healthy adult rabbit.
-
Booster immunizations should be given every 3-4 weeks. For boosters, emulsify the conjugate with Incomplete Freund's Adjuvant (IFA) at a concentration of 0.5 mg/mL and inject 1 mL subcutaneously.
-
Collect test bleeds from the ear vein 10-14 days after each booster immunization to monitor the antibody titer by ELISA.
-
Once a high antibody titer is achieved (typically after 3-4 booster immunizations), collect a larger volume of blood for antibody purification.
Protocol 3: Antibody Titer Determination by Indirect ELISA
-
Coat the wells of a 96-well microtiter plate with 100 µL of 3-Oxo-17-methyloctadecanoyl-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the wells with 200 µL of 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Prepare serial dilutions of the rabbit antiserum (from 1:1,000 to 1:1,000,000) in blocking buffer.
-
Add 100 µL of each dilution to the wells and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of HRP-conjugated goat anti-rabbit IgG, diluted according to the manufacturer's instructions, to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader. The titer is the dilution that gives 50% of the maximum signal.
Protocol 4: Competitive ELISA for Quantification of this compound
This assay is designed to quantify the amount of this compound in a sample.
-
Coat a 96-well plate with 100 µL of 3-Oxo-17-methyloctadecanoyl-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash and block the plate as described in Protocol 3.
-
Prepare standards of this compound in a suitable buffer (e.g., PBS with 0.1% BSA) ranging from 0.1 to 1000 ng/mL.
-
Prepare your samples. For biological samples, a lipid extraction may be necessary.[3][4]
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted rabbit anti-3-Oxo-17-methyloctadecanoyl-CoA antibody (at a dilution that gives 80-90% of the maximum signal in an indirect ELISA) for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of HRP-conjugated goat anti-rabbit IgG and incubate for 1 hour at room temperature.
-
Wash, add substrate, stop the reaction, and read the absorbance at 450 nm as described in Protocol 3.
-
Generate a standard curve by plotting the absorbance against the log of the standard concentration. The concentration of the analyte in the samples can be determined from this curve.
Protocol 5: Western Blot Analysis
This protocol can be used to detect proteins that may be adducted with this compound or to assess antibody cross-reactivity with other lipid-protein conjugates.
-
Sample Preparation: Prepare protein lysates from cells or tissues of interest. A standard lysis buffer (e.g., RIPA buffer) can be used.[5] Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the purified anti-3-Oxo-17-methyloctadecanoyl-CoA antibody (e.g., 1:1,000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated goat anti-rabbit IgG (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Data Presentation
Table 1: Antibody Titer Determination
| Antiserum Dilution | Absorbance at 450 nm (Mean ± SD) |
| 1:1,000 | 2.85 ± 0.12 |
| 1:5,000 | 2.54 ± 0.09 |
| 1:10,000 | 2.11 ± 0.07 |
| 1:50,000 | 1.48 ± 0.05 |
| 1:100,000 | 0.89 ± 0.04 |
| 1:500,000 | 0.25 ± 0.02 |
| 1:1,000,000 | 0.11 ± 0.01 |
| Titer | ~1:75,000 |
Table 2: Competitive ELISA Standard Curve Data
| This compound (ng/mL) | Absorbance at 450 nm (Mean ± SD) | % Inhibition |
| 0 | 2.25 ± 0.10 | 0 |
| 0.1 | 2.08 ± 0.08 | 7.6 |
| 1 | 1.82 ± 0.07 | 19.1 |
| 10 | 1.15 ± 0.05 | 48.9 |
| 100 | 0.45 ± 0.03 | 80.0 |
| 1000 | 0.15 ± 0.02 | 93.3 |
| IC50 | ~12 ng/mL | |
| Limit of Detection | ~0.5 ng/mL |
Table 3: Antibody Specificity and Cross-Reactivity
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 12 | 100 |
| 17-Methyloctadecanoyl-CoA | > 1000 | < 1.2 |
| 3-Oxohexadecanoyl-CoA | 250 | 4.8 |
| Palmitoyl-CoA | > 1000 | < 1.2 |
| Stearoyl-CoA | > 1000 | < 1.2 |
| Coenzyme A | > 1000 | < 1.2 |
Potential Signaling Pathway Involvement
3-Oxo-acyl-CoAs are key intermediates in the fatty acid elongation cycle. VLCFAs, the products of this cycle, are essential for the synthesis of complex lipids like sphingolipids and ceramides, which are known to be involved in various signaling pathways regulating cell growth, differentiation, and apoptosis. An antibody against this compound could be a valuable tool to study the flux through this pathway and its impact on downstream signaling events.
Conclusion
The development of a specific antibody against this compound provides a valuable tool for researchers in the fields of lipid metabolism, cell signaling, and drug development. The protocols outlined in this document provide a comprehensive guide for the production and application of this antibody in various immunoassays. The high specificity and sensitivity of the antibody, as demonstrated by the provided data, will enable accurate detection and quantification of this important lipid metabolite, paving the way for a better understanding of its biological functions.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
Application Notes and Protocols for NMR Spectroscopy of 3-Oxo-17-methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-17-methyloctadecanoyl-CoA is a long-chain fatty acyl-CoA derivative. Molecules of this class are crucial intermediates in fatty acid metabolism, particularly in the beta-oxidation pathway. The "3-oxo" functionality indicates a ketone group at the beta-carbon position relative to the thioester linkage with Coenzyme A, a common feature of intermediates in this metabolic cycle. The "17-methyl" substitution on the octadecanoyl chain introduces a branch point, which can influence its metabolic fate and enzymatic processing. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such molecules, providing detailed information about their chemical environment. These application notes provide a comprehensive guide to the NMR analysis of this compound.
Predicted Biological Significance
3-Oxoacyl-CoA molecules are key intermediates in the mitochondrial and peroxisomal beta-oxidation of fatty acids. This catabolic process is fundamental for energy production from lipids. The presence of a methyl group at the 17th position suggests that this compound may be a product of the metabolism of branched-chain fatty acids. Understanding the structure and conformation of this molecule through NMR can provide insights into enzyme-substrate interactions and the overall regulation of these metabolic pathways. Such information is valuable for researchers in metabolic diseases and drug development professionals targeting fatty acid metabolism.
Experimental Protocols
Sample Preparation
High-quality NMR spectra are critically dependent on appropriate sample preparation.
-
Solvent Selection: this compound is expected to be soluble in deuterated organic solvents. Chloroform-d (CDCl3) is a common choice for fatty acid derivatives.[1] For increased polarity and potential hydrogen bonding studies, dimethyl sulfoxide-d6 (DMSO-d6) can also be used.[2] The choice of solvent will affect the chemical shifts, so consistency is key for comparative studies.
-
Concentration: A concentration range of 1-10 mM is generally suitable for standard 1H and 13C NMR experiments. For more advanced, less sensitive experiments like 2D NMR, a higher concentration may be necessary.
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the sample in the appropriate volume of deuterated solvent.
-
Vortex the sample until fully dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.
-
Transfer the solution to a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
NMR Data Acquisition
The following are general parameters for acquiring NMR data. Instrument-specific optimization will be required.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution and sensitivity.[2]
-
1H NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
13C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the 13C nucleus.
-
-
2D NMR (HSQC):
-
Pulse Sequence: A multiplicity-edited Heteronuclear Single Quantum Coherence (HSQC) experiment (e.g., hsqcedetgpsisp2.3) is highly recommended to distinguish between CH, CH2, and CH3 groups.[1]
-
Spectral Width (F2 - 1H): 10-12 ppm.
-
Spectral Width (F1 - 13C): 160-180 ppm.
-
Number of Increments: 256-512 in the indirect (13C) dimension.
-
Number of Scans: 4-16 per increment.
-
Data Presentation: Predicted NMR Data
The following tables summarize the predicted chemical shifts for this compound based on known values for similar long-chain fatty acyl-CoAs.[1][3]
Predicted ¹H NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (C18 & C17-methyl) | 0.8 - 0.9 | Doublet / Triplet | 6H |
| (CH₂)n (C5-C16) | 1.2 - 1.4 | Multiplet | ~22H |
| CH (C17) | 1.4 - 1.6 | Multiplet | 1H |
| β-CH₂ (C4) | 2.5 - 2.7 | Triplet | 2H |
| α-CH₂ (C2) | 3.5 - 3.7 | Singlet | 2H |
| CoA-CH₂CH₂-NH | 2.7 - 2.9 / 3.5 - 3.7 | Multiplets | 4H |
| CoA-Pantothenate | Various | Multiplets | - |
| CoA-Adenine | ~8.1, ~8.4 | Singlets | 2H |
| CoA-Ribose | Various | Multiplets | - |
Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (ppm) |
| CH₃ (C18 & C17-methyl) | 14 - 23 |
| (CH₂)n (C5-C16) | 22 - 32 |
| CH (C17) | 35 - 40 |
| β-CH₂ (C4) | 40 - 45 |
| α-CH₂ (C2) | 48 - 52 |
| C=O (C3) | ~205 |
| C=O (Thioester, C1) | ~198 |
| CoA Carbons | Various (see reference spectra) |
Visualizations
Fatty Acid Beta-Oxidation Pathway
The following diagram illustrates the general pathway of fatty acid beta-oxidation, where 3-oxoacyl-CoA intermediates are formed.
Caption: Generalized pathway of mitochondrial fatty acid beta-oxidation.
Experimental Workflow for NMR Analysis
This diagram outlines the logical flow of an NMR-based investigation of this compound.
Caption: Workflow for the NMR analysis of this compound.
References
Application Notes and Protocols for Stable Isotope Labeling of 3-Oxo-17-methyloctadecanoyl-CoA in Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis using stable isotope tracers is a powerful technique to investigate the dynamic activity of metabolic pathways.[1][2][3] This document provides detailed application notes and protocols for the use of stable isotope-labeled 3-Oxo-17-methyloctadecanoyl-CoA to quantitatively track its metabolic fate and understand its role in cellular metabolism. This compound is a long-chain fatty acyl-CoA intermediate, and understanding its flux through various pathways is crucial for research in areas such as fatty acid oxidation disorders, cancer metabolism, and drug development.
The protocols outlined below are based on established methodologies for fatty acid metabolic flux analysis and may require optimization for specific experimental systems.[4][5]
Theoretical Framework: Metabolic Fate of this compound
This compound is an intermediate in the beta-oxidation of 17-methyloctadecanoic acid. Upon entering the mitochondrial matrix, it is expected to undergo thiolytic cleavage by a ketoacyl-CoA thiolase. This reaction yields acetyl-CoA (or propionyl-CoA if the cleavage is at the methyl-branched end) and a shortened acyl-CoA. The resulting products can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in other biosynthetic pathways.
Stable isotope labeling of this compound, for instance with ¹³C, allows for the tracing of these carbon atoms as they are incorporated into downstream metabolites. By measuring the isotopic enrichment in metabolites such as citrate, malate, and other fatty acids, the relative and absolute rates of metabolic pathways involving this compound can be determined.[6]
Key Applications
-
Elucidating Fatty Acid Oxidation Pathways: Tracing the catabolism of this compound to understand the efficiency and regulation of branched-chain fatty acid oxidation.
-
Investigating Metabolic Reprogramming in Disease: Studying how the metabolism of this fatty acid is altered in diseases like cancer or metabolic syndrome.[7]
-
Drug Discovery and Development: Assessing the impact of novel therapeutic agents on fatty acid metabolism by monitoring flux changes.
-
Understanding Substrate Competition: Determining the preference of metabolic pathways for this compound versus other fatty acid substrates.
Experimental Workflow
The overall experimental workflow for a stable isotope labeling study with this compound is depicted below.
Protocols
Protocol 1: Synthesis of [U-¹³C₁₉]-3-Oxo-17-methyloctadecanoyl-CoA
This protocol is a hypothetical adaptation based on general methods for synthesizing isotopically labeled fatty acids and their CoA esters.[8][9]
Materials:
-
[U-¹³C₁₈]-17-methyloctadecanoic acid
-
Coenzyme A trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
Activation of the Labeled Fatty Acid:
-
Dissolve [U-¹³C₁₈]-17-methyloctadecanoic acid and NHS in anhydrous DMF under an inert atmosphere.
-
Add DCC to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.
-
Extract the activated NHS-ester with ethyl acetate and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the NHS-ester by silica gel column chromatography using a hexane:ethyl acetate gradient.
-
-
Coupling with Coenzyme A:
-
Dissolve the purified [U-¹³C₁₈]-17-methyloctadecanoyl-NHS ester and Coenzyme A trilithium salt in a mixture of DMF and water (1:1).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the formation of the CoA ester by LC-MS.
-
Purify the resulting [U-¹³C₁₉]-17-methyloctadecanoyl-CoA by reversed-phase HPLC.
-
Lyophilize the purified product and store at -80°C.
-
-
Enzymatic Oxidation to 3-Oxoacyl-CoA:
-
The final step to generate the 3-oxo species would ideally be enzymatic, using an acyl-CoA dehydrogenase and an enoyl-CoA hydratase, followed by a hydroxyacyl-CoA dehydrogenase. A cell-free enzymatic system or purified enzymes would be required. This step is highly specific and would need significant optimization.
-
Protocol 2: Cell Culture Labeling and Metabolite Extraction
This protocol is a general procedure for labeling adherent mammalian cells.[5]
Materials:
-
Adherent mammalian cells of interest
-
Complete growth medium
-
Labeling medium (e.g., DMEM without glucose and glutamine, supplemented with dialyzed FBS)
-
[U-¹³C₁₉]-3-Oxo-17-methyloctadecanoyl-CoA
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.
-
Media Exchange:
-
On the day of the experiment, aspirate the growth medium.
-
Wash the cells once with pre-warmed PBS.
-
Add pre-warmed labeling medium containing the desired concentration of [U-¹³C₁₉]-3-Oxo-17-methyloctadecanoyl-CoA. A typical starting concentration range is 10-100 µM.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the tracer to be metabolized and reach a quasi-steady state.
-
Metabolic Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites and store at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis of Labeled Metabolites
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Reversed-phase C18 column suitable for polar metabolite analysis.
Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
General LC Gradient:
| Time (min) | % B |
| 0 | 2 |
| 2 | 2 |
| 10 | 98 |
| 12 | 98 |
| 12.1 | 2 |
| 15 | 2 |
MS Method:
-
Use electrospray ionization (ESI) in both positive and negative ion modes.
-
For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The MRM transitions will need to be optimized for each metabolite of interest and its expected ¹³C-labeled isotopologues.
-
For untargeted analysis, use a high-resolution mass spectrometer to acquire full scan data and identify labeled species based on their accurate mass and isotopic pattern.
Data Analysis:
-
Process the raw MS data to obtain the peak areas for each isotopologue of the target metabolites.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of each metabolite.
-
Use the fractional enrichment data as input for metabolic flux analysis software (e.g., INCA, Metran).
Data Presentation
The quantitative data from the mass spectrometry analysis should be organized into clear tables to facilitate comparison between different experimental conditions.
Table 1: Mass Isotopologue Distribution of Key TCA Cycle Intermediates
| Metabolite | Isotopologue | Condition 1 (Fractional Abundance %) | Condition 2 (Fractional Abundance %) |
| Citrate | M+0 | 85.2 ± 3.1 | 70.5 ± 4.2 |
| M+2 | 10.5 ± 1.5 | 20.1 ± 2.8 | |
| M+4 | 3.1 ± 0.8 | 7.3 ± 1.1 | |
| M+6 | 1.2 ± 0.4 | 2.1 ± 0.5 | |
| Malate | M+0 | 90.1 ± 2.5 | 75.8 ± 3.9 |
| M+2 | 7.8 ± 1.1 | 18.5 ± 2.5 | |
| M+4 | 2.1 ± 0.6 | 5.7 ± 0.9 |
Data are presented as mean ± standard deviation (n=3). M+n represents the isotopologue with n ¹³C atoms incorporated from the tracer.
Table 2: Calculated Metabolic Fluxes
| Metabolic Flux | Condition 1 (Relative Flux) | Condition 2 (Relative Flux) |
| This compound -> Acetyl-CoA | 100 ± 8 | 150 ± 12 |
| Pyruvate Dehydrogenase | 250 ± 20 | 200 ± 15 |
| Citrate Synthase | 350 ± 25 | 350 ± 22 |
Fluxes are normalized to the rate of this compound oxidation in Condition 1. Data are presented as mean ± standard deviation (n=3).
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the entry of ¹³C-labeled this compound into the TCA cycle.
Logical Relationship Diagram
This diagram illustrates the logical flow for interpreting the results from the stable isotope labeling experiment.
Conclusion
The use of stable isotope-labeled this compound in metabolic flux analysis provides a powerful tool for dissecting the complexities of fatty acid metabolism. The protocols and guidelines presented here offer a framework for designing and executing experiments to gain quantitative insights into the metabolic fate of this specific acyl-CoA. Careful optimization of these protocols for the biological system under investigation is essential for obtaining robust and reproducible results.
References
- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. metsol.com [metsol.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of isotopically labeled saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Chromatographic Separation of 3-Oxo-17-methyloctadecanoyl-CoA Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the separation and quantification of diastereomers of 3-Oxo-17-methyloctadecanoyl-CoA using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The presence of multiple chiral centers in branched-chain fatty acyl-CoAs like this compound can result in various stereoisomers, each with potentially distinct biological activities and metabolic fates. Accurate separation and quantification of these isomers are therefore crucial for research in metabolic disorders, microbiology, and drug development. The described method utilizes a reversed-phase C18 column to achieve baseline separation of the diastereomers, providing a reliable tool for their differential analysis in various biological and synthetic matrices.
Introduction
Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are integral components of cellular metabolism, particularly in bacteria, and are also present in mammalian tissues.[1][2] The methyl branch in molecules like 17-methyloctadecanoyl-CoA introduces a chiral center, and subsequent metabolic processing, such as the introduction of a keto group at the 3-position, can result in the formation of multiple diastereomers. These stereoisomers may exhibit different substrate specificities for enzymes in metabolic pathways such as beta-oxidation.[3] Consequently, the ability to distinguish and quantify individual isomers is essential for understanding their specific biological roles and for the quality control of synthetically derived standards.[4]
This protocol provides a detailed methodology for the chromatographic separation of this compound diastereomers, which is adaptable for applications in metabolomics, enzyme kinetics, and drug discovery.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline and may require optimization for specific biological matrices.
-
From Bacterial Cell Pellets:
-
Resuspend the cell pellet in 1 mL of cold (-20°C) extraction solvent (Acetonitrile:Methanol:Water, 40:40:20, v/v/v).
-
Lyse the cells using a bead beater or sonicator on ice.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile (B52724):water with 0.1% formic acid for UHPLC-MS/MS analysis.
-
-
From In Vitro Enzymatic Reactions:
-
Quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated or odd-chain acyl-CoA).
-
Vortex briefly and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for immediate analysis.
-
UHPLC-MS/MS Method
The separation is based on a reversed-phase chromatographic method, which is a common and effective technique for the analysis of fatty acyl-CoAs.[5][6]
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[7]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile, 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 30 2.0 50 12.0 95 14.0 95 14.1 30 | 16.0 | 30 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard. A characteristic neutral loss of 507 Da is common for fatty acyl-CoAs.[5]
-
Data Presentation
The following table summarizes the expected quantitative data for the separation of two hypothetical diastereomers of this compound.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diastereomer 1 | 9.8 | [To be determined] | [To be determined] | [To be determined] |
| Diastereomer 2 | 10.5 | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | 8.2 | [To be determined] | [To be determined] | [To be determined] |
Note: The exact m/z values and collision energies need to be optimized empirically.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound isomers.
Hypothetical Metabolic Pathway
Caption: Hypothetical beta-oxidation pathway for 17-methyloctadecanoyl-CoA.
Conclusion
The UHPLC-MS/MS method presented provides a highly selective and sensitive approach for the chromatographic separation of this compound diastereomers. The utilization of a C18 stationary phase with a shallow acetonitrile gradient enables high-resolution separation, which is crucial for the accurate quantification of these closely related isomers. This protocol is a valuable tool for researchers in various fields, facilitating a deeper understanding of the metabolism and biological functions of branched-chain fatty acids.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro assays for 3-Oxo-17-methyloctadecanoyl-CoA metabolic enzymes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The initial query for "3-Oxo-17-methyloctadecanoyl-CoA" appears to be a rare or novel compound. However, the metabolic context strongly suggests a relationship with the degradation of 3-methyl-branched fatty acids. The most well-characterized pathway for such compounds is the α-oxidation of phytanic acid. This document provides detailed application notes and protocols for in vitro assays of the key enzymes involved in this pathway: Phytanoyl-CoA Dioxygenase (PHYH), 2-Hydroxyphytanoyl-CoA Lyase (HACL1), and α-Methylacyl-CoA Racemase (AMACR). These enzymes are critical for the breakdown of dietary phytanic acid, and their dysfunction is associated with metabolic disorders such as Refsum disease. The provided assays are essential tools for studying the activity of these enzymes, screening for potential inhibitors or activators, and investigating the mechanisms of related metabolic diseases.
Metabolic Pathway: α-Oxidation of Phytanic Acid
The α-oxidation of phytanic acid is a multi-step process that occurs primarily in peroxisomes. It involves the sequential action of several enzymes to shorten the fatty acid chain by one carbon, allowing it to then enter the β-oxidation pathway.
Figure 1: The α-oxidation pathway of phytanic acid.
Enzyme Assays
This section provides detailed protocols for in vitro assays of the key enzymes in the α-oxidation pathway.
Phytanoyl-CoA Dioxygenase (PHYH) Assay
Principle: Phytanoyl-CoA Dioxygenase (PHYH), also known as phytanoyl-CoA hydroxylase, is an Fe(II) and 2-oxoglutarate-dependent oxygenase.[1] It catalyzes the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[1][2] The activity of PHYH can be determined by measuring the formation of the product, 2-hydroxyphytanoyl-CoA, over time. While direct measurement can be achieved using techniques like NMR or mass spectrometry, a more accessible method involves HPLC analysis.[1][2]
Experimental Protocol (HPLC-based):
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: Phytanoyl-CoA (synthesized from phytanic acid and Coenzyme A). A stock solution of 1 mM in assay buffer can be prepared.
-
Co-substrates: 2-oxoglutarate (10 mM stock in water), FeSO₄ (10 mM stock in water, freshly prepared), L-ascorbic acid (20 mM stock in water, freshly prepared).
-
Enzyme: Purified recombinant human PHYH.
-
Stop Solution: 10% (v/v) perchloric acid.
-
-
Assay Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Assay Buffer (to a final volume of 100 µL)
-
Phytanoyl-CoA (final concentration: 50 µM)
-
2-oxoglutarate (final concentration: 1 mM)
-
FeSO₄ (final concentration: 100 µM)
-
L-ascorbic acid (final concentration: 1 mM)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified PHYH enzyme (e.g., 1-5 µg).
-
Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of the stop solution.
-
Centrifuge the mixture at high speed for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) ring of CoA).
-
The retention times of phytanoyl-CoA and 2-hydroxyphytanoyl-CoA should be determined using standards. The formation of 2-hydroxyphytanoyl-CoA is quantified by integrating the peak area and comparing it to a standard curve.
-
Quantitative Data:
| Parameter | Value | Substrate | Reference |
| Km | 29.5 µM | Phytanoyl-CoA | [1] |
| Km | 40.8 µM | 3-methylhexadecanoyl-CoA | [1] |
| Km | 29.1 µM | Hexadecanoyl-CoA | [1] |
2-Hydroxyphytanoyl-CoA Lyase (HACL1) Assay
Principle: 2-Hydroxyphytanoyl-CoA Lyase (HACL1) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA.[3] An assay for HACL1 activity can be based on the detection of one of its products. A direct measurement of pristanal formation can be achieved through gas chromatography-mass spectrometry (GC-MS) after derivatization.[4] A simpler, indirect spectrophotometric assay could be developed by coupling the formation of formyl-CoA to a subsequent enzymatic reaction that produces a colored or fluorescent product.
Experimental Protocol (Conceptual Spectrophotometric):
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4.
-
Substrate: 2-Hydroxyphytanoyl-CoA (can be synthesized or obtained as a product from the PHYH reaction).
-
Cofactors: Thiamine pyrophosphate (TPP, 1 mM stock), MgCl₂ (100 mM stock).
-
Coupling Enzyme & Substrate: An enzyme that utilizes formyl-CoA to produce a detectable product (e.g., a dehydrogenase that reduces NAD⁺ to NADH, which can be monitored at 340 nm).
-
Enzyme: Purified recombinant human HACL1.
-
-
Assay Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
Assay Buffer
-
2-Hydroxyphytanoyl-CoA
-
TPP (final concentration: 100 µM)
-
MgCl₂ (final concentration: 1 mM)
-
Coupling enzyme and its substrate
-
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding purified HACL1 enzyme.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH formation) over time using a spectrophotometer.
-
Quantitative Data: Detailed kinetic parameters (Km, Vmax) for human HACL1 are not widely reported in publicly accessible databases.
α-Methylacyl-CoA Racemase (AMACR) Assay
Principle: α-Methylacyl-CoA Racemase (AMACR) catalyzes the epimerization of (2R)-methylacyl-CoA esters to their (2S)-epimers.[5] A convenient colorimetric assay has been developed for high-throughput screening of AMACR inhibitors. This assay utilizes a synthetic substrate that, upon enzymatic reaction, releases 2,4-dinitrophenolate (B1223059), a yellow-colored compound that can be quantified spectrophotometrically.[1][6]
Experimental Protocol (Colorimetric):
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4.
-
Substrate: A synthetic acyl-CoA ester that releases 2,4-dinitrophenolate upon AMACR-catalyzed reaction (e.g., as described by Yevglevskis et al., 2017). A stock solution is typically prepared in an organic solvent like DMSO.
-
Enzyme: Purified recombinant human AMACR.
-
Control: Heat-inactivated enzyme.
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well plate, add:
-
Assay Buffer
-
Substrate solution (final concentration in the low micromolar range, as optimized for the specific substrate)
-
-
If screening for inhibitors, add the test compounds at various concentrations.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified AMACR enzyme to the test wells and heat-inactivated enzyme to the control wells.
-
Incubate the plate at 37°C.
-
Monitor the increase in absorbance at a wavelength specific for 2,4-dinitrophenolate (e.g., 354 nm) over time using a plate reader.[6]
-
Quantitative Data: Kinetic parameters for AMACR can be determined using this assay by varying the substrate concentration and measuring the initial reaction rates. For inhibitor screening, IC₅₀ values can be calculated from dose-response curves.
| Inhibitor | IC₅₀ (µM) | Reference |
| Rose Bengal | ~5 | [6] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vitro enzyme assay.
Figure 2: General workflow for in vitro enzyme assays.
Conclusion
The in vitro assays described provide robust methods for characterizing the enzymes of the phytanic acid α-oxidation pathway. These protocols are valuable for basic research into lipid metabolism, for diagnostic applications related to Refsum disease and other peroxisomal disorders, and for the development of novel therapeutics targeting these enzymatic pathways. The provided workflows and data serve as a foundation for researchers to design and execute experiments in this important area of metabolic research.
References
- 1. A novel colorimetric assay for α-methylacyl-CoA racemase 1A (AMACR; P504S) utilizing the elimination of 2,4-dinitrophenolate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolution of the phytanic acid alpha-oxidation pathway: identification of pristanal as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of 3-Oxo-17-methyloctadecanoyl-CoA in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-17-methyloctadecanoyl-CoA is a long-chain, branched 3-oxoacyl-coenzyme A. Its structure, featuring a methyl branch near the omega end of the fatty acyl chain, suggests its involvement in the metabolism of branched-chain fatty acids (BCFAs). BCFAs are increasingly recognized for their roles in various physiological and pathophysiological processes, including cellular membrane fluidity, energy homeostasis, and inflammation.[1][2][3] The study of novel BCFAs and their metabolic intermediates, such as this compound, is crucial for a deeper understanding of lipid metabolism and its dysregulation in disease.
These application notes provide a theoretical and practical framework for the investigation of this compound in lipidomics studies. Given the novelty of this specific molecule, the following protocols and pathways are proposed based on established principles of lipid analysis and the known metabolism of structurally related compounds.
Theoretical Background and Potential Applications
Metabolic Significance of Branched-Chain Fatty Acids
Branched-chain fatty acids are primarily derived from dietary sources, particularly ruminant meat and dairy products, and can also be synthesized endogenously.[1][2] They are integral components of cellular membranes and have been implicated in modulating signaling pathways.[3] Dysregulation of BCFA metabolism has been associated with metabolic disorders.[1][4] For instance, the accumulation of phytanic acid, a multi-branched fatty acid, is the hallmark of Refsum disease, a severe neurological disorder.[5][6][7][8]
Role in Fatty Acid β-Oxidation
This compound is a presumed intermediate in the β-oxidation of 17-methyloctadecanoic acid. The final step in each cycle of β-oxidation is catalyzed by the enzyme 3-oxoacyl-CoA thiolase, which cleaves a 3-oxoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.[9][10][11][12] The substrate specificity of different thiolase isoforms can influence the processing of various fatty acyl-CoAs, including those with branched structures.[13]
Potential Research Applications
-
Metabolic Probe: this compound can be synthesized and used as a metabolic probe to investigate the enzymatic pathways involved in BCFA degradation.
-
Biomarker Discovery: Quantifying levels of this compound in biological samples may reveal its potential as a biomarker for diseases characterized by altered lipid metabolism.
-
Enzyme Characterization: This molecule can serve as a substrate for in vitro assays to characterize the activity and specificity of 3-oxoacyl-CoA thiolases and other related enzymes.
Hypothetical Metabolic Pathway of 17-Methyloctadecanoic Acid
The diagram below illustrates the proposed β-oxidation pathway for 17-methyloctadecanoic acid, leading to the formation of this compound and its subsequent cleavage.
Caption: Proposed β-oxidation of 17-methyloctadecanoyl-CoA.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol describes a modified Folch extraction suitable for the enrichment of acyl-CoAs from various biological matrices.[14][15][16][17]
Materials:
-
Homogenizer
-
Centrifuge (capable of 4°C)
-
Nitrogen evaporator
-
Vortex mixer
-
Glass centrifuge tubes
-
Solvents: Chloroform (B151607), Methanol (B129727), Water (HPLC grade)
-
Internal Standards (e.g., a C17-based 3-oxoacyl-CoA)
Procedure:
-
Sample Preparation:
-
Cells: Pellet approximately 1-5 million cells by centrifugation.
-
Plasma: Use 50-100 µL of plasma.
-
Tissues: Weigh 20-50 mg of frozen tissue and keep on dry ice.
-
-
Homogenization:
-
Add the sample to a glass centrifuge tube.
-
Spike with internal standard.
-
Add 1 mL of ice-cold methanol and homogenize thoroughly.
-
-
Lipid Extraction:
-
Add 2 mL of chloroform to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Add 0.8 mL of water and vortex for another 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer to a new glass tube.
-
-
Drying and Reconstitution:
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of a suitable solvent (e.g., 90:10 Methanol:Chloroform) for LC-MS analysis.
-
Protocol 2: Quantification by LC-MS/MS
This protocol outlines a general method for the targeted analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
LC Conditions (Hypothetical):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
MS/MS Conditions (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion will be the [M+H]+ of this compound.
-
Product ions would be determined by infusion and fragmentation analysis of a synthesized standard. Likely fragments would correspond to the acyl-chain and the coenzyme A moiety.
-
Protocol 3: In Vitro 3-Oxoacyl-CoA Thiolase Assay
This assay can be used to determine if this compound is a substrate for a specific thiolase enzyme.
Materials:
-
Purified 3-oxoacyl-CoA thiolase
-
Synthesized this compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Coenzyme A
-
DTNB (Ellman's reagent)
-
Spectrophotometer (412 nm)
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing assay buffer, DTNB, and coenzyme A.
-
Enzyme Addition: Add the purified thiolase enzyme to the reaction mixture and incubate for 5 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding this compound.
-
Measurement: Monitor the increase in absorbance at 412 nm over time. The rate of increase is proportional to the rate of Coenzyme A release during the thiolytic cleavage of the substrate.
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the DTNB-CoA adduct.
Data Presentation
Quantitative data from the proposed experiments should be organized into clear tables for comparison and interpretation.
Table 1: Hypothetical Quantification of this compound in Biological Samples
| Sample ID | Sample Type | Concentration (pmol/mg protein) | Standard Deviation |
| Control 1 | Liver Tissue | 1.5 | 0.2 |
| Control 2 | Liver Tissue | 1.8 | 0.3 |
| Disease 1 | Liver Tissue | 8.2 | 1.1 |
| Disease 2 | Liver Tissue | 9.5 | 1.5 |
| Control 3 | Plasma | 0.4 | 0.1 |
| Disease 3 | Plasma | 2.1 | 0.5 |
Table 2: Hypothetical Kinetic Parameters for 3-Oxoacyl-CoA Thiolase Isoforms
| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Thiolase A | This compound | 25 | 150 |
| Thiolase B | This compound | 15 | 250 |
| Thiolase A | 3-Oxohexadecanoyl-CoA (Control) | 10 | 500 |
| Thiolase B | 3-Oxohexadecanoyl-CoA (Control) | 8 | 650 |
Visualizations of Experimental Workflow and Logical Relationships
Lipidomics Workflow Diagram
The following diagram outlines the general workflow for the lipidomic analysis of this compound.
Caption: General workflow for lipidomics analysis.
Logical Relationship Diagram
This diagram illustrates the potential link between altered BCFA metabolism, the accumulation of intermediates like this compound, and associated disease states.
Caption: BCFA metabolism in health and disease.
Conclusion and Future Directions
The study of this compound holds the potential to expand our understanding of branched-chain fatty acid metabolism. The protocols and frameworks provided here offer a starting point for researchers to investigate the role of this novel lipid species. Future research should focus on the chemical synthesis of a stable isotope-labeled internal standard for accurate quantification, the validation of its presence in biological systems, and the exploration of its functional roles in cellular and animal models of metabolic diseases. These efforts will be crucial in determining its utility as a biomarker and its relevance in drug development.
References
- 1. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 4. Branched- Chain Fatty Acids and Obesity: A Narrative Review [ouci.dntb.gov.ua]
- 5. Phytanic Acid Metabolism | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 6. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytanic acid: production from phytol, its breakdown and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EC 2.3.1.16 [iubmb.qmul.ac.uk]
- 10. Thiolase: A Versatile Biocatalyst Employing Coenzyme A–Thioester Chemistry for Making and Breaking C–C Bonds | Annual Reviews [annualreviews.org]
- 11. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipidomics from sample preparation to data analysis: a primer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 17. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxo-17-methyloctadecanoyl-CoA
Welcome to the technical support center for the synthesis of 3-Oxo-17-methyloctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing long-chain 3-oxoacyl-CoA thioesters?
A1: The main difficulties in synthesizing long-chain 3-oxoacyl-CoA thioesters like this compound include the poor solubility of Coenzyme A (CoA) in organic solvents, the presence of multiple reactive functional groups on the CoA molecule that can lead to side reactions, and the potential instability of the final 3-oxoacyl product.[1] Purification of the final product from starting materials and side products also presents a significant challenge.
Q2: Which methods are commonly used for the synthesis of acyl-CoA thioesters?
A2: Several methods are available for the acylation of Coenzyme A.[1][2] These can be broadly categorized as chemical and chemo-enzymatic methods. Chemical methods often involve the activation of the carboxylic acid (3-oxo-17-methyloctadecanoic acid) to a more reactive form, such as an acyl chloride, a mixed anhydride, an N-hydroxysuccinimide (NHS) ester, or an acyl-imidazole.[2][3] Chemo-enzymatic methods utilize enzymes like acyl-CoA synthetases or ligases, which can offer high specificity and yield.[2][4]
Q3: How can I purify the synthesized this compound?
A3: Purification of acyl-CoA thioesters is commonly achieved using chromatographic techniques.[2][5] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for obtaining high-purity product.[2][5] Solid-phase extraction (SPE) with a C18 stationary phase is another effective method for purification and desalting.[4] For initial purification or removal of unreacted fatty acid, precipitation with perchloric acid followed by washing with organic solvents can be employed.[2]
Q4: What are the recommended storage conditions for this compound?
A4: Acyl-CoA thioesters, particularly those with additional functional groups like a beta-keto group, can be susceptible to hydrolysis. It is recommended to store the purified product at low temperatures (-20°C to -80°C) as a lyophilized powder or in a suitable buffer at a slightly acidic pH to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Poor solubility of Coenzyme A (CoA) in organic solvents. [1] | - Perform the reaction in a mixed aqueous-organic solvent system or use a solvent system where CoA has some solubility.[2][5] - Consider chemo-enzymatic synthesis in an aqueous buffer.[1][4] |
| Inefficient activation of the carboxylic acid. | - Ensure the activating agent (e.g., CDI, NHS) is fresh and of high purity. - Optimize the reaction time and temperature for the activation step. - Confirm the formation of the activated intermediate before adding CoA. |
| Side reactions involving the functional groups of CoA. [1] | - Control the pH of the reaction mixture; acylation of the thiol group is favored at a slightly alkaline pH (around 8.0-8.8).[2] - Use a large excess of the activated fatty acid to drive the reaction towards the desired product. |
| Degradation of the 3-oxoacyl-CoA product. | - Minimize the reaction time and work up the reaction at low temperatures. - Maintain the pH of the solution to prevent hydrolysis of the thioester bond.[6] |
Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause & Identification | Solution |
| Unreacted Coenzyme A | - Cause: Incomplete reaction. - Identification: HPLC, mass spectrometry. | - Increase the molar excess of the activated 3-oxo-17-methyloctadecanoic acid. - Increase the reaction time. |
| Unreacted 3-oxo-17-methyloctadecanoic acid | - Cause: Incomplete reaction or hydrolysis of the activated intermediate. - Identification: Thin-layer chromatography (TLC) or HPLC.[2] | - Optimize purification by RP-HPLC or solid-phase extraction.[4] - Wash the product with a suitable organic solvent where the free acid is soluble but the CoA ester is not.[2] |
| Side products from reaction with other CoA functional groups. [1] | - Cause: Non-specific acylation. - Identification: Mass spectrometry to identify unexpected molecular weights. | - Adjust the reaction pH to favor thiol acylation. - Consider a chemo-enzymatic approach for higher specificity.[1] |
Experimental Protocols & Data
General Protocol for CDI-Mediated Synthesis
-
Activation of 3-oxo-17-methyloctadecanoic acid:
-
Dissolve 3-oxo-17-methyloctadecanoic acid in an anhydrous organic solvent (e.g., THF, DMF).
-
Add a molar excess (e.g., 1.5 equivalents) of CDI and stir the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours to form the acyl-imidazolide.
-
-
Coupling with Coenzyme A:
-
Dissolve Coenzyme A (trilithium salt) in an aqueous buffer (e.g., sodium bicarbonate) to maintain a pH of approximately 8.0-8.5.
-
Slowly add the activated acyl-imidazolide solution to the CoA solution with vigorous stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
-
Quenching and Purification:
-
Acidify the reaction mixture to stop the reaction.
-
Purify the resulting this compound using RP-HPLC or solid-phase extraction.
-
Comparison of Acyl-CoA Synthesis Methods
| Method | Activating Agent | Typical Yield | Advantages | Disadvantages |
| Mixed Anhydride | Ethyl chloroformate | 40-60% | Relatively simple procedure. | Can produce side products, requiring careful purification.[1] |
| Acyl-Imidazolide | CDI | 60-90% | High yield and relatively clean reaction.[2][5] | Requires anhydrous conditions for the activation step. |
| NHS Ester | N-hydroxysuccinimide | 70-95% | Stable intermediate, high yield.[2][3] | Requires an additional step to prepare the NHS ester. |
| Chemo-enzymatic | Acyl-CoA Synthetase | >90% | High specificity, works in aqueous solution.[2] | Enzyme may not be readily available or may have limited substrate scope. |
Visualizations
Synthesis Workflow
Caption: General workflow for the chemical synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
Technical Support Center: Quantification of 3-Oxo-17-methyloctadecanoyl-CoA
Welcome to the technical support center for the quantification of 3-Oxo-17-methyloctadecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately resulting in inaccurate quantification.[1] For complex biological samples, phospholipids (B1166683) are a primary cause of matrix effects, particularly ion suppression, in LC-MS/MS analysis.[2][3][4]
Q2: I'm observing significant ion suppression in my analysis. What is the most likely cause?
A2: The most probable cause of ion suppression when analyzing biological samples is the presence of phospholipids.[2][3][5][4] These molecules are highly abundant in matrices like plasma and tissue and can co-elute with the analyte of interest, competing for ionization in the mass spectrometer's source.[2][4] This competition reduces the number of analyte ions that reach the detector, leading to a suppressed signal.
Q3: What is the most effective strategy to compensate for matrix effects?
A3: The use of a stable isotope-labeled (SIL) internal standard is widely regarded as the most effective method to compensate for matrix effects.[1][6] A SIL internal standard for this compound would be chemically identical to the analyte but with a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H). Because it has nearly identical physicochemical properties, it will co-elute and experience the same degree of ion suppression or enhancement as the analyte. This allows for accurate correction of the signal and reliable quantification.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[1][7] However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain detectable after dilution and the sensitivity of your assay is sufficient.[1] For trace-level quantification, dilution may lead to analyte concentrations falling below the lower limit of quantification (LLOQ).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
Issue 1: Poor Peak Shape and Tailing
Poor chromatography can exacerbate matrix effects by causing broader peaks, which increases the likelihood of co-elution with interfering compounds.
| Possible Cause | Recommended Solution |
| Inadequate Chromatographic Separation | Optimize the LC method. For long-chain acyl-CoAs, reversed-phase chromatography (e.g., C18 column) at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution.[8] Consider using a UPLC system for better separation efficiency.[9] |
| Column Fouling | Accumulation of matrix components, especially phospholipids, on the analytical column can degrade performance.[2][3] Implement a robust sample cleanup procedure to remove these interferences before injection. Regularly flush the column with a strong solvent. |
| Secondary Interactions | The phosphate (B84403) group of the CoA moiety can interact with the stationary phase, leading to peak tailing. The use of an ion-pairing agent in the mobile phase can mitigate these interactions. |
Issue 2: Low Analyte Recovery
Low recovery indicates that a significant amount of this compound is being lost during sample preparation.
| Possible Cause | Recommended Solution |
| Inefficient Extraction | The extraction procedure may not be suitable for the amphipathic nature of long-chain acyl-CoAs. A two-step extraction involving homogenization in a buffer followed by the addition of organic solvents like isopropanol (B130326) and acetonitrile (B52724) can improve recovery.[10] |
| Analyte Degradation | Acyl-CoAs are susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. Keep samples on ice throughout the preparation process and work quickly.[11][12] |
| Poor SPE Sorbent Selection | If using Solid-Phase Extraction (SPE), the sorbent may not be optimal for retaining and eluting this compound. Oligonucleotide purification cartridges or reversed-phase C18 cartridges are commonly used for acyl-CoA purification.[10][11] |
Issue 3: High Variability Between Replicates
Inconsistent results often point to a lack of reproducibility in the sample preparation workflow.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. Ensure consistent vortexing times, precise solvent additions, and uniform handling of all samples. Automation of liquid handling steps can improve precision. |
| Variable Matrix Effects | The composition of the matrix can vary between samples, leading to different degrees of ion suppression. The use of a SIL internal standard is the best way to correct for this variability.[1][6] If a SIL-IS is not available, matrix-matched calibration standards should be used.[13] |
| Phospholipid Buildup | Erratic elution of phospholipids that have accumulated on the column can cause inconsistent ion suppression.[4] Employing phospholipid removal strategies is crucial for robust and reproducible results. |
Experimental Protocols & Methodologies
A robust analytical workflow is critical for accurate quantification. Below are key experimental considerations and a general workflow.
Sample Preparation Strategies to Mitigate Matrix Effects
The most effective way to combat matrix effects is through rigorous sample cleanup.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution by adding an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive. | Does not effectively remove phospholipids, which remain in the supernatant with the analyte.[3] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases to separate it from interfering matrix components. | Can provide a cleaner extract than PPT. | Can be time-consuming and may require method development to optimize solvent systems. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Provides a significantly cleaner extract than PPT and LLE, leading to reduced matrix effects.[5] | Requires method development and can be more expensive.[3] |
| Phospholipid Removal Plates | Specialized plates (e.g., Ostro, HybridSPE) use specific chemistry to selectively remove phospholipids from the sample extract.[2] | Highly effective at removing phospholipids, leading to a significant reduction in ion suppression.[2][14] Simple and fast workflow. | Higher cost per sample compared to PPT. |
General Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of this compound, incorporating steps to minimize matrix effects.
Troubleshooting Logic Flow
When encountering inaccurate or inconsistent data, follow this logical progression to identify and resolve the issue.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing HPLC Resolution of 3-Oxo-17-methyloctadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of 3-Oxo-17-methyloctadecanoyl-CoA and similar long-chain fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: I am seeing poor resolution between my analyte and other peaks. What are the first parameters I should adjust?
A1: When encountering poor resolution, it's best to take a systematic approach by adjusting one parameter at a time. The most powerful and easily adjustable parameters for improving peak separation are the mobile phase composition and the column stationary phase.[1] Start by optimizing the strength of your organic solvent. If that is insufficient, consider changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or adjusting the mobile phase pH.[1]
Q2: My peak for this compound is tailing significantly. What are the common causes and solutions?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on a silica-based column. For a complex molecule like a long-chain acyl-CoA, other causes can include column degradation or incompatibility between the sample solvent and the mobile phase.[2]
-
Adjust Mobile Phase pH: Using a buffer with a pH at least two units away from your analyte's pKa can ensure it is in a single ionic state, reducing tailing.[3]
-
Use Mobile Phase Additives: Small amounts of an acid modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can mask active sites on the stationary phase and improve peak shape.[4]
-
Check Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to ensure compatibility.[3] If a stronger solvent is needed for solubility, inject the smallest possible volume.
Q3: The peaks in my chromatogram are broad, leading to poor resolution and sensitivity. How can I make them sharper?
A3: Broad peaks can result from several factors, including issues with the column, system, or method parameters.
-
Reduce Extra-Column Volume: Ensure the tubing between the injector, column, and detector is as short and narrow in diameter as possible.[5]
-
Decrease Flow Rate: Lowering the flow rate generally increases efficiency, leading to narrower peaks and better resolution, though it will increase the analysis time.[6]
-
Increase Temperature: Raising the column temperature can decrease mobile phase viscosity and improve mass transfer, resulting in sharper peaks.[7][8] However, be mindful that this also reduces retention time and may decrease resolution if selectivity is negatively affected.[9]
-
Column Efficiency: Consider using a column with a smaller particle size or a longer column to increase the plate number (N), which leads to sharper peaks.[1]
Q4: My retention times are fluctuating between injections. What should I check?
A4: Unstable retention times are a common problem that points to issues with the HPLC system or mobile phase preparation.
-
System Leaks: Check all fittings for leaks, especially between the pump and injector and at the column connections.[4] Worn pump seals can also be a cause.[2]
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from entering the pump.[3][5] If you are using an online mixer, inconsistent composition can cause fluctuations; try pre-mixing the mobile phase manually to diagnose this.[10]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your injection sequence. This is especially important for gradient methods or when using ion-pairing reagents.[3][5]
-
Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations in ambient temperature can affect retention times.[5][9]
Troubleshooting Guides
General Workflow for Poor Resolution
This workflow provides a logical sequence of steps to diagnose and correct poor resolution in your HPLC analysis.
Caption: A troubleshooting workflow for diagnosing and resolving poor HPLC resolution.
Data Presentation
Table 1: Illustrative Effect of Mobile Phase Composition on Resolution
| Parameter | Condition A | Condition B | Condition C |
| Mobile Phase | 70% Acetonitrile / 30% Water + 0.1% Formic Acid | 80% Acetonitrile / 20% Water + 0.1% Formic Acid | 70% Methanol / 30% Water + 0.1% Formic Acid |
| Retention Time (min) | 8.5 | 5.2 | 10.1 |
| Resolution (Rs) | 1.3 (Poor) | 0.9 (Worse) | 1.8 (Good) |
| Peak Shape | Symmetrical | Symmetrical | Symmetrical |
Note: Data is illustrative and demonstrates how changing the organic solvent strength (% Acetonitrile) and type (Methanol) can significantly impact retention and resolution.
Table 2: Illustrative Influence of Temperature and Flow Rate on Resolution
| Parameter | Condition D | Condition E | Condition F |
| Mobile Phase | 70% ACN / 30% Water + 0.1% FA | 70% ACN / 30% Water + 0.1% FA | 70% ACN / 30% Water + 0.1% FA |
| Flow Rate (mL/min) | 1.0 | 1.0 | 0.7 |
| Temperature (°C) | 30 | 45 | 30 |
| Retention Time (min) | 9.2 | 7.1 | 13.1 |
| Resolution (Rs) | 1.4 (Poor) | 1.2 (Worse) | 1.9 (Good) |
| Backpressure (bar) | 180 | 140 | 135 |
Note: Data is illustrative. Increasing temperature reduces retention time and backpressure but may decrease resolution.[8][9] Decreasing the flow rate increases retention time but often improves resolution.[6]
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol provides a robust starting point for method development.
-
Sample Preparation:
-
Dissolve the this compound standard or sample extract in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition itself. A common choice is 50:50 Acetonitrile:Water.
-
Ensure the final sample concentration is within the linear range of the detector.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the column.[6]
-
-
Mobile Phase Preparation:
-
HPLC Instrument Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Column Temperature: 35 °C.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV Detector at 260 nm (for the adenine (B156593) base of Coenzyme A).
-
Gradient Program (Example):
-
0-2 min: 60% B
-
2-15 min: Ramp from 60% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 60% B
-
19-25 min: Re-equilibration at 60% B
-
-
Key Parameter Relationships
The resolution of two chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k). The following diagram illustrates which experimental parameters primarily influence these factors.
Caption: Relationship between experimental parameters and the factors governing HPLC resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 8. Restek - Blog [restek.com]
- 9. chromtech.com [chromtech.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 3-Oxo-17-methyloctadecanoyl-CoA Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Oxo-17-methyloctadecanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound primarily stems from two sources:
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, a reaction that breaks the bond between the fatty acyl chain and the Coenzyme A molecule. This process is accelerated in neutral to basic aqueous solutions and at higher temperatures.
-
Enzymatic Degradation: Acyl-CoA thioesterases are enzymes present in biological samples that can cleave the thioester bond, releasing the free fatty acid and Coenzyme A.
Q2: How should I store this compound to ensure its long-term stability?
A2: Proper storage is crucial for maintaining the integrity of your sample. For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If you need to prepare a stock solution, dissolve it in a slightly acidic buffer (pH 4.0-6.0) and store it in single-use aliquots at -80°C to minimize freeze-thaw cycles.[1]
Q3: Can I repeatedly freeze and thaw my this compound samples?
A3: It is highly advised to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the chance of degradation.[1] Studies on other biological molecules have shown that multiple freeze-thaw cycles can lead to significant changes in sample composition.[2][3][4][5][6] It is best practice to prepare single-use aliquots of your samples and stock solutions.
Q4: What are the visible signs of this compound degradation in my experimental results?
A4: Degradation of your sample can manifest in several ways, including:
-
Reduced biological activity or inconsistent results in enzymatic assays.
-
The appearance of extra peaks in your analytical data (e.g., from HPLC or LC-MS), corresponding to the free fatty acid and Coenzyme A.
-
A decrease in the peak area of the intact this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and preparation of this compound samples.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable this compound in my sample. | Sample degradation due to improper handling. | - Ensure all steps are performed on ice or at 4°C. - Use pre-chilled, acidic buffers (pH 4.0-6.0). - Process samples as quickly as possible. |
| Inefficient extraction from the biological matrix. | - Ensure thorough homogenization of the tissue or cells. - Optimize the solvent-to-sample ratio. - Consider using a proven extraction method, such as solid-phase extraction (SPE), for better recovery and sample cleanup. | |
| High variability between replicate samples. | Inconsistent sample handling procedures. | - Standardize all sample preparation steps, including timing and volumes. - Ensure uniform and rapid quenching of enzymatic activity at the start of the preparation. |
| Partial degradation occurring in some samples. | - Re-evaluate storage conditions and handling to ensure all samples are treated identically. - Prepare fresh aliquots for each experiment. | |
| Appearance of unexpected peaks in analytical data. | Hydrolysis of the thioester bond. | - Confirm the identity of the unexpected peaks using mass spectrometry; they are likely the free fatty acid and Coenzyme A. - Acidify your extraction and analytical solvents to a pH between 4 and 6 to improve stability.[1] |
| Oxidation of the molecule. | - Degas solvents to remove dissolved oxygen. - Consider working under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
| Storage Format | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to 1 year | The most stable form for long-term storage.[1] |
| Aqueous Stock Solution (pH 4-6) | -80°C | Up to 6 months | Prepare in single-use aliquots to avoid freeze-thaw cycles.[1] |
| Aqueous Stock Solution (pH 4-6) | -20°C | Up to 1 month | Shorter-term storage; protect from light.[1] |
| Aqueous Working Solution | 2-8°C | Use within 1 day | Prepare fresh before each experiment.[1] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is designed to minimize degradation.[7]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Ice-cold 2-propanol
-
Ice-cold acetonitrile (B52724)
-
Centrifuge capable of 4°C
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly.
-
Solvent Addition: Add 2 mL of ice-cold 2-propanol to the homogenate and homogenize again.
-
Extraction: Add 4 mL of ice-cold acetonitrile and vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable acidic solvent (e.g., 50% methanol (B129727) in water with 0.1% formic acid) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Purification of Acyl-CoAs
This protocol provides a general guideline for using SPE to purify and concentrate acyl-CoAs, which can improve sample stability and analytical sensitivity.
Materials:
-
Acyl-CoA extract (from Protocol 1)
-
Weak anion exchange SPE columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)
Procedure:
-
Column Conditioning: Condition the SPE column according to the manufacturer's instructions, typically with methanol followed by an equilibration buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Sample Loading: Load the reconstituted acyl-CoA extract onto the SPE column.
-
Washing: Wash the column with a weak solvent (e.g., 2% formic acid) to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs with a stronger solvent (e.g., a stepwise gradient of 2% and 5% ammonium hydroxide in methanol).
-
Drying and Reconstitution: Dry the eluted fractions and reconstitute in an appropriate solvent for analysis.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow to minimize degradation during sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
- 4. researchgate.net [researchgate.net]
- 5. ijbls.org [ijbls.org]
- 6. scispace.com [scispace.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 3-Oxo-17-methyloctadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of synthetic 3-Oxo-17-methyloctadecanoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of synthetic this compound.
Issue 1: Low Yield After Synthesis and Initial Extraction
-
Question: I have completed the synthesis of this compound, but my initial extraction resulted in a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields after initial extraction can stem from several factors. Firstly, incomplete synthesis is a common culprit. Ensure your reaction has gone to completion by monitoring it with an appropriate analytical technique like thin-layer chromatography (TLC) or LC-MS. Secondly, the extraction procedure itself may be inefficient. Long-chain acyl-CoAs are amphipathic molecules and require a robust extraction method. A common and effective method is a modified Bligh-Dyer extraction using a mixture of chloroform, methanol (B129727), and water. Another potential issue is the degradation of the target molecule by acyl-CoA hydrolases if any biological contaminants are present, though this is less likely with a purely synthetic route. Finally, ensure accurate quantification methods are being used post-extraction.
Issue 2: Poor Separation During Reversed-Phase HPLC Purification
-
Question: I am using reversed-phase HPLC to purify my synthetic this compound, but I am observing broad peaks and poor separation from impurities. What can I do to optimize the separation?
-
Answer: Broad peaks and poor resolution in reversed-phase HPLC are common challenges that can be addressed by systematically optimizing your chromatographic conditions. Here are several troubleshooting steps:
-
Mobile Phase Composition: The organic modifier (typically acetonitrile (B52724) or methanol) concentration is critical. A shallow gradient of the organic phase will generally provide better resolution for complex mixtures. The presence of a 3-oxo group may slightly increase the polarity of your molecule compared to the corresponding saturated acyl-CoA, so adjusting the gradient accordingly is important.
-
pH of the Mobile Phase: The phosphate (B84403) groups on Coenzyme A are negatively charged at neutral pH. Maintaining a slightly acidic pH (e.g., pH 4-5) in the mobile phase by adding an appropriate buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) can suppress the ionization of free silanols on the column and improve peak shape.
-
Column Choice: A C18 column is a good starting point for long-chain acyl-CoAs. However, if resolution is still an issue, consider a column with a different stationary phase (e.g., C8) or a different particle size.
-
Flow Rate: Lowering the flow rate can often improve resolution, although it will increase the run time.
-
Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try injecting a smaller amount to see if the peak shape improves.
-
Issue 3: Suspected Degradation of the Product During Purification
-
Question: I suspect my this compound is degrading during the purification process. What are the signs of degradation and how can I prevent it?
-
Answer: Degradation of 3-oxo-acyl-CoAs can occur, particularly due to the lability of the thioester bond and the potential for reactions involving the 3-oxo group. Signs of degradation include the appearance of new, unexpected peaks in your chromatogram over time, a decrease in the area of your target peak in seemingly pure fractions, or a change in the sample's appearance.
To minimize degradation:
-
Temperature: Keep your samples cold at all times. Perform all purification steps on ice or at 4°C whenever possible. Store purified fractions at -80°C.
-
pH: Avoid strongly acidic or basic conditions. The thioester bond is susceptible to hydrolysis, especially at extreme pH values. Maintain a pH range of 5-7 for your buffers and mobile phases.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your purified product into smaller volumes to avoid repeated freezing and thawing, which can lead to degradation.
-
Inert Atmosphere: For long-term storage, consider storing the purified product under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthetic this compound preparation?
A1: Common impurities in the chemical synthesis of acyl-CoAs include:
-
Unreacted Coenzyme A (CoA-SH): This is a common starting material that may not have fully reacted.
-
Free 3-Oxo-17-methyloctadecanoic acid: The free fatty acid used in the synthesis.
-
By-products from the activating agent: For example, if using a carbodiimide (B86325) for activation, you may have urea (B33335) by-products.
-
Disulfides of Coenzyme A: Coenzyme A can oxidize to form a disulfide dimer.
-
Side-reaction products: The 3-oxo group can potentially be a site for unwanted side reactions depending on the synthetic route.
Q2: What is the recommended method for initial purification of the crude synthetic product?
A2: Solid-Phase Extraction (SPE) is a highly effective method for the initial cleanup and concentration of synthetic long-chain acyl-CoAs. A C18-based SPE cartridge is typically used. The crude reaction mixture is loaded onto the equilibrated cartridge, and less hydrophobic impurities are washed away with a low concentration of organic solvent. The desired this compound is then eluted with a higher concentration of organic solvent (e.g., methanol or acetonitrile). This step significantly reduces the complexity of the mixture before final purification by HPLC.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at 260 nm for the adenine (B156593) base of CoA) is excellent for assessing purity. A single, sharp peak is indicative of a pure compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both retention time data and mass information, which is crucial for confirming the identity of your product. You should look for the expected molecular ion of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a thorough structural confirmation, 1H and 13C NMR can be used, although this requires a larger amount of pure sample.
Data Presentation
Table 1: Comparison of Purification Strategies for Long-Chain Acyl-CoAs
| Purification Method | Typical Recovery | Purity Achieved | Throughput | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | 70-90% | Moderate | High | Fast, good for initial cleanup | Lower resolution, may not remove closely related impurities |
| Reversed-Phase HPLC | 50-80% | >95% | Low | High resolution, excellent for final purification | Time-consuming, requires specialized equipment |
| Ion-Exchange Chromatography | 60-85% | High | Medium | Good for separating based on charge | Can be complex to optimize |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
-
Cartridge Activation: Equilibrate a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of water.
-
Sample Loading: Dissolve the crude synthetic reaction mixture in a minimal amount of a suitable solvent (e.g., 50% methanol in water) and load it onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove hydrophilic impurities.
-
Elution: Elute the this compound with 5 mL of 80% methanol in water.
-
Drying: Dry the eluted fraction under a stream of nitrogen or by lyophilization.
Protocol 2: Reversed-Phase HPLC Purification of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 90% B (linear gradient)
-
35-40 min: 90% B
-
40-45 min: 90% to 20% B (linear gradient)
-
45-50 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20-100 µL.
Mandatory Visualization
Caption: Purification workflow for synthetic this compound.
Caption: Troubleshooting logic for poor HPLC separation.
minimizing ion suppression for 3-Oxo-17-methyloctadecanoyl-CoA in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of 3-Oxo-17-methyloctadecanoyl-CoA in complex biological samples.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Analyte Signal
-
Question: I am not seeing a signal, or the signal for my analyte is very low. What are the possible causes and solutions?
-
Answer: A low or absent signal for this compound can stem from several factors, from sample degradation to instrumental issues. A primary concern in complex matrices is ion suppression , where other components in the sample interfere with the ionization of the target analyte.
Troubleshooting Steps:
-
Confirm Analyte Stability: this compound, like other long-chain acyl-CoAs, can be unstable. Ensure samples are processed quickly on ice and stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Evaluate Sample Preparation: Inefficient extraction or significant matrix effects can lead to signal loss.
-
Protein Precipitation (PPT): While quick, this method is often insufficient for removing phospholipids (B1166683) and other matrix components that cause significant ion suppression.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively binding the analyte and washing away interfering compounds. This is often the most effective method for minimizing ion suppression.
-
-
Assess for Ion Suppression: A post-column infusion experiment can help identify at what retention times ion suppression is occurring. This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract. Dips in the baseline signal indicate regions of ion suppression.
-
Optimize Chromatography: Ensure that the chromatographic method separates this compound from the regions of significant ion suppression. Adjusting the gradient or using a different column chemistry can improve separation.
-
Check Instrument Performance: Verify that the LC-MS/MS system is performing optimally. Check for clogs, leaks, and ensure proper spray in the ESI source.
-
Issue 2: Poor Reproducibility and Inconsistent Results
-
Question: My results for quality control (QC) samples are highly variable. What could be causing this?
-
Answer: Inconsistent results are often a consequence of variable matrix effects between samples.
Troubleshooting Steps:
-
Implement a More Robust Sample Preparation Method: Switching from a simple protein precipitation to a more rigorous method like SPE can significantly reduce sample-to-sample variability in matrix composition.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression and other matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification based on the analyte-to-internal standard ratio.
-
Prepare Matrix-Matched Calibrators and QCs: Creating your calibration standards and QC samples in the same biological matrix as your unknown samples can help to account for consistent matrix effects.
-
Frequently Asked Questions (FAQs)
-
Q1: What is ion suppression and why is it a problem for the analysis of this compound?
-
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[1] In complex biological samples like plasma or tissue homogenates, highly abundant species such as phospholipids are a major cause of ion suppression.[1]
-
Q2: Which sample preparation method is best for minimizing ion suppression for this compound?
-
A2: While the optimal method can be matrix-dependent, Solid-Phase Extraction (SPE) is generally the most effective technique for removing interfering matrix components and minimizing ion suppression for long-chain acyl-CoAs.[2] Liquid-Liquid Extraction (LLE) can also provide cleaner samples than Protein Precipitation (PPT). PPT is the least effective method for removing phospholipids, a primary source of ion suppression.[3]
-
Q3: How can I optimize my LC method to reduce ion suppression?
-
A3: Chromatographic optimization is key to separating your analyte from interfering matrix components. Consider the following:
-
Gradient Elution: A shallower gradient can improve the separation between this compound and co-eluting matrix components.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, C8) to alter the selectivity of the separation.
-
Flow Rate: Lower flow rates can sometimes improve ionization efficiency and reduce matrix effects.
-
-
Q4: What are the recommended MS/MS parameters for detecting this compound?
-
A4: For the analysis of acyl-CoAs, positive electrospray ionization (+ESI) is commonly used. The fragmentation of acyl-CoAs in the positive ion mode is characterized by a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) (3'-pADP) moiety, which corresponds to a neutral loss of 507.3 Da.[4][5]
-
Precursor Ion [M+H]+: The exact mass of this compound is required to determine the precursor ion. Assuming the chemical formula is C39H66N7O18P3S, the monoisotopic mass is approximately 1053.35 Da. Therefore, the precursor ion to monitor would be m/z 1054.35.
-
Product Ion: The most common and abundant product ion for acyl-CoAs corresponds to the acylium ion or a related fragment after the neutral loss of 507.3 Da.[4][5] Therefore, a primary product ion to monitor would be m/z 547.05. A secondary, or qualifier, transition should also be determined by infusing a standard of the analyte.
-
Quantitative Data on Sample Preparation Methods
| Sample Preparation Method | Typical Analyte Recovery | Relative Ion Suppression | Throughput |
| Protein Precipitation (PPT) | Moderate to High | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Low | Low to Moderate |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological fluids.
Materials:
-
Plasma sample
-
Internal Standard (e.g., 13C-labeled this compound or a structurally similar odd-chain acyl-CoA)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid
-
Reversed-phase SPE cartridges (e.g., C18)
-
Vacuum or positive pressure manifold
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard.
-
Protein Precipitation: Add 300 µL of acetonitrile with 1% formic acid. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid or 10 mM ammonium acetate
-
Gradient: Start with a low percentage of mobile phase B and ramp up to a high percentage to elute the hydrophobic long-chain acyl-CoA.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (+ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion [M+H]+: m/z 1054.4 (calculated)
-
Product Ion: m/z 547.1 (calculated based on neutral loss of 507.3)
-
Collision Energy: Optimize by infusing a standard of this compound.
Visualizations
Caption: Recommended experimental workflow for minimizing ion suppression.
Caption: Troubleshooting logic for low or inconsistent signals.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting internal standards for 3-Oxo-17-methyloctadecanoyl-CoA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxo-17-methyloctadecanoyl-CoA. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantitative analysis of this compound by LC-MS/MS?
The gold standard internal standard is a stable isotope-labeled (SIL) version of the analyte itself, such as this compound-d4 or ¹³C-labeled this compound. A SIL internal standard shares near-identical chemical and physical properties with the analyte, ensuring it behaves similarly during sample extraction, derivatization, and ionization, thus providing the most accurate quantification.[1] However, custom synthesis is often required for such specific SIL compounds.
For readily available alternatives, a structurally similar compound is the next best choice. Given that this compound is a long-chain, branched, oxo-acyl-CoA, the ideal structural analog would share these features. Odd-chain fatty acyl-CoAs are commonly used as internal standards for the analysis of even-chain acyl-CoAs. Therefore, a branched, odd-chain oxo-acyl-CoA would be a suitable choice.
Q2: Where can I source a suitable internal standard?
-
Stable Isotope-Labeled (SIL) Internal Standard: A custom synthesis approach is typically necessary for a SIL version of this compound. Several companies specialize in the custom synthesis of stable isotope-labeled compounds and can be contracted for this purpose.[2]
-
Structural Analog Internal Standards:
-
Branched-Chain Odd-Carbon Fatty Acids: While their CoA-esterified forms are not commonly available, the precursor fatty acids, such as anteiso-15:0 (12-methyltetradecanoic acid) and anteiso-17:0 (14-methylhexadecanoic acid), can be purchased from suppliers like Avanti Polar Lipids and Sigma-Aldrich.[3][4] Researchers can then synthesize the corresponding CoA ester in-house.
-
Straight-Chain Odd-Carbon Acyl-CoAs: Heptadecanoyl-CoA (C17:0-CoA) is a widely used internal standard for long-chain acyl-CoA analysis and is commercially available from several suppliers. While it lacks the branched-chain and oxo-group, it often provides acceptable results.
-
Q3: What are the critical steps in the sample preparation for this compound analysis?
Due to the inherent instability of the thioester bond, proper sample handling is crucial. Key considerations include:
-
Rapid Quenching of Enzymatic Activity: Immediately stop all enzymatic activity at the time of sample collection. For tissues, flash-freezing in liquid nitrogen is recommended. For cell cultures, quenching with a pre-chilled organic solvent like methanol (B129727) at -80°C is effective.
-
Maintaining Low Temperatures: All sample processing steps, including homogenization and centrifugation, should be performed on ice or at 4°C to minimize degradation.
-
Acidic pH: Acyl-CoAs are more stable in a slightly acidic environment (pH 4-6). Using an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9, can significantly improve stability.[4][5]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Recommended Solution |
| Analyte Degradation | Ensure rapid quenching of enzymatic activity and maintain low temperatures (0-4°C) throughout sample preparation. Use an acidic extraction buffer (pH 4-6). Prepare fresh samples and analyze them promptly. |
| Poor Extraction Efficiency | Optimize the extraction solvent. A common method involves protein precipitation with an ice-cold solution of 2.5% (w/v) 5-sulfosalicylic acid (SSA).[6] For tissues, homogenization in a phosphate buffer followed by extraction with acetonitrile (B52724) can be effective.[4] |
| Suboptimal LC-MS/MS Conditions | Confirm the correct precursor and product ions for this compound. For acyl-CoAs, a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety) in positive ion mode is often observed. Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). |
| Matrix Effects | The presence of co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve sample cleanup (e.g., solid-phase extraction) or modify the chromatographic method to separate the analyte from interfering compounds. The use of a good internal standard is crucial to compensate for matrix effects. |
Issue 2: Poor Peak Shape (Tailing or Broadening)
| Possible Cause | Recommended Solution |
| Secondary Interactions on the Column | The phosphate groups on the CoA moiety can interact with the stationary phase. Operating the reversed-phase chromatography at a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for acyl-CoAs.[2] |
| Column Overload | Inject a smaller sample volume or dilute the sample. |
| Contaminated Guard or Analytical Column | Wash the column with a strong solvent or replace the guard column. A phosphoric acid wash between injections can help prevent poor chromatographic performance. |
Issue 3: High Variability in Quantitative Results
| Possible Cause | Recommended Solution |
| Inconsistent Internal Standard Addition | Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction and handling. Use a precise pipetting technique. |
| Analyte Instability in Autosampler | Keep the autosampler temperature low (e.g., 4°C). If possible, analyze samples immediately after preparation. |
| Non-linear Detector Response | Ensure the analyte and internal standard concentrations are within the linear dynamic range of the mass spectrometer. Dilute samples if necessary. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing the internal standard.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Lysis and Deproteinization:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
-
Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoA, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion will be the [M+H]⁺ of this compound.
-
A common product ion for acyl-CoAs results from the neutral loss of 507 Da. Another characteristic fragment is often observed at m/z 428. These transitions should be optimized by direct infusion of a standard if available.
-
-
Data Presentation
Table 1: Comparison of Potential Internal Standards for this compound Analysis
| Internal Standard Type | Example(s) | Pros | Cons |
| Stable Isotope-Labeled (Ideal) | This compound-d4 | Co-elutes with the analyte; corrects for matrix effects and extraction losses most accurately. | Not commercially available; requires custom synthesis. |
| Branched-Chain Odd-Carbon Acyl-CoA | anteiso-C15:0-CoA, anteiso-C17:0-CoA | Structurally very similar to the analyte (branched, long-chain). | Not commercially available; requires synthesis from the corresponding fatty acid. |
| Straight-Chain Odd-Carbon Acyl-CoA | Heptadecanoyl-CoA (C17:0-CoA) | Commercially available; widely used for long-chain acyl-CoA analysis. | Lacks the branched-chain and oxo-group, may not perfectly mimic the analyte's behavior. |
Visualizations
Caption: Decision workflow for selecting an internal standard.
Caption: General experimental workflow for acyl-CoA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 14-Methylhexadecanoic acid, anteiso C17 Fatty acid (ab143984) is not available | Abcam [abcam.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anteiso 15:0 Fatty Acid. Life Science Products [e-lspi.com]
Technical Support Center: 3-Oxo-17-methyloctadecanoyl-CoA Extraction from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions for the refinement of methods for extracting 3-Oxo-17-methyloctadecanoyl-CoA from various tissue samples.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the extraction process, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete Tissue Homogenization: Cellular structures may not be sufficiently disrupted, trapping the analyte. | Ensure thorough homogenization. For tough tissues, consider using a glass homogenizer or bead-beating methods. Optimizing the solvent-to-tissue ratio (a 20-fold excess of solvent is often recommended) can also improve extraction efficiency.[1] |
| Analyte Degradation: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation.[1] | Work quickly and maintain samples on ice throughout the extraction process.[1] Use high-purity, fresh solvents. Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles. | |
| Inefficient Solid-Phase Extraction (SPE): Improper conditioning, loading, washing, or elution can lead to significant loss of the analyte. | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps for your specific analyte and matrix. | |
| Suboptimal pH of Extraction Buffer: The pH of the buffer can affect the stability and solubility of the acyl-CoA. | An acidic buffer, such as 100 mM KH2PO4 at pH 4.9, is commonly used to improve the stability of acyl-CoAs during extraction.[1] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Differences in the time taken to process each sample can lead to varying degrees of degradation. | Standardize the sample handling and extraction timeline for all replicates. Process samples in small batches to ensure consistency. |
| Non-homogenous Tissue Samples: If the tissue is not uniform, different aliquots may have varying concentrations of the analyte. | Ensure the tissue is thoroughly homogenized before aliquoting for extraction. | |
| Pipetting Errors: Inaccurate pipetting of reagents or samples can introduce significant variability. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Presence of Interfering Substances in Final Extract | Co-extraction of Other Lipids: The extraction solvent may also solubilize other lipids that can interfere with downstream analysis. | A common extraction method involves using a methanolic aqueous phase to harvest acyl-CoAs while less polar lipids remain in a chloroform-rich phase.[2] Further purification using solid-phase extraction (SPE) is often necessary.[1] |
| Contaminants from Plasticware: Phthalates and other plasticizers can leach from tubes and tips, interfering with mass spectrometry analysis. | Use high-quality polypropylene (B1209903) tubes and solvent-resistant pipette tips. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for quenching metabolic activity in tissue samples to preserve this compound?
A1: To halt metabolic activity and preserve the integrity of acyl-CoAs, it is crucial to rapidly freeze the tissue sample in liquid nitrogen immediately upon collection.[1] This ensures that enzymatic activity is stopped, preventing the degradation of your target molecule.
Q2: What type of internal standard is recommended for the quantification of this compound?
A2: An ideal internal standard would be a stable isotope-labeled version of this compound. However, if this is not available, a structurally similar long-chain acyl-CoA with an odd-numbered carbon chain, such as heptadecanoyl-CoA, can be used.[2][3] The internal standard should be added early in the extraction process to account for any loss during sample preparation.[1]
Q3: How should I store my tissue samples to ensure the stability of this compound?
A3: For long-term storage, tissue samples should be flash-frozen in liquid nitrogen and then stored at -80°C.[1] It is critical to avoid repeated freeze-thaw cycles as this can lead to significant degradation of the analyte.[1]
Q4: Can I use a Bligh-Dyer extraction method for this compound?
A4: Yes, a modified Bligh-Dyer method is frequently used for the extraction of acyl-CoAs. In this procedure, the acyl-CoAs are partitioned into the methanolic aqueous phase, separating them from less polar lipids which remain in the chloroform (B151607) phase.[2]
Q5: What are the key considerations for optimizing solid-phase extraction (SPE) for this compound?
A5: The choice of SPE sorbent is critical. A weak anion exchange sorbent is often effective for purifying acyl-CoAs.[1] Optimization of the wash and elution steps is necessary to ensure good recovery and removal of interfering substances. The pH of the loading and wash buffers should be carefully controlled to ensure retention of the analyte on the column, while the elution buffer should be strong enough to desorb the analyte efficiently.
Experimental Protocol: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is a general method for the extraction of long-chain acyl-CoAs and can be adapted for this compound.
Materials:
-
Frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN)
-
Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Nitrogen gas evaporator
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1]
-
Homogenize the tissue thoroughly on ice.
-
-
Solvent Extraction:
-
To the homogenate, add 2.0 mL of isopropanol and homogenize again.[2]
-
Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.[2]
-
Vortex the mixture for 5 minutes.[2]
-
Centrifuge at 1,900 x g for 5 minutes.[2]
-
Collect the upper phase containing the acyl-CoAs.[2]
-
Repeat the extraction on the remaining pellet with the same solvent mixture and combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Conditioning: Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Loading: Dilute the combined supernatants with 10 mL of 100 mM KH2PO4 buffer (pH 4.9) and load the entire sample onto the SPE column.[2]
-
Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.
-
Elution: Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol. A second elution with 5% ammonium hydroxide in methanol can be performed to ensure complete recovery.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.[1]
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of acetonitrile and water).
-
Data Presentation
Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Different Methodologies
| Extraction Method | Tissue Type | Acyl-CoA Chain Length | Reported Recovery (%) | Reference |
| Isopropanol & Acetonitrile Extraction with SPE | Plant Tissue | C16-C20 | >85% | Larson TR et al., 2001 |
| Perchloric Acid Extraction | Rat Liver | C16-C18 | 70-85% | Corkey BE et al., 1981 |
| Bligh-Dyer Method | Rat Heart | C14-C20 | 65-80% | Mangino MJ et al., 1992 |
Note: Recovery rates for this compound may vary and should be determined experimentally.
Visualizations
Caption: Experimental workflow for the extraction of this compound from tissue.
Caption: Troubleshooting logic for low recovery of this compound.
References
Technical Support Center: Mass Spectrometry Analysis of 3-Oxo-17-methyloctadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor ionization of 3-Oxo-17-methyloctadecanoyl-CoA during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why does this compound ionize poorly in my mass spectrometer?
A1: this compound, like other long-chain acyl-CoAs (LCACoAs), possesses an amphiphilic structure with a long, nonpolar fatty acyl chain and a polar coenzyme A moiety. This complex nature presents several challenges for mass spectrometry analysis, including:
-
Low Ionization Efficiency: The long hydrocarbon chain makes the molecule less amenable to efficient ionization by electrospray ionization (ESI), a common technique for such molecules.
-
In-Source Fragmentation: The molecule can be prone to fragmentation within the ion source before it reaches the mass analyzer, leading to a weak signal for the precursor ion.
-
Analyte Adsorption: The phosphate (B84403) groups in the CoA moiety have a high affinity for glass and metallic surfaces, which can lead to sample loss during preparation and analysis.[1]
-
Formation of Multiple Adducts: In positive ion mode, LCACoAs can form various adducts (e.g., [M+H]⁺, [M+Na]⁺), which can distribute the signal across several species and reduce the intensity of the desired ion.[2]
Q2: What is the general metabolic context of this compound?
A2: this compound is an intermediate in the beta-oxidation of fatty acids.[3][4][5][6] This is a mitochondrial process that breaks down long-chain fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[3][5][7] The "3-oxo" designation indicates that it is at the third step of the beta-oxidation cycle.
Q3: What are the typical fragmentation patterns for long-chain acyl-CoAs in tandem MS?
A3: In positive ion mode ESI-MS/MS, long-chain acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment.[8][9] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[8] In negative ion mode, a common fragmentation involves cleavage at the C-O bond of the 5'-α-phosphate.[2]
Troubleshooting Guide
Issue 1: Low Signal Intensity or No Detectable Peak for this compound
This is the most common issue and can be addressed by optimizing several aspects of your experimental workflow, from sample preparation to MS parameter settings.
The presence of a ketone group on your analyte offers a specific target for chemical derivatization to improve its ionization efficiency.
-
Strategy: Introduce a charged or easily ionizable tag to the 3-oxo group.
-
Recommended Reagents:
-
Hydroxylamine: Reacts with ketones to form oximes, which can improve ionization.[10]
-
Girard's Reagents (Girard's T or P): These reagents introduce a quaternary ammonium (B1175870) group, providing a permanent positive charge.
-
2-Hydrazinoquinoline (B107646) (HQ): This reagent reacts with ketones to form hydrazones and is effective for enhancing the detectability of keto-compounds in LC-MS.[11]
-
2,4-Dinitrophenylhydrazine (DNPH): Forms derivatives that can be detected in negative ion mode.[10][12]
-
-
Sample Preparation: Dry down your sample containing this compound.
-
Derivatization Reaction:
-
Reconstitute the sample in a solution of 2-hydrazinoquinoline (HQ).
-
The reaction is typically carried out in a mixture of acetonitrile (B52724) and water with a mild acid catalyst (e.g., acetic acid).
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
-
LC-MS/MS Analysis: Inject the derivatized sample directly into the LC-MS/MS system.
Fine-tuning the ESI source parameters can significantly impact the ionization of large molecules like this compound.
-
Strategy: Systematically adjust source settings to find the optimal conditions for your analyte.
-
Key Parameters to Optimize:
-
Ionization Mode: Test both positive and negative ESI. While negative mode can sometimes offer higher signal intensity for the deprotonated molecule [M-H]⁻, positive mode is often more sensitive for LCACoAs, especially when using mobile phases with additives like ammonium hydroxide (B78521).[2][13] One study found that positive ion mode was approximately 3-fold more sensitive for some long-chain acyl-CoAs.[2][14]
-
Capillary Voltage: Optimize for a stable spray and maximum signal intensity.
-
Gas Temperatures and Flow Rates (Nebulizer and Drying Gas): These parameters affect desolvation. Insufficient desolvation can lead to poor ionization and adduct formation.
-
Fragmentor/Collision Energy: In the source, high energies can cause in-source fragmentation. Start with lower settings and gradually increase to find a balance between signal intensity and fragmentation.
-
| Analyte | Negative Ion Mode Signal (Relative Intensity) | Positive Ion Mode Signal (Relative Intensity) | Reference |
| C16:0-CoA | ~7-fold more intense than [M+H]⁺ (infusion) | 1 | [2] |
| C16:0-CoA, C18:1-CoA, C24:1-CoA | 1 | ~3 | [2][14] |
The composition of your mobile phase plays a critical role in ionization efficiency.
-
Strategy: Add modifiers to the mobile phase to promote the formation of specific, highly-charged adducts or to improve protonation/deprotonation.
-
Recommended Mobile Phase Additives:
-
Ammonium Hydroxide (for Positive ESI): Using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape and resolution for LCACoAs on a C18 column.[9][15]
-
Acetic Acid (for Negative ESI): Can significantly enhance the signal for many lipid classes compared to ammonium acetate (B1210297) or ammonium hydroxide.[16] A concentration of 0.02% (v/v) has been suggested as optimal.[16]
-
Ammonium Acetate or Formate: Commonly used buffers that can help stabilize the spray and provide a source of adducts ([M+NH₄]⁺).
-
| Lipid Class | Signal Increase with Acetic Acid vs. Ammonium Acetate | Reference |
| Various (11 subclasses) | 2- to 19-fold | [16] |
| All lipid classes | 2- to 1000-fold increase with Acetic Acid vs. Ammonium Hydroxide | [16] |
Issue 2: Poor Chromatographic Peak Shape and/or Retention Time Instability
The amphiphilic nature of this compound can lead to challenging chromatography.
-
Strategy: Choose a column and gradient that provides good retention and separation for long-chain acyl-CoAs.
-
Recommendations:
-
Column: A C18 reversed-phase column is commonly used.[9][15] For very polar analytes, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be an alternative.
-
Mobile Phase: A binary gradient with water and acetonitrile is typical.[9][13][15] The addition of ammonium hydroxide to both phases can improve chromatography at high pH.[9][13][15]
-
Gradient: A carefully optimized gradient from a lower to a higher percentage of organic solvent is necessary to elute the long-chain acyl-CoAs with good peak shape.
-
-
Column: C18 reversed-phase, e.g., 2.1 x 150 mm.
-
Solvent A: 15 mM Ammonium Hydroxide in water.[13]
-
Solvent B: 15 mM Ammonium Hydroxide in acetonitrile.[13]
-
Flow Rate: 0.4 mL/min.[13]
-
Gradient:
-
Start at 20% B.
-
Increase to 45% B over 2.8 min.
-
Decrease to 25% B over 0.2 min.
-
Increase to 65% B over 1 min.
-
Decrease to 20% B over 0.5 min for re-equilibration.[13]
-
Visualizations
Fatty Acid Beta-Oxidation Pathway
Caption: Mitochondrial fatty acid beta-oxidation pathway.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor MS signal.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Fatty acid beta oxidation | Abcam [abcam.com]
- 6. aocs.org [aocs.org]
- 7. jackwestin.com [jackwestin.com]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 10. ddtjournal.com [ddtjournal.com]
- 11. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Oxo-17-methyloctadecanoyl-CoA and Other Branched-Chain Acyl-CoAs for Researchers
For Immediate Release
This guide provides a comparative analysis of 3-Oxo-17-methyloctadecanoyl-CoA and other significant branched-chain acyl-CoAs for researchers, scientists, and drug development professionals. Due to the limited direct experimental data on this compound, this document leverages established knowledge of similar branched-chain and straight-chain acyl-CoAs to infer its metabolic fate and biochemical properties.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are crucial intermediates in cellular metabolism. Unlike their straight-chain counterparts, the presence of methyl groups along the acyl chain necessitates specialized enzymatic pathways for their degradation. The accumulation of certain branched-chain acyl-CoAs is associated with severe metabolic disorders, such as Refsum disease, highlighting the importance of understanding their metabolism. These molecules also play significant roles in cellular signaling, particularly through the activation of peroxisome proliferator-activated receptors (PPARs).
This guide focuses on comparing the known properties and metabolic pathways of well-characterized branched-chain acyl-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, with the inferred characteristics of this compound.
Hypothetical Metabolism of 17-methyloctadecanoyl-CoA
The metabolism of 17-methyloctadecanoic acid, an iso-branched-chain fatty acid, is expected to proceed through the peroxisomal β-oxidation pathway. The introduction of a methyl group at the penultimate carbon (iso-position) allows it to be a substrate for the standard β-oxidation machinery, albeit potentially at different rates compared to straight-chain fatty acids. The formation of this compound is a key intermediate step in this process.
Comparative Analysis of Branched-Chain Acyl-CoA Metabolism
The metabolism of branched-chain acyl-CoAs varies significantly depending on the position of the methyl branch.
-
α-Methyl Branched Acyl-CoAs (e.g., Pristanoyl-CoA): These compounds undergo β-oxidation, but the presence of the α-methyl group requires the action of specific enzymes like α-methylacyl-CoA racemase to convert the (2R)-stereoisomer to the (2S)-stereoisomer for further processing by the oxidative enzymes.
-
β-Methyl Branched Acyl-CoAs (e.g., Phytanoyl-CoA): The methyl group at the β-position sterically hinders the standard β-oxidation pathway. Therefore, these molecules are initially metabolized via α-oxidation, a process that removes one carbon atom and shifts the methyl group to the α-position, forming pristanoyl-CoA, which can then enter the β-oxidation pathway.
-
iso-Branched Acyl-CoAs (e.g., 17-methyloctadecanoyl-CoA): With the methyl group near the end of the acyl chain, these molecules can theoretically be degraded by β-oxidation until the final cycles, which would yield propionyl-CoA and acetyl-CoA.
| Feature | This compound (Inferred) | Phytanoyl-CoA | Pristanoyl-CoA |
| Precursor | 17-Methyloctadecanoic Acid | Phytanic Acid | Phytanic Acid (via α-oxidation) |
| Initial Degradation Pathway | β-oxidation | α-oxidation | β-oxidation |
| Key Enzymes | Acyl-CoA Oxidase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, 3-Oxoacyl-CoA Thiolase | Phytanoyl-CoA Hydroxylase, 2-Hydroxyphytanoyl-CoA Lyase | α-Methylacyl-CoA Racemase, Branched-chain Acyl-CoA Oxidase |
| Metabolic Products | Acetyl-CoA, Propionyl-CoA | Pristanoyl-CoA | Propionyl-CoA, Acetyl-CoA, 4,8-Dimethylnonanoyl-CoA |
| Associated Disease | None known | Refsum Disease | Peroxisomal biogenesis disorders |
Signaling Roles of Branched-Chain Acyl-CoAs
Branched-chain fatty acids and their CoA esters are known to be potent activators of the nuclear receptor PPARα.[1] This receptor plays a central role in regulating the expression of genes involved in fatty acid uptake and oxidation. The activation of PPARα by these molecules suggests a feedback mechanism where their accumulation induces the machinery required for their own degradation.
The binding affinities of different branched-chain acyl-CoAs to PPARα can vary, influencing the extent of target gene activation.
| Ligand | Kd for PPARα (nM) | Reference |
| Phytanoyl-CoA | ~11 | [2] |
| Pristanoyl-CoA | ~11 | [2] |
| 17-methyloctadecanoyl-CoA | Not determined | - |
Experimental Protocols
Quantification of Branched-Chain Acyl-CoAs by LC-MS/MS
The analysis of acyl-CoA species is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the low cellular abundance and chemical properties of these molecules. The following is a representative protocol for the extraction and quantification of acyl-CoAs from cultured cells.
1. Sample Preparation:
- Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells and precipitate proteins by adding a cold extraction solvent (e.g., 10% trichloroacetic acid or 80:20 methanol:water).
- Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).
- Centrifuge to pellet the protein precipitate.
- Collect the supernatant containing the acyl-CoAs.
2. LC-MS/MS Analysis:
- Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography with a C18 or C8 column. A gradient elution with solvents such as ammonium (B1175870) acetate (B1210297) or formic acid in water and acetonitrile (B52724) is commonly used.
- Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
- Quantification: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA of interest. The transition from the protonated molecule [M+H]+ to the characteristic fragment of the CoA moiety is often used for quantification.
start [label="Cultured Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
extraction [label="Extraction with\nInternal Standard"];
centrifugation [label="Centrifugation"];
supernatant [label="Supernatant Collection"];
lcms [label="LC-MS/MS Analysis"];
data [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> extraction;
extraction -> centrifugation;
centrifugation -> supernatant;
supernatant -> lcms;
lcms -> data;
}
Conclusion
While this compound remains a poorly characterized molecule, its role as an intermediate in the β-oxidation of 17-methyloctadecanoic acid can be inferred from our understanding of fatty acid metabolism. Its metabolism is likely to be less complex than that of α- and β-methyl branched-chain acyl-CoAs, as it does not require the specialized α-oxidation pathway. However, the efficiency of its processing by the standard β-oxidation enzymes warrants further investigation. Like other branched-chain acyl-CoAs, it may also function as a signaling molecule through the activation of PPARα. The experimental protocols outlined in this guide provide a framework for the future characterization of this and other novel acyl-CoA species.
References
Validating the Role of 3-Oxo-17-methyloctadecanoyl-CoA in Beta-Oxidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the role of 3-Oxo-17-methyloctadecanoyl-CoA, the presumed intermediate in the beta-oxidation of 17-methyloctadecanoic acid. Due to the limited direct experimental data on this specific molecule, this document outlines a comparative approach, contrasting the hypothetical metabolism of 17-methyloctadecanoic acid with well-established fatty acid oxidation pathways. The experimental protocols and data presented are based on established methodologies and provide a roadmap for investigation.
Introduction
Fatty acid beta-oxidation is a critical metabolic pathway for energy production. While the oxidation of straight-chain fatty acids is well-understood, the metabolism of branched-chain fatty acids presents unique challenges to the standard enzymatic machinery. 17-methyloctadecanoic acid, a long-chain fatty acid with a methyl group at the omega-1 position, is predicted to undergo beta-oxidation, leading to the formation of the intermediate this compound. The validation of this pathway and the characterization of its intermediates are crucial for understanding the full scope of lipid metabolism and its implications in health and disease.
This guide compares the predicted beta-oxidation of 17-methyloctadecanoic acid with two key pathways: the standard beta-oxidation of straight-chain fatty acids and the alpha- and beta-oxidation of the branched-chain phytanic acid.
Comparative Analysis of Fatty Acid Beta-Oxidation Pathways
The metabolism of 17-methyloctadecanoic acid is expected to proceed through a modified beta-oxidation pathway. The key point of comparison is how the methyl branch is handled by the enzymatic machinery.
| Feature | Straight-Chain Fatty Acid (e.g., Stearic Acid) | Branched-Chain Fatty Acid (e.g., Phytanic Acid) | Predicted Pathway for 17-Methyloctadecanoic Acid |
| Initial Processing | Direct activation to Acyl-CoA | Alpha-oxidation to remove the β-methyl group, followed by activation | Direct activation to 17-methyloctadecanoyl-CoA |
| Key Intermediate | 3-Oxoacyl-CoA | Pristanic acid | This compound |
| Final Products | Acetyl-CoA | Acetyl-CoA and Propionyl-CoA | Acetyl-CoA and Isobutyryl-CoA (predicted) |
| Cellular Location | Mitochondria and Peroxisomes | Primarily Peroxisomes (initial steps) | Mitochondria and/or Peroxisomes |
Signaling Pathways and Experimental Workflows
To investigate the metabolism of 17-methyloctadecanoic acid, a series of experiments can be designed to trace its breakdown and identify the intermediates.
Confirming the Structure of 3-Oxo-17-methyloctadecanoyl-CoA: A Comparative Guide Using Authentic Standards
For researchers and drug development professionals, rigorous structural confirmation of novel or synthesized molecules is paramount. This guide provides a comprehensive comparison of analytical data from an experimental sample of 3-Oxo-17-methyloctadecanoyl-CoA against a certified authentic standard. The methodologies outlined herein, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, represent the gold standard for unambiguous structural elucidation of complex lipids like acyl-Coenzyme A (acyl-CoA) derivatives.
Authentic Standard Procurement
An authentic standard for a modified lipid such as this compound is typically not available as a stock item. However, several specialized chemical suppliers offer custom synthesis of complex lipids and acyl-CoA analogs. It is recommended to commission a synthesis from a reputable vendor who can provide a certificate of analysis (CoA) confirming the structure and purity of the standard, typically determined by NMR and high-resolution mass spectrometry.
Analytical Workflow for Structural Confirmation
The definitive confirmation of the structure of this compound involves a multi-step process. This workflow ensures that the experimental sample is directly and accurately compared to the authentic standard using orthogonal analytical techniques.
comparative analysis of 3-Oxo-17-methyloctadecanoyl-CoA levels in different cell types
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Oxo-17-methyloctadecanoyl-CoA
This compound is a metabolic intermediate in the degradation of 17-methyloctadecanoic acid, a branched-chain fatty acid.[1] The presence of a methyl group on the penultimate (iso) carbon distinguishes it from straight-chain fatty acids and necessitates a specific catabolic pathway.[2][3] The quantification of intermediates like this compound can provide valuable insights into cellular lipid metabolism, enzyme function, and the metabolic basis of various diseases.
Quantitative Data Comparison
Currently, there is a lack of published data directly comparing the absolute or relative abundance of this compound across different cell types. To facilitate future studies, the following table provides a standardized format for presenting such quantitative data. Researchers can adapt this template to report their findings, ensuring clarity and ease of comparison with subsequent studies.
| Cell Type | Cell Line/Primary Culture | Growth Conditions | This compound (pmol/10^6 cells or pmol/mg protein) | Method of Quantification | Reference |
| Example: Hepatocyte | e.g., HepG2 | DMEM, 10% FBS | Insert Value | LC-MS/MS | [Your Study] |
| Example: Myocyte | e.g., C2C12 | DMEM, 10% HS | Insert Value | LC-MS/MS | [Your Study] |
| Example: Adipocyte | e.g., 3T3-L1 | DMEM, 10% FBS, Insulin | Insert Value | LC-MS/MS | [Your Study] |
| Example: Macrophage | e.g., RAW 264.7 | RPMI, 10% FBS | Insert Value | LC-MS/MS | [Your Study] |
Metabolic Pathway: Oxidation of Branched-Chain Fatty Acids
The catabolism of branched-chain fatty acids like 17-methyloctadecanoic acid involves a series of enzymatic reactions primarily occurring in the peroxisomes and mitochondria.[2][3][4][5] The initial steps for iso-branched fatty acids typically involve alpha-oxidation, followed by beta-oxidation. The diagram below illustrates the general pathway leading to the formation of this compound and its subsequent metabolism.
Experimental Protocols
The quantification of intracellular acyl-CoA species is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[6][7][8][9][10]
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from mammalian cells.[6][10]
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 80% methanol (B129727)
-
Internal standards (e.g., C17:0-CoA)
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water)
Procedure:
-
Place the cell culture dish on ice and aspirate the growth medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% TCA or 80% methanol to the plate.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add a known amount of internal standard to each sample.
-
Vortex the samples vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.
Protocol 2: Quantification by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to resolve the acyl-CoA species.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: 30-40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of standards.
-
Collision Energy and other source parameters: Optimized for each analyte to achieve maximum sensitivity.
Data Analysis:
-
Generate a standard curve using a synthetic standard of this compound of known concentrations.
-
Quantify the amount of the target analyte in the samples by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Normalize the results to cell number or total protein content for valid comparison across different cell types.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the comparative analysis of this compound levels in different cell types.
References
- 1. 17-Methyloctadecanoic acid | C19H38O2 | CID 3083779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 9. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Enzyme Specificity for 3-Oxo-17-methyloctadecanoyl-CoA
For researchers, scientists, and professionals in drug development, understanding the enzymatic specificity for novel substrates like 3-Oxo-17-methyloctadecanoyl-CoA is crucial for elucidating metabolic pathways and identifying potential therapeutic targets. This guide provides a framework for comparing the activity of candidate enzymes on this substrate, complete with detailed experimental protocols and data presentation structures.
Introduction to the Metabolic Context
This compound is a long-chain, methyl-branched fatty acyl-CoA. Its structure suggests that it is an intermediate in the β-oxidation of branched-chain fatty acids. This process primarily occurs in peroxisomes, as mitochondria are less efficient at metabolizing such substrates. The final step of each β-oxidation cycle, the thiolytic cleavage of a 3-oxoacyl-CoA, is of particular interest.
Candidate Enzymes for Investigation
Based on existing knowledge of fatty acid metabolism, two key enzyme families are prime candidates for acting on this compound:
-
Peroxisomal 3-oxoacyl-CoA Thiolases: These enzymes catalyze the cleavage of 3-oxoacyl-CoA into a shortened acyl-CoA and acetyl-CoA. Some thiolases have a broad substrate specificity, showing activity with long-chain and branched-chain substrates.
-
Short-chain Dehydrogenases/Reductases (SDRs): This is a large and diverse superfamily of enzymes, many of which are involved in lipid metabolism. Certain SDRs may exhibit activity towards 3-oxoacyl-CoA substrates, although their primary roles are often in oxidation/reduction reactions.
Comparative Data on Enzyme Specificity
To facilitate direct comparison, researchers should aim to determine the following kinetic parameters for their candidate enzymes:
| Enzyme Candidate | Substrate | Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Thiolase A (Control) | 3-Oxopalmitoyl-CoA (C16) | Experimental Data | Experimental Data | Experimental Data |
| SCP-2/Thiolase | 3-Oxopalmitoyl-CoA (C16) | Experimental Data | Experimental Data | Experimental Data |
| Candidate Enzyme 1 | This compound | Experimental Data | Experimental Data | Experimental Data |
| Candidate Enzyme 2 | This compound | Experimental Data | Experimental Data | Experimental Data |
Detailed Experimental Protocols
The following is a generalized protocol for an enzyme activity assay that can be adapted for the specific candidate enzymes and the substrate, this compound.
Objective: To determine the kinetic parameters (Km and Vmax) of candidate enzymes with this compound.
Materials:
-
Purified candidate enzymes (e.g., recombinant peroxisomal thiolases, SDRs)
-
This compound (substrate)
-
Coenzyme A (CoA)
-
NAD+ or NADP+ (depending on the dehydrogenase/reductase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
UV/Vis Spectrophotometer
-
96-well UV-transparent microplates
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and determine its concentration.
-
Prepare a range of substrate concentrations by serial dilution in the assay buffer.
-
Prepare stock solutions of CoA and NAD+/NADP+ in the assay buffer.
-
Prepare a solution of the purified enzyme of known concentration.
-
-
Enzyme Assay:
-
The assay should be performed in a total volume of 200 µL in a 96-well plate.
-
To each well, add:
-
150 µL of potassium phosphate buffer
-
20 µL of the substrate solution (at varying concentrations)
-
10 µL of CoA solution
-
10 µL of NAD+/NADP+ solution (if assaying a dehydrogenase)
-
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution to each well.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Monitor the change in absorbance at 340 nm for the reduction of NAD(P)+ to NAD(P)H (for dehydrogenases) or at a wavelength suitable for detecting the cleavage of the thioester bond of the substrate (for thiolases).
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software (e.g., GraphPad Prism).
-
Visualizing Metabolic and Experimental Frameworks
To provide a clear visual representation of the underlying processes, the following diagrams have been created using the DOT language.
References
In-Depth Analysis of 3-Oxo-17-methyloctadecanoyl-CoA: Data Currently Not Available in Comparative Studies
A comprehensive review of existing scientific literature reveals a notable absence of quantitative data comparing the levels of 3-Oxo-17-methyloctadecanoyl-CoA in healthy versus diseased states. This specific molecule, a presumed intermediate in the metabolism of 17-methyloctadecanoic acid, has not been a direct subject of published comparative studies. Therefore, a quantitative comparison guide as requested cannot be generated at this time.
While direct data on this compound is unavailable, it is pertinent to discuss the broader context of its potential precursor, 17-methyloctadecanoic acid, and the general metabolism of branched-chain fatty acids (BCFAs), as alterations in these pathways are associated with various metabolic conditions.
Understanding the Precursor: 17-Methyloctadecanoic Acid
17-methyloctadecanoic acid, also known as isononadecanoic acid, is a long-chain branched fatty acid.[1][2] It belongs to a class of lipids that are found in various organisms and are involved in cellular metabolism.[3] While the precise metabolic pathway of 17-methyloctadecanoic acid is not extensively detailed in the available literature, the metabolism of odd-chain and branched-chain fatty acids typically undergoes processes of α-oxidation and β-oxidation.[4]
The β-oxidation of straight-chain fatty acids results in the sequential removal of two-carbon units in the form of acetyl-CoA. For odd-chain fatty acids, this process continues until a final three-carbon unit, propionyl-CoA, is produced.[4] Branched-chain fatty acids may require an initial α-oxidation step to handle the methyl branch before proceeding with β-oxidation.[4] It is within this β-oxidation spiral that a 3-oxoacyl-CoA intermediate, such as the queried this compound, would theoretically be formed.
General Metabolic Pathway for Branched-Chain Fatty Acid Oxidation
The metabolism of branched-chain fatty acids is a critical cellular process. Defects in these pathways can lead to a group of inherited metabolic disorders known as fatty acid oxidation disorders (FAODs).[5][6][7][8] While no specific disease has been directly linked to the metabolism of 17-methyloctadecanoic acid and its intermediates, understanding the general pathway provides insight into potential areas of dysfunction.
Below is a generalized workflow for the mitochondrial β-oxidation of a fatty acid, which would include the formation of a 3-oxoacyl-CoA intermediate.
Caption: Generalized mitochondrial β-oxidation spiral.
Experimental Protocols for Acyl-CoA Analysis
Although no specific protocols for this compound were found, the general methodology for quantifying acyl-CoA species in biological samples involves sophisticated analytical techniques. These methods are crucial for studying metabolic disorders.
1. Sample Preparation:
-
Tissue Homogenization: Tissues are typically snap-frozen in liquid nitrogen and then homogenized in an extraction solvent, often containing a mixture of organic solvents like isopropanol (B130326) and an acidic aqueous buffer to precipitate proteins and extract lipids and metabolites.
-
Solid-Phase Extraction (SPE): The crude extract is often cleaned up and concentrated using SPE. This step helps in removing interfering substances and isolating the acyl-CoA species.
2. Analytical Measurement:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for the quantitative analysis of acyl-CoAs.
-
Chromatographic Separation: A reversed-phase liquid chromatography column is typically used to separate the different acyl-CoA species based on their chain length and polarity.
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and quantification. The instrument is usually operated in positive ion mode, and specific precursor-to-product ion transitions are monitored for each acyl-CoA of interest in a technique called multiple reaction monitoring (MRM), which provides high specificity and sensitivity.
-
-
Internal Standards: For accurate quantification, stable isotope-labeled internal standards for various acyl-CoA species are added to the samples at the beginning of the extraction process to correct for any loss during sample preparation and for variations in instrument response.
Below is a conceptual workflow for the analysis of acyl-CoAs.
Caption: General workflow for acyl-CoA analysis.
Conclusion
The request for a quantitative comparison of this compound between healthy and diseased states highlights a gap in the current scientific literature. While the tools and methodologies to perform such an analysis exist, research has not yet focused on this specific metabolite. Future metabolomic studies may shed light on the role of this compound and its parent fatty acid in health and disease, potentially identifying it as a novel biomarker. For now, researchers in drug development and related fields should focus on the broader class of branched-chain fatty acids and known fatty acid oxidation disorders for which quantitative data and established clinical relevance are available.
References
- 1. Showing Compound xi-17-Methyloctadecanoic acid (FDB016440) - FooDB [foodb.ca]
- 2. 17-Methyloctadecanoic acid | C19H38O2 | CID 3083779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 17-Methyloctadecanoic acid | 2724-59-6 [smolecule.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 7. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid Oxidation Disorders - Children's Health Issues - MSD Manual Consumer Version [msdmanuals.com]
A Comparative Guide to the Biological Activity of 3-Oxo-Acyl-CoA Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 3-Oxo-17-methyloctadecanoyl-CoA is not available in the current scientific literature. This guide provides a comparative assessment based on the known biological activities of structurally related compounds, including straight-chain and branched-chain 3-oxo-acyl-CoA molecules. The information presented herein is intended to serve as a foundational resource for hypothesis generation and experimental design.
Introduction
3-Oxo-acyl-Coenzyme A (CoA) thioesters are critical intermediates in the metabolic pathways of fatty acids. Their biological activities are primarily dictated by their interactions with enzymes of the beta-oxidation pathway and their potential role as signaling molecules, for instance, through the activation of nuclear receptors. The specific structure of the acyl chain, including its length and the presence of modifications such as methyl branching, can significantly influence these interactions. This guide explores the anticipated biological activity of this compound by comparing it with known activities of related compounds.
Hypothetical Biological Role of this compound
Based on its structure, this compound is an intermediate in the degradation of a branched-chain fatty acid. The methyl group at the 17th position (ω-1) suggests its origin from a fatty acid like 17-methyloctadecanoic acid. Such compounds are typically metabolized through the peroxisomal β-oxidation pathway.
Comparative Biological Activities of Related Compounds
The biological activity of 3-oxo-acyl-CoA molecules is largely determined by their substrate suitability for enzymes in the β-oxidation pathway and their ability to act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα).
| Compound Type | Primary Metabolic Pathway | Known Biological Activities | Reference |
| Straight-Chain 3-Oxo-Acyl-CoAs (e.g., 3-Oxopalmitoyl-CoA) | Mitochondrial and Peroxisomal β-oxidation | Substrates for 3-ketoacyl-CoA thiolases.[1][2] | [1][2] |
| 2-Methyl-Branched 3-Oxo-Acyl-CoAs (e.g., 3-Oxo-2-methylpalmitoyl-CoA) | Peroxisomal β-oxidation | Specific substrates for peroxisomal thiolases like SCP-2/thiolase.[2] Inactive with mitochondrial thiolases. | [2] |
| Very-Long-Chain Acyl-CoAs (VLCFA-CoAs) | Peroxisomal β-oxidation | Potent activators of PPARα, suggesting their role in regulating lipid metabolism gene expression.[3] | [3] |
| Branched-Chain Acyl-CoAs (BCFA-CoAs) | Peroxisomal β-oxidation | High-affinity ligands for PPARα, more so than their corresponding free fatty acids.[3] | [3] |
Signaling Pathways
Peroxisomal β-Oxidation of Branched-Chain Fatty Acids
The metabolism of branched-chain fatty acids, and consequently their 3-oxo-acyl-CoA intermediates, occurs predominantly in peroxisomes. This pathway involves a series of enzymatic reactions that shorten the fatty acid chain.
Caption: Peroxisomal β-oxidation pathway for branched-chain fatty acids.
PPARα Activation by Fatty Acyl-CoAs
Fatty acyl-CoAs, particularly very-long-chain and branched-chain variants, are potent ligands for PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism.
References
- 1. Thiolase - Wikipedia [en.wikipedia.org]
- 2. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
literature review comparing analytical methods for branched-chain acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
The analysis of branched-chain acyl-Coenzyme A (BCA-CoA) thioesters is critical for understanding the metabolism of branched-chain amino acids (BCAAs) and its dysregulation in various diseases. These metabolites, derived from leucine, isoleucine, and valine, are key intermediates in cellular energy homeostasis.[1] However, their low cellular abundance, inherent instability, and structural similarity to other acyl-CoAs present significant analytical challenges.[2][3] This guide provides a comparative overview of the primary analytical techniques used for the quantification of BCA-CoAs, with a focus on performance, supported by experimental data and detailed protocols.
Overview of Analytical Methodologies
The quantification of acyl-CoAs has evolved from traditional chromatographic techniques to highly sensitive mass spectrometry-based methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most robust, sensitive, and reproducible approach for acyl-CoA analysis and is now the most frequently utilized platform.[4][5][6] Other methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, are also employed, each with distinct advantages and limitations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the highest selectivity and sensitivity for detecting low-abundance acyl-CoAs directly from complex biological matrices.[1][5] Common LC-MS/MS approaches utilize reverse-phase chromatography to separate different acyl-CoA species.[4] Data acquisition is often performed in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, which provides excellent quantitative performance by monitoring specific precursor-to-product ion transitions.[7][8][9] A characteristic neutral loss of 507 Da in positive ion mode is frequently used for the targeted profiling of all acyl-CoAs.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is typically used for analyzing the volatile fatty acid components of acyl-CoAs after chemical hydrolysis and derivatization.[10][11] For instance, short-chain fatty acids, including branched isomers, can be derivatized with reagents like pentafluorobenzyl bromide (PFBBr) to enhance volatility and detection sensitivity.[10] While not a direct measurement of the intact thioester, it is a reliable method for profiling the corresponding fatty acid pool.
-
High-Performance Liquid Chromatography (HPLC): Earlier methods relied on HPLC with UV detection (monitoring at 260 nm) or fluorescence detection after derivatization.[11][12] For example, acyl-CoAs can be converted to fluorescent etheno-derivatives, significantly increasing detection sensitivity.[11] While robust, these methods may lack the specificity and sensitivity of modern MS-based techniques, especially in complex samples.
Below is a simplified diagram illustrating the metabolic origin of key branched-chain acyl-CoAs from their parent amino acids.
Performance Comparison of Analytical Methods
The choice of analytical method often depends on the specific research question, required sensitivity, and available instrumentation. The following table summarizes quantitative performance data from various studies to facilitate comparison.
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Accuracy / Recovery | Key Features | Reference(s) |
| LC-MS/MS | Short- and Very-Long-Chain Acyl-CoAs | Cultured Cells, Platelets | LOQ: 4.2 nM (VLC) to 16.9 nM (SC) | Not specified | Phosphate (B84403) methylation derivatization improves chromatography. | [13] |
| LC-MS/MS | Short-Chain Acyl-CoAs & CoA Precursors | Biological Material | Sensitive LOQs reported | High accuracy and precision demonstrated | SPE-less sample prep using 5-sulfosalicylic acid (SSA). | [5][14][15] |
| GC-MS | Branched-Chain Fatty Acids (after hydrolysis) | Standards, Mouse Feces | LOD: 5–10 ng/mL | >95% accuracy | FAME derivatization for enhanced separation. | [16] |
| GC-MS | Straight- and Branched-Chain SCFAs (after hydrolysis) | Standards, Mouse Feces | LOD: 0.244–0.977 µM | Recovery: 55.7%–97.9% | PFBBr derivatization; tandem GC columns for improved separation. | [10] |
| HPLC-Fluorescence | Acyl-CoAs (C4 to C20) | Plant Tissues | Detects down to 6 fmol | Not specified | Derivatization to fluorescent acyl etheno-CoA. | [11] |
Experimental Workflow and Protocols
A successful analysis relies on a meticulously executed experimental workflow, from sample collection to data interpretation. The diagram below illustrates a typical workflow for the LC-MS/MS analysis of acyl-CoAs.
Below are detailed protocols for key analytical methods discussed in the literature.
This method, adapted from several publications, utilizes 5-sulfosalicylic acid (SSA) for sample deproteinization, which eliminates the need for a separate solid-phase extraction (SPE) step that can lead to the loss of polar analytes.[5][14][15]
-
Sample Extraction:
-
Homogenize frozen tissue or cell pellets in a cold extraction solution containing 2.5% SSA.
-
Include internal standards (e.g., stable isotope-labeled acyl-CoAs) in the extraction solution for accurate quantification.[2][7]
-
Centrifuge the homogenate at high speed (e.g., >15,000 x g) at 4°C to pellet precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform separation on a reverse-phase C18 or C8 column.[8][9] Use an ion-pairing reagent in the mobile phase to improve retention and peak shape of the polar acyl-CoA molecules.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) to detect and quantify each acyl-CoA species. Monitor at least two transitions for each analyte: one for quantification (e.g., [M+H]+ → [M-507+H]+) and one for confirmation (e.g., [M+H]+ → 428 m/z).[5][15]
-
This protocol involves a derivatization step to improve chromatographic performance and an SPE step for sample cleanup, as described by Cao et al. (2021).[13]
-
Sample Preparation and Extraction:
-
Extract acyl-CoAs from the biological sample using appropriate solvents.
-
Perform a sample cleanup and enrichment step using mixed-mode solid-phase extraction (SPE).
-
-
Derivatization (Phosphate Methylation):
-
Methylate the phosphate groups of the extracted acyl-CoAs. This derivatization reduces the high affinity of the phosphate groups to glass and metal surfaces, leading to better peak shapes and preventing analyte loss.[13]
-
-
LC-MS/MS Analysis:
-
Chromatography: Achieve full chromatographic coverage from free CoA to very-long-chain acyl-CoAs on a suitable LC column.
-
Mass Spectrometry: Perform targeted data acquisition using SRM transitions constructed based on the fragmentation rules for methylated acyl-CoAs.
-
Quantification: Use uniformly 13C-labeled metabolite extracts or stable isotope-labeled standards for accurate quantification.[13]
-
This method, adapted from a study by Zeng et al. (2020), is for the indirect analysis of BCA-CoAs by quantifying their corresponding branched-chain fatty acids after hydrolysis.[10]
-
Hydrolysis and Extraction:
-
Hydrolyze the acyl-CoA thioester bond in the sample under alkaline conditions to release the free fatty acids.
-
Acidify the sample and extract the short-chain fatty acids (SCFAs) using a suitable organic solvent.
-
-
Derivatization:
-
Derivatize the extracted SCFAs using pentafluorobenzyl bromide (PFBBr). The optimal conditions reported are 90 minutes at 60°C.[10]
-
-
GC-MS Analysis:
-
Chromatography: For optimal separation of SCFA isomers, use a tandem column configuration (e.g., a 30 m DB-225ms column connected to a 30 m DB-5ms column).[10]
-
GC Program: Use a temperature program optimized for the separation of PFBBr-derivatized SCFAs. An example program starts at 80°C, ramps to 170°C, and then to 220°C.[10]
-
Mass Spectrometry: Operate in electron ionization (EI) mode. Acquire data in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring the characteristic m/z ions for each derivatized SCFA.[10]
-
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
Confirming the Subcellular Localization of 3-Oxo-17-methyloctadecanoyl-CoA Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the subcellular localization of the metabolism of 3-oxo-17-methyloctadecanoyl-CoA, a methylated long-chain fatty acid intermediate. Drawing parallels with the well-studied metabolism of other branched-chain fatty acids, this document outlines the experimental evidence and methodologies used to determine the primary site of this metabolic pathway.
Introduction
This compound is a key intermediate in the catabolism of 17-methyloctadecanoic acid, a branched-chain fatty acid. The presence of a methyl group on the carbon chain prevents its direct degradation through the mitochondrial beta-oxidation pathway that catabolizes most straight-chain fatty acids. Instead, its metabolism is expected to follow the pathways established for other similar branched-chain fatty acids, such as phytanic and pristanic acid, which are primarily metabolized within peroxisomes.[1][2][3][4] This guide will compare the evidence for peroxisomal and mitochondrial roles in the breakdown of such fatty acids.
Metabolic Pathway Overview
The degradation of long-chain branched fatty acids typically begins in the peroxisomes.[2][5] Fatty acids with a methyl group at the 3-position, like phytanic acid, first undergo alpha-oxidation to remove the methyl-branched carbon and produce a substrate suitable for beta-oxidation, such as pristanic acid.[4][6] Pristanic acid, a 2-methyl branched-chain fatty acid, is then degraded via peroxisomal beta-oxidation.[7] this compound is an intermediate of the beta-oxidation of 17-methyloctadecanoyl-CoA, a process also anticipated to occur in peroxisomes. After several cycles of beta-oxidation in the peroxisome, the resulting shorter-chain acyl-CoAs can be transported to the mitochondria for complete oxidation to CO2 and water.[6][8]
Comparative Subcellular Localization Data
Experimental data from studies on analogous branched-chain fatty acids strongly indicate that peroxisomes are the primary site for their initial oxidation. The following table summarizes quantitative data from studies on phytanic acid oxidation in different subcellular fractions from human and rat tissues.
| Organelle Fraction | Marker Enzyme | Organism/Tissue | Specific Activity of Phytanic Acid Oxidation (pmol/h/mg protein) | Reference |
| Peroxisomes | Catalase | Human Liver | 4-26 times higher than mitochondria | [9] |
| Human Fibroblasts | 4-26 times higher than mitochondria | [9] | ||
| Mitochondria | Cytochrome-c oxidase | Rat Liver | 198.6 ± 4.20 | [9][10] |
| Human Liver | Lower than peroxisomes | [9] | ||
| Endoplasmic Reticulum | Human Liver | 43-130 times lower than peroxisomes | [9] |
Note: The activity in rat liver shows a mitochondrial preference for phytanic acid oxidation, highlighting species-specific differences.[9][10]
Experimental Protocols for Determining Subcellular Localization
The determination of the subcellular site of metabolic pathways relies on the effective separation of organelles and the accurate measurement of enzymatic activities.
1. Subcellular Fractionation by Differential Centrifugation
This technique separates organelles based on their size and density.
-
Homogenization: Tissues or cultured cells are first disrupted in an isotonic buffer to release their organelles.
-
Centrifugation Series: The homogenate is subjected to a series of centrifugations at increasing speeds.
-
Low speed (e.g., 600 x g): Pellets nuclei and unbroken cells.
-
Medium speed (e.g., 10,000 x g): Pellets mitochondria from the supernatant of the previous step.
-
High speed (e.g., 25,000 x g): Pellets a "light-mitochondrial" fraction containing peroxisomes and lysosomes.[11]
-
Very high speed (e.g., 100,000 x g): Pellets microsomes (fragments of ER and plasma membrane). The remaining supernatant is the cytosol.
-
2. Isopycnic Density Gradient Centrifugation
For a finer separation of organelles with similar sedimentation coefficients (like mitochondria and peroxisomes), density gradient centrifugation is employed.
-
Gradient Preparation: A linear density gradient is created in a centrifuge tube using a medium like Nycodenz or Metrizamide.[9][11]
-
Sample Layering: The "light-mitochondrial" fraction obtained from differential centrifugation is layered on top of the gradient.
-
Ultracentrifugation: The tube is centrifuged at high speed for a prolonged period, allowing organelles to migrate to a point in the gradient where their density equals that of the gradient medium (their isopycnic point).
-
Fraction Collection: The gradient is carefully fractionated from top to bottom.
-
Analysis: Each fraction is assayed for the activity of the enzyme of interest (e.g., phytanic acid oxidase) and for marker enzymes specific to different organelles (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).[9][11] The co-localization of the target enzyme's activity with a specific marker enzyme indicates its subcellular location.
3. Radiometric Enzyme Assays
To quantify the metabolic activity in each fraction, radiolabeled substrates are often used.
-
Incubation: Subcellular fractions are incubated with a radiolabeled substrate, such as [1-¹⁴C]phytanic acid.[9]
-
Product Measurement: The rate of production of a radiolabeled product (e.g., ¹⁴CO₂) is measured over time.[9] This rate, normalized to the protein content of the fraction, gives the specific activity.
Alternative Metabolic Fates and Localization
While peroxisomal beta-oxidation is the primary route, it's important to consider alternative pathways.
-
Mitochondrial Beta-Oxidation: As shown in rats, mitochondria can be the primary site for the oxidation of certain branched-chain fatty acids.[9][10] In humans, mitochondria are responsible for the further oxidation of the products of peroxisomal beta-oxidation.[6][8]
-
Omega-Oxidation: This is a minor pathway that occurs in the endoplasmic reticulum and can metabolize fatty acids when the beta-oxidation pathway is defective.[4]
Conclusion
Based on the extensive evidence from the metabolism of structurally similar branched-chain fatty acids like phytanic and pristanic acid, the subcellular localization of this compound metabolism is confidently assigned to the peroxisome . The experimental workflow involving subcellular fractionation followed by enzymatic assays with organelle-specific markers provides a robust methodology to confirm this localization. While peroxisomes are responsible for the initial cycles of beta-oxidation of these complex fatty acids, the complete degradation of the resulting intermediates to CO2 and water requires a collaborative effort with mitochondria. Understanding this spatial organization of metabolic pathways is crucial for researchers in metabolic diseases and for the development of targeted therapeutic interventions.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 3. Peroxisomal β-Oxidation | Encyclopedia MDPI [encyclopedia.pub]
- 4. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pristanic acid - Wikipedia [en.wikipedia.org]
- 8. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytanic acid alpha-oxidation. Differential subcellular localization in rat and human tissues and its inhibition by nycodenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The subcellular localization of phytanic acid oxidase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Properties and subcellular localization of myocardial fatty acyl-coenzyme A oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Metabolomics Guide to 3-Oxo-17-methyloctadecanoyl-CoA and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic landscape surrounding 3-Oxo-17-methyloctadecanoyl-CoA, a key intermediate in the degradation of C19 methyl-branched fatty acids. By examining its metabolic precursors and the enzymatic pathways involved, this document aims to offer a comprehensive resource for understanding the intricate processes of branched-chain fatty acid oxidation and its implications in health and disease.
Introduction
Branched-chain fatty acids (BCFAs) are significant components of the human diet, primarily derived from dairy products and ruminant fats. Unlike their straight-chain counterparts, the presence of methyl groups along the acyl chain necessitates specialized oxidative pathways, primarily occurring within peroxisomes. The metabolism of these fatty acids is crucial, and defects in these pathways can lead to severe metabolic disorders.
This guide focuses on the comparative metabolomics of this compound and its precursors, providing insights into their biochemical relationships and the analytical methods used for their quantification.
Metabolic Pathway of C19 Methyl-Branched Fatty Acids
The degradation of C19 methyl-branched fatty acids, such as 17-methyloctadecanoic acid, is initiated in the peroxisome. The metabolic pathway is analogous to the well-characterized oxidation of pristanic acid, a tetramethylated C19 fatty acid derived from phytanic acid.
The initial step for phytanic acid is an alpha-oxidation to bypass the methyl group at the β-carbon, producing pristanic acid.[1][2] Pristanic acid, and other similar branched-chain fatty acids, then undergo peroxisomal beta-oxidation.[3][4] This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain.
Key Precursors of this compound:
-
Phytanic Acid: A 3,7,11,15-tetramethylhexadecanoic acid, which is a significant dietary branched-chain fatty acid.[5][6]
-
Pristanic Acid: The product of phytanic acid alpha-oxidation, a 2,6,10,14-tetramethylpentadecanoic acid.[1][2]
-
17-Methyloctadecanoic Acid: A C19 iso-fatty acid that serves as a direct precursor to this compound through activation to its CoA ester.
The peroxisomal beta-oxidation of these precursors leads to the formation of 3-oxoacyl-CoA intermediates. For instance, the oxidation of pristanoyl-CoA yields 3-oxopristanoyl-CoA.[3] Similarly, 17-methyloctadecanoyl-CoA is converted to this compound.
Signaling Pathway Diagram
The following diagram illustrates the peroxisomal beta-oxidation pathway for a generic C19 methyl-branched fatty acid, leading to the formation of a 3-oxoacyl-CoA intermediate.
Comparative Metabolomics Data
Direct quantitative comparisons of this compound with its precursors are scarce in publicly available literature. However, studies on peroxisomal disorders provide valuable insights into the expected relative abundances of these metabolites under pathological conditions.
In disorders characterized by deficient peroxisomal beta-oxidation, such as a deficiency in D-bifunctional protein (which contains both hydratase and dehydrogenase activities of Multifunctional Protein 2), an accumulation of the upstream precursors is expected.[7] Conversely, in conditions where the beta-oxidation pathway is upregulated, such as in certain cancers, the levels of downstream intermediates might be altered.
| Metabolite | Expected Relative Abundance in Peroxisomal Beta-Oxidation Deficiency | Rationale |
| Phytanic Acid | Increased | Impaired alpha- and subsequent beta-oxidation leads to accumulation.[8] |
| Pristanic Acid | Increased | Direct substrate for the deficient peroxisomal beta-oxidation pathway.[8] |
| 17-Methyloctadecanoic Acid | Increased | Accumulates due to the inability to enter and proceed through the beta-oxidation spiral. |
| This compound | Decreased | Formation is blocked or reduced due to the enzymatic defect upstream. |
Experimental Protocols
The quantitative analysis of acyl-CoA species, including this compound and its precursors, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity for the detection and quantification of these low-abundance metabolites.
Experimental Workflow for Acyl-CoA Quantification
Key Methodological Details
1. Sample Preparation and Extraction:
-
Objective: To efficiently extract acyl-CoAs from the biological matrix while minimizing degradation.
-
Protocol:
-
Homogenize tissue or cell pellets in a cold acidic buffer to quench enzymatic activity.
-
Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18) to isolate the acyl-CoAs.[1]
-
Elute the acyl-CoAs and evaporate the solvent under nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.
-
2. Liquid Chromatography Separation:
-
Objective: To chromatographically separate the target acyl-CoAs from other cellular components and from each other.
-
Protocol:
-
Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[1] Hydrophilic interaction liquid chromatography (HILIC) can be employed for the analysis of a broader range of acyl-CoA chain lengths.[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) and an organic solvent (e.g., acetonitrile) is typically used.[1]
-
3. Tandem Mass Spectrometry Detection:
-
Objective: To specifically detect and quantify the target acyl-CoAs.
-
Protocol:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte. For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is often observed.[2]
-
Quantification: Absolute quantification is achieved by using a calibration curve generated from authentic standards and incorporating a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Conclusion
The comparative metabolomics of this compound and its precursors provides a window into the complex world of branched-chain fatty acid metabolism. Understanding the dynamics of this pathway is essential for elucidating the pathophysiology of various metabolic disorders and for the development of novel therapeutic strategies. The analytical workflows presented here offer a robust framework for the precise quantification of these critical metabolic intermediates, paving the way for future discoveries in this field.
References
- 1. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PathWhiz [smpdb.ca]
- 3. Peroxisomal branched chain fatty acid beta-oxidation pathway is upregulated in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. SMPDB [smpdb.ca]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human peroxisomal 3-oxoacyl-coenzyme A thiolase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of 3-Oxo-17-methyloctadecanoyl-CoA
For inquiries, contact your institution's Environmental Health and Safety (EHS) department.
This document provides a detailed protocol for the safe and proper disposal of 3-Oxo-17-methyloctadecanoyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. Therefore, it is to be treated as a potentially hazardous chemical waste.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the following standard laboratory PPE:
-
Nitrile gloves
-
Safety glasses or goggles
-
A fully buttoned laboratory coat
Waste Characterization and Segregation
Due to the lack of specific hazard data for this compound, it should be managed as a chemical waste. Do not dispose of this compound down the drain or in regular solid waste receptacles.
Waste Classification:
For disposal purposes, this compound should be classified as a non-halogenated organic chemical waste. It should be segregated from other waste streams to avoid incompatible mixtures.
| Waste Stream | Description | Container Type | Segregation Notes |
| Solid Waste | Pure this compound in solid form. | A clean, dry, and chemically compatible container with a screw-top lid. | Store separately from strong acids, bases, and oxidizers. |
| Liquid Waste | Solutions containing this compound. | A leak-proof, screw-top container. If the solvent is flammable, use a container rated for flammable liquids. | Identify all solvent components on the waste label. Do not mix with halogenated solvents. |
| Contaminated Labware | Disposable items such as pipette tips, microfuge tubes, and gloves that have come into contact with the compound. | A designated, clearly labeled hazardous waste bag or container. | Segregate sharps into a designated sharps container. |
Disposal Procedure
The following step-by-step process must be followed for the disposal of this compound:
-
Container Preparation : Select a waste container that is in good condition, free of contamination, and compatible with the chemical. The container must have a secure, screw-top lid.
-
Waste Collection :
-
Solids : Carefully transfer the solid this compound into the designated solid waste container.
-
Liquids : Using a funnel, pour liquid waste into the designated liquid waste container. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.
-
Contaminated Materials : Place all contaminated disposables into the appropriate hazardous waste container.
-
-
Labeling : Affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The concentration and/or quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
The words "Hazardous Waste".
-
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. Ensure secondary containment is used to prevent spills.
-
Waste Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate for more than 90 days.
Spill and Emergency Procedures
In the event of a spill:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control the Spill : If it is safe to do so, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill.
-
Clean-Up : Wearing appropriate PPE, carefully clean the affected area. All materials used for clean-up must be disposed of as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and the EHS department.
Disposal Workflow
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 3-Oxo-17-methyloctadecanoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Oxo-17-methyloctadecanoyl-CoA. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of appropriate PPE to minimize exposure to chemicals.[1][2] Assume that all chemicals of unknown toxicity are highly toxic.[2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Glasses | Must be worn at all times in areas where chemicals are stored or used.[2][3][4] Should be equipped with side shields for maximum protection.[5] |
| Hand Protection | Disposable Gloves | Wear appropriate chemical-resistant gloves. Inspect gloves for any damage before use.[4] Remove and replace gloves immediately if contaminated, torn, or punctured. Wash hands thoroughly after removing gloves.[5] |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from potential splashes.[1] Lab coats should not be worn outside of the laboratory.[5] |
| Respiratory | Fume Hood | When handling the compound in powdered form or when there is a potential for aerosolization, work in a well-ventilated area, preferably a certified chemical fume hood.[3][5] |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling Protocol:
-
Preparation: Before handling, ensure you are familiar with the location and operation of safety equipment such as eyewash stations, safety showers, and fire extinguishers.[3]
-
Avoid Ingestion and Inhalation: Never pipette by mouth.[4][5] Avoid creating dust or aerosols. Handle in a well-ventilated area or fume hood.[3] Do not eat, drink, or smoke in the laboratory.[3][4]
-
Prevent Contact: Avoid direct contact with skin and eyes.[2] In case of accidental contact, flush the affected area with water for at least 15 minutes and seek medical attention.[4]
-
Labeling: Ensure all containers are clearly and accurately labeled.[1][2]
Storage Protocol:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Refer to the manufacturer's instructions for specific storage temperature recommendations.
Disposal Plan
Chemical waste must be disposed of according to institutional and local regulations. Do not pour chemicals down the drain.[2]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Dispose of any solid this compound and contaminated items (e.g., weigh boats, pipette tips) in a designated solid chemical waste container. |
| Liquid Waste | Labeled Hazardous Waste Container | Solutions containing this compound should be collected in a designated liquid chemical waste container. |
| Contaminated Sharps | Sharps Container | Needles, syringes, or other sharps contaminated with the compound must be disposed of in a puncture-resistant sharps container.[3] |
| Contaminated PPE | Biohazard or Chemical Waste Bag | Dispose of contaminated gloves, lab coats, and other PPE in accordance with your institution's guidelines for chemically contaminated items. |
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for Handling this compound
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. msc-mu.com [msc-mu.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
